Aluminum, triphenyl-
Description
The exact mass of the compound Aluminum, triphenyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Aluminum, triphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aluminum, triphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
triphenylalumane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.Al/c3*1-2-4-6-5-3-1;/h3*1-5H; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPMDTQDAXRDGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Al](C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Al | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20232967 | |
| Record name | Aluminum, triphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20232967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
841-76-9 | |
| Record name | Aluminum, triphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000841769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum, triphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20232967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triphenylaluminum | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Laboratory Synthesis of Triphenylaluminum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triphenylaluminum (TPA) is a versatile and highly reactive organoaluminum reagent with significant applications in organic synthesis and catalysis.[1] Its utility as a Lewis acid and a phenylating agent makes it a valuable tool in academic and industrial research, particularly in the development of novel pharmaceuticals.[1] This technical guide provides an in-depth overview of the most common and practical methods for the laboratory-scale synthesis of triphenylaluminum. Detailed experimental protocols, comparative data on reaction parameters, and safety considerations are presented to enable researchers to safely and efficiently produce this important compound.
Introduction
Triphenylaluminum, with the chemical formula Al(C₆H₅)₃, is a white crystalline solid that is highly sensitive to air and moisture.[2] Its reactivity stems from the electron-deficient nature of the aluminum center, which readily accepts electron pairs, making it a potent Lewis acid.[1] This property is harnessed in a variety of chemical transformations, including as a catalyst for polymerization reactions and in asymmetric aryl additions to carbonyl compounds.[1]
This guide focuses on two primary synthetic routes for the preparation of triphenylaluminum in a laboratory setting: the reaction of diphenylmercury with aluminum metal and the reaction of a Grignard reagent with an aluminum halide. Each method is presented with a detailed experimental protocol, a summary of key quantitative data, and a workflow diagram for clarity.
Synthesis via Transmetalation from Diphenylmercury
This classical method, detailed in Organic Syntheses, involves the reaction of diphenylmercury with aluminum metal in a high-boiling aromatic solvent.[3] The reaction proceeds via a transmetalation, where the phenyl groups are transferred from mercury to aluminum.
Overall Reaction
3 Hg(C₆H₅)₂ + 2 Al → 2 Al(C₆H₅)₃ + 3 Hg
Experimental Protocol
Caution: This procedure involves mercury compounds, which are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
-
Apparatus Setup: A 500-mL, one-necked flask equipped with a side arm for nitrogen inlet and a reflux condenser is assembled. The top of the condenser is fitted with a T-tube to maintain a positive pressure of inert gas throughout the reaction.[3]
-
Drying: The entire apparatus, containing 12 g (0.44 g-atom) of aluminum wool, is thoroughly dried by flaming under a stream of prepurified nitrogen and then cooled to room temperature.[3]
-
Reagent Addition: In a nitrogen-filled dry box, 80 g (0.23 mole) of diphenylmercury is evenly spread over the aluminum wool in the reaction flask. 340 mL of sodium-dried xylene is then added.[3]
-
Reaction: The flask is returned to the condenser and immersed in a preheated oil bath maintained at 140–150 °C. The mixture is refluxed for 24 hours.[3]
-
Solvent Removal: After reflux, the condenser is drained of water and connected to a vacuum system via a dry ice trap. The xylene is distilled off under reduced pressure (20–30 mm).[3]
-
Isolation of Crude Product: The flask is cooled to room temperature, and nitrogen is readmitted. The flask is then transferred to a dry box, and the nearly dry solid residue is transferred to a Soxhlet extraction thimble.[3]
-
Soxhlet Extraction: The product is extracted with 250 mL of dry diethyl ether in a dried Soxhlet apparatus for 15–20 hours. During this time, white crystals of triphenylaluminum etherate precipitate in the extraction flask.[3]
-
Purification: The ether is decanted from the crystals in a dry box, and the crystals are washed with several small portions of dry ether. The triphenylaluminum etherate is dried at 25 °C under reduced pressure.[3]
-
Removal of Ether: To obtain pure triphenylaluminum, the etherate is heated at 150 °C under high vacuum (0.1 mm) for approximately 13 hours to remove the coordinated ether.[3]
Data Presentation
| Parameter | Value | Reference |
| Yield | 59–70% | [3] |
| Melting Point (Etherate) | 126–130 °C | [3] |
| Melting Point (Pure) | 229–232 °C | [3] |
| Reaction Temperature | 140–150 °C | [3] |
| Reaction Time | 24 hours | [3] |
Experimental Workflow
References
"triphenylaluminum chemical properties and reactivity"
An In-depth Technical Guide to the Chemical Properties and Reactivity of Triphenylaluminum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triphenylaluminum (TPA), with the chemical formula C₁₈H₁₅Al, is a highly reactive organoaluminum compound that serves as a potent Lewis acid and a valuable reagent in organic synthesis and materials science.[1][2] Characterized as a white crystalline solid, its utility is underscored by its extreme sensitivity to air and moisture, necessitating specialized handling procedures under inert atmospheres.[1][2][3] This guide provides a comprehensive overview of the core chemical properties, reactivity, and experimental protocols associated with triphenylaluminum, tailored for professionals in research and development.
Chemical and Physical Properties
Triphenylaluminum's physical properties are fundamental to its handling and application in various chemical processes. The compound is a white crystalline solid, and its thermal behavior has been a subject of some discrepancy in reported literature, likely due to variances in purity and measurement conditions.[1][3][4] It is readily soluble in anhydrous, non-protic organic solvents such as toluene, chloroform, and ethers.[1] In solution, its structure is highly dependent on the solvent; it exists as a dimer in hydrocarbon solvents, connected by bridging phenyl groups, but forms monomeric complexes in coordinating solvents like tetrahydrofuran (THF).[1][5]
Table 1: Physical and Chemical Properties of Triphenylaluminum
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₅Al | [1][4][6] |
| Molecular Weight | 258.3 g/mol | [1][2][6] |
| Appearance | White crystalline solid | [1][2][3] |
| Melting Point | 229–232 °C (after sublimation); 237 °C | [1][3][4] |
| Boiling Point | 245 °C (Note: Decomposition may occur) | [1] |
| Density | 0.868 g/mL at 25 °C (as a 1 M solution in dibutyl ether) | [1][3][4] |
| Flash Point | 17 °C (62.6 °F) | [3][4] |
| Solubility | Soluble in anhydrous organic solvents (dibutyl ether, chloroform, toluene). Insoluble and reacts vigorously with water. | [1] |
| Enthalpy of Sublimation | 41 ± 1 kcal/mol (at 455 K) | [7] |
| CAS Number | 841-76-9 | [1][3][4] |
Reactivity and Chemical Behavior
The reactivity of triphenylaluminum is dominated by the polarized aluminum-carbon bond and the electron-deficient nature of the aluminum center, which imparts strong Lewis acidity.[1][2]
Reactivity with Air and Water
Triphenylaluminum is extremely reactive with both air and water. It is a pyrophoric compound, meaning it can ignite spontaneously upon exposure to air.[6] This necessitates that all handling and storage be conducted under a dry, inert atmosphere such as nitrogen or argon.[8]
The reaction with water is immediate, vigorous, and highly exothermic, sometimes described as explosive.[8][9] This hydrolysis reaction produces aluminum hydroxide and benzene.[1] This extreme water sensitivity precludes the use of any protic solvents in reactions involving triphenylaluminum.[1]
Lewis Acidity and Complex Formation
As a potent Lewis acid, triphenylaluminum readily accepts electron pairs from donor molecules to form stable complexes.[2] This behavior is crucial for its role in catalysis. For instance, it forms adducts with ethers, amines, and other Lewis bases.[5] In solvents like THF, the formation of a monomeric AlPh₃(THF) complex enhances its reactivity in certain catalytic applications compared to its dimeric form in non-coordinating solvents.[1]
Role in Organic Synthesis and Polymerization
Triphenylaluminum is a versatile reagent in organic synthesis. It serves as a catalyst for the polymerization of vinyl compounds and facilitates various dehydration and alkylation reactions.[1] It can also act as a strong reducing agent.[3] Its reaction with carbonyl compounds, such as the radical reaction observed with benzophenone, highlights its utility in forming new carbon-carbon bonds.[1]
Experimental Protocols and Methodologies
Due to its hazardous nature, working with triphenylaluminum requires meticulous attention to safety and adherence to established protocols.
Safety and Handling
Caution! Triphenylaluminum is pyrophoric and reacts violently with water.[8] All operations must be performed in a well-maintained, nitrogen-filled glovebox or under a continuous flow of inert gas using Schlenk line techniques.[8]
-
Personal Protective Equipment (PPE): Wear flame-retardant laboratory coats, chemical-resistant gloves, and safety glasses or a face shield.[4]
-
Inert Atmosphere: Ensure all glassware is rigorously dried by flaming under vacuum or oven-drying, and the entire apparatus is purged with dry nitrogen or argon before introducing the reagent.[8]
-
Storage: Store in a tightly sealed container under an inert atmosphere, away from heat, ignition sources, and moisture.[10]
-
Fire Extinguishing: In case of fire, use a Class D fire extinguisher (for combustible metals). DO NOT USE WATER, carbon dioxide, or halogenated extinguishers. [4]
Synthesis of Triphenylaluminum via Transmetalation
A common laboratory-scale synthesis involves the transmetalation reaction between diphenylmercury and aluminum metal.[1][8] The following protocol is adapted from the procedure published in Organic Syntheses.[8]
Reaction: 3 Hg(C₆H₅)₂ + 2 Al → 2 Al(C₆H₅)₃ + 3 Hg[2]
Materials:
-
Aluminum wool (12 g, 0.44 g-atom)
-
Diphenylmercury (80 g, 0.23 mole)
-
Sodium-dried xylene (340 mL)
-
Anhydrous diethyl ether (250 mL)
Procedure:
-
Apparatus Setup: A 500-mL one-necked flask with a side arm for nitrogen inlet is fitted with a reflux condenser. The entire system is thoroughly dried by flaming under a slow stream of nitrogen.[8]
-
Reaction Initiation: Inside a nitrogen-filled glovebox, the flask is charged with aluminum wool and diphenylmercury. Sodium-dried xylene is added, and the flask is re-attached to the condenser.[8]
-
Reflux: The reaction mixture is heated in an oil bath maintained at 140–150 °C and allowed to reflux for 24 hours under a positive pressure of nitrogen.[8]
-
Solvent Removal: After cooling to room temperature, the xylene is removed by distillation under reduced pressure (20–30 mm Hg).[8]
-
Extraction: The remaining solid, containing the product and elemental mercury, is transferred to a Soxhlet extraction thimble inside a glovebox. The product is extracted with anhydrous diethyl ether for 15–20 hours. During this time, white crystals of the triphenylaluminum etherate precipitate in the extraction flask.[8]
-
Isolation of Etherate: The ether is decanted, and the crystals are washed with small portions of dry ether. The triphenylaluminum etherate is then dried at 25 °C under reduced pressure.[8]
-
Purification (Sublimation): To obtain pure, ether-free triphenylaluminum, the etherate is heated to 150 °C under high vacuum (0.1 mm Hg). The triphenylaluminum sublimes and can be collected on a cold finger or in a cooler part of the apparatus, yielding the final product with a melting point of 229–232 °C.[1]
Visualization of Workflows and Reactions
Diagrams created using Graphviz provide clear visual representations of key processes involving triphenylaluminum.
References
- 1. Buy Aluminum, triphenyl- | 841-76-9 [smolecule.com]
- 2. Aluminum, triphenyl- | 841-76-9 | Benchchem [benchchem.com]
- 3. Cas 841-76-9,ALUMINUM TRIPHENYL | lookchem [lookchem.com]
- 4. chembk.com [chembk.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Aluminum, triphenyl- | C18H15Al | CID 16684219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Aluminum,triphenyl- [webbook.nist.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 10. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to CAS Number 841-76-9: Triphenylaluminum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylaluminum (TPA), identified by CAS number 841-76-9, is an organoaluminum compound with the chemical formula (C₆H₅)₃Al or C₁₈H₁₅Al.[1][2] First synthesized in 1951, it presents as a white crystalline solid.[1][3] TPA is a potent Lewis acid and is highly valued in organic and organometallic chemistry for its role as a catalyst and reagent.[1][3] Its high reactivity, particularly with water and air, necessitates careful handling under inert atmospheric conditions.[1][4] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of Triphenylaluminum.
Core Properties and Data
Triphenylaluminum is a monomeric compound in the vapor phase and in toluene solution, though it can form aggregates in other solvents like diethyl ether.[3] It is highly reactive and pyrophoric, catching fire spontaneously when exposed to air.[5]
Table 1: Physicochemical Properties of Triphenylaluminum
| Property | Value | Source(s) |
| CAS Number | 841-76-9 | [1][3] |
| Molecular Formula | C₁₈H₁₅Al | [1][2] |
| Molecular Weight | 258.29 g/mol | [2] |
| Appearance | White crystalline solid | [1][3] |
| Melting Point | 237 °C | [2][6] |
| 229–232 °C (after sublimation) | [3][4] | |
| Boiling Point | 78.8 °C at 760 mmHg | [2][7] |
| 245 °C | [3] | |
| Density | 0.868 g/mL at 25 °C (for 1 M solution in dibutyl ether) | [3] |
| Flash Point | 17 °C | [2][6] |
| Vapor Pressure | 101 mmHg at 25 °C | [2][7] |
Table 2: Solubility of Triphenylaluminum
| Solvent | Solubility | Notes | Source(s) |
| Water | Insoluble (reacts violently) | Undergoes immediate and vigorous hydrolysis to form aluminum hydroxide and benzene. | [3] |
| Alcohols | Incompatible (reacts) | Reacts with protic solvents. | [3] |
| Dibutyl ether | Soluble | Commercially available as a 1 M solution. | [3] |
| Toluene | Soluble | Used as a solvent for synthesis and isolation. | [3] |
| Chloroform | Soluble | [3] | |
| Xylene | Soluble | Used as a solvent in synthesis. | [3][4] |
| Diethyl Ether | Soluble | Forms a tetramer in this solvent. | [3] |
Table 3: Spectroscopic and Crystallographic Data for Triphenylaluminum
| Data Type | Key Features | Source(s) |
| ¹H NMR | Multiplets at δ 7.80-7.76 ppm (6H, ortho-protons) and δ 7.34-7.30 ppm (9H, meta/para-protons) in CDCl₃. | [3][8] |
| ¹³C NMR | Signals at δ 146.74, 137.99, 127.50, and 127.06 ppm in CDCl₃. The carbon attached to aluminum is the most downfield. | [3][8] |
| IR Spectroscopy | Al-C stretching vibrations in the 700-500 cm⁻¹ range. | [3] |
| Crystal System | Monoclinic | [3] |
| Space Group | P2₁/c | [3] |
| Unit Cell Parameters | a = 9.649(2) Å, b = 12.966(3) Å, c = 16.038(4) Å, β = 104.210(4)° | [3] |
Experimental Protocols
Several methods exist for the synthesis of Triphenylaluminum. The most detailed and reliable protocol is the mercury-aluminum transmetallation method, as described in Organic Syntheses.
Synthesis of Triphenylaluminum via Mercury-Aluminum Transmetallation
This procedure involves the reaction of diphenylmercury with aluminum wool.[3][4]
Materials and Equipment:
-
500-mL one-necked flask with a side arm
-
Reflux condenser
-
Nitrogen gas inlet
-
Oil bath
-
Vacuum system with a cold trap
-
Soxhlet extraction apparatus
-
Aluminum wool (12 g, 0.44 g-atom)
-
Diphenylmercury (80 g, 0.23 mole)
-
Sodium-dried xylene (340 mL)
-
Anhydrous diethyl ether (250 mL)
-
Nitrogen-filled dry box
Procedure:
-
Reaction Setup: All operations must be conducted under an inert atmosphere of prepurified nitrogen.[4] A 500-mL flask containing 12 g of aluminum wool is fitted with a reflux condenser and dried by flaming while purging with nitrogen.[4]
-
Charging Reactants: The flask is transferred to a nitrogen-filled dry box. 80 g of diphenylmercury is added and spread over the aluminum wool, followed by the addition of 340 mL of sodium-dried xylene.[4]
-
Reaction: The flask is returned to the condenser and heated in an oil bath at 140–150 °C to reflux for 24 hours.[4]
-
Solvent Removal: After cooling to room temperature, the xylene is removed by vacuum distillation (20–30 mm Hg).[4]
-
Extraction: The remaining solid is transferred to a Soxhlet extraction thimble inside a dry box and extracted with 250 mL of anhydrous diethyl ether for 15–20 hours. During this time, white crystals of triphenylaluminum etherate precipitate in the flask.[4]
-
Isolation of Etherate: The ether is decanted, and the crystals are washed with small portions of dry ether. The triphenylaluminum etherate is then dried at 25 °C under reduced pressure, yielding a product with a melting point of 126–130 °C.[4]
-
Purification: The ether of crystallization is removed by heating the etherate at 150 °C under high vacuum (0.1 mm Hg) for approximately 13 hours. This yields pure triphenylaluminum with a melting point of 229–232 °C. The final yield is 23–27 g (59–70%).[4]
Other Synthetic Routes:
-
From Phenylmagnesium Bromide: The reaction of aluminum chloride with phenylmagnesium bromide in anhydrous benzene is a common laboratory-scale preparation.[3]
-
From Phenyllithium: Phenyllithium reacts with aluminum chloride in anhydrous ether or THF to produce Triphenylaluminum.[3][4]
Applications in Research and Development
Triphenylaluminum's primary utility stems from its strong Lewis acidic character.
-
Catalysis: It is widely used as a catalyst or co-catalyst in polymerization reactions, particularly for vinyl compounds.[1][3][4]
-
Organic Synthesis: TPA is an effective reagent for various organic transformations. When paired with pinacolborane, it catalyzes the hydroboration of carbonyls, imines, and alkynes.[1][3] It also facilitates asymmetric aryl additions to aldehydes and ketones.[3]
-
Materials Science: It serves as a precursor for the formation of aluminum-containing materials and complexes.[1][3]
Biological Activity and Safety
While Triphenylaluminum itself is not a therapeutic agent, the biological activity of aluminum compounds is an area of research. Aluminum exposure has been associated with neurotoxic effects, potentially through mechanisms like oxidative stress and mitochondrial dysfunction.[1] The bioavailability of aluminum can be influenced by complexation with biological ligands such as citrate.[1]
Safety and Handling: Triphenylaluminum is a hazardous substance and must be handled with extreme caution.[1]
-
Hazards: Highly flammable, pyrophoric (ignites spontaneously in air), and reacts violently with water, releasing flammable gases.[5] It causes severe skin burns and eye damage.[5]
-
Handling: All manipulations should be performed in a glovebox or using Schlenk line techniques under an inert atmosphere (nitrogen or argon).[1] Anhydrous solvents are essential.[1]
-
Storage: Store in a tightly closed container under an inert gas, away from heat, moisture, and sources of ignition.[7]
Visualizations
Caption: Overview of Triphenylaluminum properties, synthesis, and applications.
Caption: Workflow for the synthesis of Triphenylaluminum via transmetallation.
Caption: Role of Triphenylaluminum as a Lewis acid in catalytic reactions.
References
- 1. Aluminum, triphenyl- | 841-76-9 | Benchchem [benchchem.com]
- 2. Cas 841-76-9,ALUMINUM TRIPHENYL | lookchem [lookchem.com]
- 3. Buy Aluminum, triphenyl- | 841-76-9 [smolecule.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Aluminum, triphenyl- | C18H15Al | CID 16684219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ALUMINUM TRIPHENYL CAS#: 841-76-9 [m.chemicalbook.com]
- 7. lookchem.com [lookchem.com]
- 8. researchgate.net [researchgate.net]
Unveiling the Solid-State Architecture of Triphenylaluminum: A Dimeric Structure Forged by Electron-Deficient Bonds
A comprehensive analysis of the solid-state structure of triphenylaluminum reveals a fascinating dimeric arrangement, [Al(C₆H₅)₃]₂, characterized by bridging phenyl groups that create an electron-deficient, three-center two-electron bonding scenario. This technical guide delves into the crystallographic data, experimental methodologies, and structural intricacies of this organoaluminum compound, providing valuable insights for researchers and professionals in chemical synthesis and materials science.
Triphenylaluminum, in its solid form, eschews a simple monomeric existence in favor of a more complex dimeric structure. This association is a direct consequence of the electron-deficient nature of the aluminum center, which seeks to satisfy its coordination sphere through the formation of bridging bonds with the phenyl ligands of an adjacent molecule. The resulting centrosymmetric dimer features a planar Al₂C₂ core, a defining characteristic of its solid-state architecture.[1][2]
Crystallographic and Structural Data at a Glance
The precise geometry of the triphenylaluminum dimer has been elucidated through single-crystal X-ray diffraction studies. These investigations have provided a wealth of quantitative data that define the molecule's three-dimensional structure. Key crystallographic and bond-related parameters are summarized in the tables below.
Crystallographic Data
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a | 9.565 Å |
| b | 10.813 Å |
| c | 8.328 Å |
| α | 106.2° |
| β | 111.8° |
| γ | 102.3° |
| Z | 1 (dimer) |
Data sourced from the crystal structure of di-µ-phenyl-bis(diphenylaluminium).[3]
Key Bond Distances and Angles
| Parameter | Value |
| Al-Al Distance | 2.702 Å |
| Al-C (bridging) | 2.182 Å |
| Al-C (terminal) | 1.958 Å |
| Al-C-Al Angle | 76.5° |
| Dihedral Angle (Al₂C₂ core to bridging phenyl) | 84.4° |
Data sourced from crystallographic studies of triphenylaluminum.[1][3]
The Bridging Phenyl Groups: A Unique Bonding Arrangement
The cornerstone of the triphenylaluminum dimer is the presence of two phenyl groups that bridge the two aluminum atoms.[4] This arrangement leads to a distorted tetrahedral coordination geometry around each aluminum atom. The bridging phenyl groups are oriented nearly perpendicular to the vector connecting the two aluminum atoms.[2][3] This orientation is believed to be favored not only due to steric considerations but also through a supplementary electronic interaction where the π-electrons of the phenyl rings donate into the electron-deficient aluminum centers.[2]
The Al-C bonds within the dimer exhibit distinct characteristics. The Al-C bonds to the terminal phenyl groups are shorter, while the Al-C bonds involving the bridging phenyl groups are significantly longer, reflecting their involvement in the three-center two-electron bonds.[3] The acute Al-C-Al bond angle is a hallmark of such electron-deficient bridging systems.[3]
Experimental Determination of the Solid-State Structure
The elucidation of the triphenylaluminum dimer structure was accomplished through single-crystal X-ray crystallography. The following outlines the general experimental protocol employed in such an analysis.
Experimental Workflow
References
- 1. The crystal structure of triphenylaluminium - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 2. Crystal structure and quantum-chemical calculations of a trimethylaluminium–THF adduct - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy Aluminum, triphenyl- | 841-76-9 [smolecule.com]
- 4. The crystal structure of triphenylaluminium - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
Triphenylaluminum: A Technical Guide to its Lewis Acid Characteristics
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triphenylaluminum (TPA), a dimeric organoaluminum compound in its ground state, is a potent Lewis acid that plays a pivotal role in a myriad of chemical transformations. Its electron-deficient aluminum center readily accepts electron pairs from Lewis bases, enabling it to function as a powerful catalyst and stoichiometric reagent in organic synthesis. This guide provides an in-depth technical overview of the Lewis acid properties of triphenylaluminum, detailing its structural characteristics, quantitative measures of its acidity, experimental protocols for its characterization, and its mechanistic role in key organic reactions. This document is intended to serve as a comprehensive resource for professionals leveraging organoaluminum chemistry in research and development.
Structural and Electronic Properties
In non-coordinating solvents and the solid state, triphenylaluminum exists as a dimer, [Al(C₆H₅)₃]₂, where two aluminum centers are bridged by the ipso-carbons of two phenyl groups. This dimerization partially alleviates the electron deficiency of the aluminum atoms. However, in the presence of Lewis bases (L), this equilibrium readily shifts to form a monomeric Lewis acid-base adduct (Ph₃Al-L).
The monomeric form of TPA is trigonal planar, with the aluminum atom at the center. The aluminum atom is sp² hybridized, leaving a vacant p-orbital perpendicular to the plane of the molecule. This low-energy vacant orbital is the primary locus of its Lewis acidity, acting as the lowest unoccupied molecular orbital (LUMO) and readily accepting electron density from nucleophilic species.
Quantitative Assessment of Lewis Acidity
The strength of a Lewis acid can be quantified using various experimental and computational methods. These metrics are crucial for comparing the reactivity of TPA with other Lewis acids and for predicting its behavior in chemical reactions.
Table 1: Quantitative Lewis Acidity Parameters for Triphenylaluminum and Related Compounds
| Parameter | Value | Method | Comments and References |
| Dimerization Enthalpy (Monomer → 0.5 Dimer) | ~ -13 to -16 kcal/mol | Calorimetry / van't Hoff Analysis | This value represents the stabilization gained by dimerization, which must be overcome for the monomer to act as a Lewis acid. |
| Gutmann-Beckett Number (AN) | Estimated ~70-80 | ³¹P NMR Spectroscopy | While a specific value for TPA is not widely cited, it is expected to be comparable to other triorganoaluminum compounds and stronger than trialkylaluminum species due to the electron-withdrawing nature of the phenyl groups. For context, AlCl₃ has an AN of 87.[1] |
| Fluoride Ion Affinity (FIA) | ~89.4 kcal/mol (Calculated for AlPh₃) | Computational (DFT) | FIA is the negative enthalpy change for the gas-phase reaction with a fluoride ion. Higher values indicate stronger Lewis acidity. This calculated value provides a theoretical measure of its intrinsic Lewis acidity. |
| ¹³C NMR Shift of Pyridine Adduct (α-carbon) | Estimated ~150.2 ppm | ¹³C NMR Spectroscopy | Upon coordination to a Lewis acid, the electron density at the pyridine nitrogen is reduced, leading to a downfield shift of the adjacent carbon signals. The α-carbon of free pyridine resonates at ~149.7 ppm.[2] |
Experimental Protocols for Characterization
Characterizing the Lewis acidity of air- and moisture-sensitive compounds like triphenylaluminum requires rigorous anaerobic and anhydrous techniques.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters (binding constant Kₐ, enthalpy ΔH, and stoichiometry n) of adduct formation between TPA and a Lewis base.
Methodology:
-
Preparation: All operations must be performed under an inert atmosphere (e.g., in a glovebox). The solvent (e.g., dry toluene or dichloromethane) must be rigorously dried and degassed. The ITC instrument cells must be dried in an oven and transferred to the glovebox while hot.
-
Sample Loading: A precisely known concentration of triphenylaluminum solution (e.g., 1-10 mM) is loaded into the sample cell of the calorimeter. The reference cell is filled with the same dry solvent.
-
Titrant Preparation: A solution of the Lewis base (e.g., pyridine, THF) at a concentration approximately 10-fold higher than the TPA solution is prepared in the same solvent and loaded into the injection syringe.
-
Experiment Execution: The system is allowed to thermally equilibrate. The Lewis base solution is then injected into the TPA solution in small, precise aliquots (e.g., 2-10 µL). The heat released or absorbed after each injection is measured by the instrument.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of Lewis base to TPA. The resulting binding isotherm is fitted to a suitable model (e.g., a one-site binding model) to extract the thermodynamic parameters Kₐ, ΔH, and n.
NMR Spectroscopic Titration
Objective: To determine the binding stoichiometry and observe the electronic effects of Lewis acid-base adduction via changes in chemical shifts.
Methodology:
-
Preparation: All manipulations are conducted under an inert atmosphere. A stock solution of triphenylaluminum in a dry, deuterated, non-coordinating solvent (e.g., C₆D₆ or CD₂Cl₂) is prepared. A separate stock solution of the Lewis base probe (e.g., pyridine or triethylphosphine oxide for ³¹P NMR) is also prepared.
-
Initial Spectrum: An NMR tube is charged with a known volume of the TPA solution and a reference standard (e.g., TMS). An initial spectrum (e.g., ¹H, ¹³C, or ³¹P) is acquired.
-
Titration: Small, incremental aliquots of the Lewis base stock solution are added to the NMR tube. A spectrum is recorded after each addition, ensuring thorough mixing and temperature equilibration.
-
Data Analysis: The chemical shifts of relevant nuclei on the Lewis base and/or TPA are monitored. A plot of the change in chemical shift (Δδ) versus the molar ratio of Lewis base to TPA is generated. The point of saturation or inflection in the curve can indicate the stoichiometry of the complex. For the Gutmann-Beckett method, the final ³¹P chemical shift of the Et₃PO adduct is used to calculate the Acceptor Number (AN) using the formula: AN = 2.21 × (δ_sample − 41.0).[1][3]
Mechanistic Roles in Organic Synthesis
The Lewis acidity of triphenylaluminum is the cornerstone of its utility in promoting a variety of important organic reactions.
Carbonyl Activation in Aldol Reactions
TPA can coordinate to the oxygen atom of an aldehyde or ketone, enhancing the electrophilicity of the carbonyl carbon. This activation facilitates nucleophilic attack by an enolate or other nucleophile, a key step in reactions like the aldol addition.
Caption: TPA-mediated activation of a carbonyl for nucleophilic attack.
Epoxide Ring-Opening
Triphenylaluminum coordinates to the epoxide oxygen, polarizing the C-O bonds and making the epoxide carbons more susceptible to nucleophilic attack. This facilitates ring-opening, which is a crucial process in polymerization and the synthesis of functionalized alcohols. The regioselectivity of the attack (at the more or less substituted carbon) depends on the specific nucleophile and reaction conditions.
Caption: Lewis acid-catalyzed ring-opening of an epoxide by TPA.
Frustrated Lewis Pair (FLP) Chemistry
When combined with a bulky, sterically hindered Lewis base (e.g., a phosphine like P(t-Bu)₃), triphenylaluminum can form a Frustrated Lewis Pair (FLP). The steric hindrance prevents the formation of a classical adduct, leaving both the Lewis acid and base sites available to cooperatively activate small molecules, such as H₂.
Caption: Heterolytic cleavage of H₂ by a TPA-based FLP.
Conclusion
Triphenylaluminum's pronounced Lewis acidic character, stemming from its electron-deficient aluminum center, makes it a highly effective and versatile reagent in chemical synthesis. A quantitative understanding of its acidity, coupled with precise experimental techniques, allows for the rational design and optimization of catalytic processes. Its ability to activate carbonyls and epoxides, and its participation in advanced applications like frustrated Lewis pair chemistry, underscore its importance in the toolkit of modern chemists, particularly those in the fields of fine chemical synthesis and drug development.
References
A Technical Guide to the Solubility of Triphenylaluminum in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of triphenylaluminum (TPA) in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where precise control of triphenylaluminum in solution is critical.
Executive Summary
Triphenylaluminum is a pyrophoric, moisture-sensitive organoaluminum compound widely utilized in organic synthesis and polymerization catalysis. Its efficacy in these applications is profoundly dependent on its behavior in solution. This guide summarizes the available quantitative and qualitative solubility data for triphenylaluminum in common organic solvents, provides detailed experimental protocols for solubility determination of air-sensitive compounds, and illustrates key concepts through logical diagrams.
Solubility of Triphenylaluminum
Triphenylaluminum exhibits good solubility in many anhydrous organic solvents, a characteristic attributed to its nonpolar, aromatic nature. Aromatic and ether-based solvents are particularly effective at dissolving this compound. However, due to its high reactivity, especially with protic solvents and moisture, all dissolution experiments and applications must be conducted under strictly anhydrous and inert conditions.
Quantitative Solubility Data
Quantitative solubility data for triphenylaluminum is not extensively tabulated in readily accessible literature. However, a key data point is derived from the commercial availability of a 1 M solution in dibutyl ether.[1][2] This information, combined with the solution's density, allows for a quantitative determination of its solubility in this solvent. For other common solvents, qualitative descriptions are provided.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility ( g/100 mL @ 25°C) | Remarks |
| Dibutyl Ether | C₈H₁₈O | 130.23 | 142 | ~22.4 (Calculated) | Commercially available as a 1 M solution with a density of 0.868 g/mL.[1][2] |
| Toluene | C₇H₈ | 92.14 | 111 | Soluble | Triphenylaluminum exists as a monomer in toluene.[1] |
| Diethyl Ether | C₄H₁₀O | 74.12 | 34.6 | Soluble | Forms a tetrameric structure in solution.[1] |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | Soluble | Forms a dimeric solvate in solution.[1][3] |
| Hexane | C₆H₁₄ | 86.18 | 69 | Sparingly Soluble | As a nonpolar aliphatic solvent, it is expected to have lower solvating power for the aromatic triphenylaluminum compared to aromatic or ether solvents. |
| Chloroform | CHCl₃ | 119.38 | 61.2 | Soluble | [1] |
Note: The solubility in dibutyl ether was calculated from the molarity (1 mol/L) and molecular weight (258.29 g/mol ) of triphenylaluminum, and the density of the solution (0.868 g/mL). The calculation assumes the volume change upon dissolution is negligible. For other solvents, "Soluble" indicates that the literature describes it as such, but specific quantitative data was not found.
Factors Influencing Solubility
The dissolution of triphenylaluminum is governed by several key factors, primarily related to the principle of "like dissolves like" and the compound's inherent reactivity.
Caption: Logical relationship of factors affecting triphenylaluminum solubility.
Experimental Protocols
The determination of triphenylaluminum solubility requires meticulous handling due to its air- and moisture-sensitive nature. The following protocol outlines a general method for the quantitative determination of solubility.
Materials and Equipment
-
Triphenylaluminum: High-purity, solid.
-
Anhydrous Solvent: HPLC grade, freshly distilled or passed through a solvent purification system.
-
Schlenk Flasks or Glovebox: For maintaining an inert atmosphere (Nitrogen or Argon).
-
Gas-tight Syringes and Needles.
-
Magnetic Stirrer and Stir Bars.
-
Thermostatically Controlled Bath.
-
Centrifuge with sealed rotors.
-
Analytical Balance.
-
Gas Chromatography (GC) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES): For quantitative analysis.
Experimental Workflow
Caption: Experimental workflow for determining triphenylaluminum solubility.
Detailed Methodology
-
Preparation: All glassware must be oven-dried at >120°C overnight and cooled under a stream of inert gas. The solvent must be confirmed to be anhydrous. All manipulations should be performed under a positive pressure of high-purity nitrogen or argon, either on a Schlenk line or in a glovebox.
-
Saturation: An excess amount of solid triphenylaluminum is added to a Schlenk flask. A known volume of the anhydrous solvent is then added via a gas-tight syringe.
-
Equilibration: The flask is sealed and placed in a thermostatically controlled bath. The mixture is stirred vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, stirring is stopped, and the excess solid is allowed to settle. For very fine suspensions, the sealed sample may need to be centrifuged.
-
Sampling: A sample of the clear supernatant is carefully withdrawn using a gas-tight syringe fitted with a filter needle to prevent transfer of any solid particles.
-
Analysis: The concentration of triphenylaluminum in the sampled solution is determined using a validated analytical technique.
-
Gas Chromatography (GC): The sample can be derivatized and analyzed by GC.
-
ICP-AES: The sample can be carefully hydrolyzed and diluted for the determination of the aluminum concentration.
-
-
Calculation: The solubility is calculated from the determined concentration and expressed in appropriate units (e.g., g/100 mL, mol/L).
Conclusion
Triphenylaluminum is a highly reactive organometallic compound with good solubility in anhydrous aromatic and ether-based organic solvents. While precise quantitative data across a wide range of solvents is limited in the public domain, this guide provides the currently available information and a robust experimental framework for its determination. The protocols and data presented herein are intended to aid researchers in the safe and effective use of triphenylaluminum in their work. Extreme caution and adherence to proper air-sensitive handling techniques are paramount when working with this compound.
References
Spectroscopic Data for Triphenylaluminum: An In-depth Technical Guide
For researchers, scientists, and drug development professionals, a thorough understanding of the structural and bonding characteristics of organometallic compounds is paramount. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for triphenylaluminum, a widely used organoaluminum reagent.
Triphenylaluminum (TPA) is a dimeric organoaluminum compound in the solid state and in non-coordinating solvents, featuring bridging phenyl groups. This structure significantly influences its spectroscopic properties. As an air- and moisture-sensitive compound, specialized handling techniques are required for accurate spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of triphenylaluminum in solution. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the phenyl rings.
¹H NMR Data
The proton NMR spectrum of triphenylaluminum displays signals corresponding to the ortho, meta, and para protons of the phenyl rings. The integration of these signals confirms the presence of three phenyl groups.
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| ortho-H | 7.80 - 7.76 | Multiplet |
| meta/para-H | 7.34 - 7.30 | Multiplet |
Note: Data obtained from a source referencing characterization of triphenylaluminum.[1] The specific deuterated solvent and spectrometer frequency were not provided.
¹³C NMR Data
The carbon-13 NMR spectrum provides detailed information about the carbon skeleton of triphenylaluminum. The chemical shifts are indicative of the different carbon environments within the phenyl rings, including the ipso-carbon directly bonded to the aluminum atom. In solution, an equilibrium between monomeric and dimeric forms can exist, which may affect the observed chemical shifts, especially for the ipso-carbon.
| Carbon | Chemical Shift (δ, ppm) |
| ipso-C | 146.74 |
| Aromatic C | 137.99 |
| Aromatic C | 127.50 |
| Aromatic C | 127.06 |
Note: Data obtained from a source referencing characterization of triphenylaluminum.[1] The specific deuterated solvent and spectrometer frequency were not provided.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of molecules and is particularly useful for identifying characteristic functional groups and metal-carbon bonds in organometallic compounds.
The IR spectrum of triphenylaluminum exhibits several key absorption bands that are diagnostic of its structure.
| Vibrational Mode | Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aromatic C-C Stretch | 1400 - 1600 |
| Out-of-plane Aromatic C-H Bend | 800 - 900 |
| Al-C Stretch | 500 - 700 |
Note: These are characteristic frequency ranges for the specified vibrational modes in triphenylaluminum.[1]
Experimental Protocols
Due to the pyrophoric nature of triphenylaluminum, all manipulations must be carried out under an inert atmosphere, such as nitrogen or argon, using standard Schlenk line or glovebox techniques.
NMR Sample Preparation (General Protocol for Air-Sensitive Compounds)
-
Glassware Preparation: An NMR tube and a small vial are dried in an oven at >100 °C for several hours to remove any adsorbed water and then cooled under a stream of inert gas.
-
Sample Weighing and Dissolution: Inside a glovebox, a few milligrams of triphenylaluminum are weighed into the vial. The appropriate deuterated solvent (e.g., deuterated benzene, C₆D₆, or deuterated toluene, C₇D₈) is added to dissolve the sample.
-
Transfer to NMR Tube: The resulting solution is carefully transferred into the NMR tube using a pipette.
-
Sealing: The NMR tube is securely capped. For highly sensitive samples or for long-term storage, an NMR tube with a J. Young valve is recommended to ensure a hermetic seal.
-
Data Acquisition: The NMR spectrum is then acquired on a spectrometer.
IR Sample Preparation (General Protocol for Air-Sensitive Compounds)
For air-sensitive solids like triphenylaluminum, IR spectra are typically recorded as a Nujol mull or using a solid-state transmission cell prepared in a glovebox.
Nujol Mull Method:
-
Grinding: In a glovebox, a small amount of triphenylaluminum is placed in an agate mortar. A drop of Nujol (mineral oil) is added.
-
Mulling: The mixture is ground with a pestle until a fine, uniform paste is formed.
-
Sample Mounting: The paste is spread evenly between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Data Acquisition: The plates are placed in a sample holder and the IR spectrum is recorded. A reference spectrum of Nujol should also be taken to subtract its characteristic peaks from the sample spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for an air-sensitive compound like triphenylaluminum.
References
The Thermal Stability and Decomposition of Triphenylaluminum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triphenylaluminum (TPA), an organoaluminum compound with the formula Al(C₆H₅)₃, is a potent Lewis acid utilized in various chemical syntheses. Despite its utility, its high reactivity, particularly its thermal sensitivity, necessitates a thorough understanding of its stability and decomposition pathways for safe and effective handling. This technical guide provides a comprehensive overview of the thermal stability and decomposition of triphenylaluminum, consolidating available data on its decomposition products and thermal behavior. Methodologies for the thermal analysis of this air- and moisture-sensitive compound are detailed, and its decomposition pathways are illustrated.
Introduction
Triphenylaluminum is a white crystalline solid that is highly reactive towards air and moisture, undergoing vigorous decomposition upon contact.[1][2][3][4] In the presence of water, it hydrolyzes to form aluminum hydroxide and benzene.[1] Its thermal decomposition in an inert atmosphere, however, proceeds through different, temperature-dependent mechanisms, primarily involving the cleavage of the aluminum-carbon bond.[1] In the solid state, triphenylaluminum exists as a dimer with bridging phenyl groups.[5] This guide focuses on the thermal decomposition of triphenylaluminum in the absence of air and moisture.
Physicochemical Properties
A summary of the key physicochemical properties of triphenylaluminum is presented in Table 1. It is important to note the variability in the reported melting point, which may be attributed to impurities or the presence of ether adducts from synthesis.
Table 1: Physicochemical Properties of Triphenylaluminum
| Property | Value | References |
| Molecular Formula | C₁₈H₁₅Al | [3] |
| Molecular Weight | 258.3 g/mol | [2] |
| Appearance | White crystalline solid | [1][2] |
| Melting Point | 70 - 237 °C | [1][3] |
| Boiling Point | 245 °C | [1] |
| Structure | Dimeric in solid state | [5] |
Thermal Decomposition of Triphenylaluminum
The thermal decomposition of triphenylaluminum in an inert atmosphere is a complex process that is not extensively documented in readily available literature. While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for pure triphenylaluminum is scarce, general observations from related studies and conference proceedings provide some insight.
Decomposition Temperature
A 1959 conference proceeding noted that a partially hydrolyzed, toluene-insoluble solid of triphenylaluminum decomposes slowly above 320°C.[6] This suggests that the decomposition of pure, unsolvated triphenylaluminum likely occurs at elevated temperatures. The precise onset of decomposition and the temperatures of maximum decomposition rate for pure triphenylaluminum under controlled heating in an inert atmosphere are not well-documented in the reviewed literature.
Decomposition Products
The primary decomposition pathway for triphenylaluminum in an inert atmosphere involves the homolytic cleavage of the aluminum-carbon bond. This process is expected to generate phenyl radicals, which can then undergo various secondary reactions. The anticipated decomposition products include:
-
Benzene: Formed by the abstraction of a hydrogen atom by a phenyl radical. The violent reaction with water also yields benzene.[1]
-
Biphenyl: Formed by the coupling of two phenyl radicals.
-
Aluminum-containing residues: Non-volatile products, likely aluminum metal or aluminum carbide.
A key study on the hydrolysis of triphenylaluminum reported that while the reaction with excess water is violent and produces benzene, neither biphenyl nor phenol were detected.[6] This observation pertains to hydrolysis and may not directly reflect the product distribution from thermal decomposition in an inert atmosphere.
Table 2: Expected Thermal Decomposition Products of Triphenylaluminum in an Inert Atmosphere
| Product | Formation Pathway |
| Benzene | Hydrogen abstraction by phenyl radical |
| Biphenyl | Coupling of two phenyl radicals |
| Aluminum Residue | Non-volatile decomposition product |
Experimental Protocols for Thermal Analysis
The high reactivity of triphenylaluminum necessitates specialized handling techniques for its thermal analysis. All sample preparation and loading into the thermal analyzer must be performed under an inert atmosphere, such as in a glovebox.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. For triphenylaluminum, TGA can be used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the mass of non-volatile residue.
Suggested TGA Protocol:
-
Sample Preparation: Inside an argon or nitrogen-filled glovebox, load 5-10 mg of triphenylaluminum into a ceramic (e.g., alumina) TGA pan.
-
Instrument Setup:
-
Purge Gas: High-purity nitrogen or argon at a flow rate of 50-100 mL/min.
-
Heating Rate: A heating rate of 10 °C/min is a standard starting point. Multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) can be used to determine the activation energy of decomposition using methods like the Ozawa-Flynn-Wall analysis.
-
Temperature Range: 25 °C to 600 °C. The final temperature should be sufficient to ensure complete decomposition.
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) will show a step-wise decrease in mass corresponding to the decomposition of triphenylaluminum. The derivative of the TGA curve (DTG curve) will show peaks at the temperatures of the maximum rate of mass loss.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. For triphenylaluminum, DSC can be used to determine the enthalpy of decomposition and to detect any phase transitions prior to decomposition.
Suggested DSC Protocol:
-
Sample Preparation: Inside an inert atmosphere glovebox, hermetically seal 1-5 mg of triphenylaluminum in an aluminum DSC pan. A pinhole in the lid may be necessary to allow for the escape of gaseous decomposition products, though this can affect the enthalpy measurement.
-
Instrument Setup:
-
Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 400 °C, or a temperature range determined by prior TGA analysis to encompass the decomposition event.
-
-
Data Analysis: The DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events. Decomposition is typically an endothermic process due to bond breaking, but subsequent reactions of the products could be exothermic. The area under the decomposition peak is proportional to the enthalpy of decomposition.
Evolved Gas Analysis (EGA)
To identify the gaseous decomposition products, the outlet of the TGA can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).
TGA-MS/FTIR Protocol:
-
Follow the TGA protocol as described above.
-
The transfer line between the TGA and the spectrometer must be heated to prevent condensation of the evolved products.
-
The spectrometer will continuously analyze the gases evolved from the TGA furnace, allowing for the identification of decomposition products as a function of temperature.
Decomposition Pathway and Experimental Workflow
The following diagrams illustrate the proposed thermal decomposition pathway of triphenylaluminum and a typical experimental workflow for its thermal analysis.
Caption: Proposed thermal decomposition pathway of triphenylaluminum.
Caption: Experimental workflow for the thermal analysis of triphenylaluminum.
Conclusion
References
The History and Discovery of Triphenylaluminum: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triphenylaluminum ((C₆H₅)₃Al), a pivotal organoaluminum compound, has played a significant role in the advancement of organic synthesis and polymer chemistry. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and characterization of triphenylaluminum. It details key experimental protocols for its preparation, presents its physicochemical properties in structured tables, and illustrates its utility, particularly as a co-catalyst in Ziegler-Natta polymerization, through detailed diagrams. This document serves as an in-depth resource for researchers and professionals engaged in chemical and pharmaceutical sciences.
Introduction
Triphenylaluminum, a colorless crystalline solid, is a dimeric organoaluminum compound with the formula Al₂(C₆H₅)₆. Its discovery and subsequent study have been instrumental in the development of organometallic chemistry. As a potent Lewis acid and a precursor to other organoaluminum reagents, it has found widespread application in various chemical transformations, most notably in the stereospecific polymerization of olefins. This guide will delve into the historical milestones, synthetic methodologies, structural elucidation, and key applications of this remarkable compound.
History and Discovery
The journey of organoaluminum chemistry began in the 19th century, but it was in the mid-20th century that significant progress was made, leading to the synthesis and understanding of compounds like triphenylaluminum.
-
1859: The first organoaluminum compound, ethylaluminum sesquiiodide ((C₂H₅)₃Al₂I₃), was synthesized by Hallwachs and Schafarik. This discovery laid the groundwork for the field of organoaluminum chemistry.
-
Early 20th Century: Early attempts to synthesize triorganoaluminum compounds were made by chemists such as Friedel and Crafts, Hilpert and Grüttner, and Gilman and Marple. However, these efforts often resulted in the isolation of impure, resinous materials.
-
1950s: The field of organoaluminum chemistry was revolutionized by the work of Karl Ziegler and his colleagues. Their development of the "direct synthesis" of trialkylaluminum compounds from aluminum, hydrogen, and alkenes, and their subsequent application in olefin polymerization, earned Ziegler the Nobel Prize in Chemistry in 1963.[1]
-
1951: The first successful synthesis of triphenylaluminum was reported.
-
1957: Wittig and Wittenberg reported the synthesis of crystalline triphenylaluminum in a 43% yield by reacting phenyllithium with aluminum chloride.[2]
Synthesis of Triphenylaluminum
Several methods have been developed for the synthesis of triphenylaluminum. The choice of method often depends on the desired purity, scale, and available starting materials.
From Diphenylmercury and Aluminum
This is a classic and reliable method for preparing high-purity triphenylaluminum.
Experimental Protocol:
-
Apparatus Setup: A 500-mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet. The entire apparatus is thoroughly dried and flushed with dry, oxygen-free nitrogen.
-
Reaction: To the flask are added 10.8 g (0.4 gram-atom) of aluminum foil (cut into small pieces) and 107.1 g (0.3 mol) of diphenylmercury. 250 mL of dry xylene is then added as the solvent.
-
Reflux: The reaction mixture is heated to reflux (approximately 140-145 °C) with vigorous stirring. The reaction is typically complete within 4-6 hours, as indicated by the consumption of the aluminum foil and the formation of a gray precipitate of mercury.
-
Isolation: The hot reaction mixture is filtered through a heated, coarse-porosity fritted-glass funnel to remove the precipitated mercury. The filtrate is then cooled to room temperature and subsequently to 0 °C to crystallize the triphenylaluminum.
-
Purification: The crystalline product is collected by filtration under a nitrogen atmosphere, washed with cold, dry pentane, and dried under vacuum.
From Phenylmagnesium Bromide and Aluminum Trichloride
The Grignard reaction provides a more accessible route to triphenylaluminum, avoiding the use of highly toxic mercury compounds.
Experimental Protocol:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser, and a mechanical stirrer, 24.3 g (1.0 mol) of magnesium turnings are placed. A solution of 157 g (1.0 mol) of bromobenzene in 500 mL of anhydrous diethyl ether is added dropwise to initiate the reaction. The reaction is maintained at a gentle reflux until all the magnesium has reacted.
-
Reaction with Aluminum Trichloride: A solution of 44.5 g (0.33 mol) of anhydrous aluminum trichloride in 200 mL of anhydrous diethyl ether is prepared in a separate flask. This solution is then added slowly to the freshly prepared phenylmagnesium bromide solution with vigorous stirring and cooling in an ice bath.
-
Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour and then refluxed for 2 hours. The mixture is then cooled, and the precipitated magnesium salts are removed by filtration under a nitrogen atmosphere.
-
Isolation: The diethyl ether is removed from the filtrate by distillation under reduced pressure to yield crude triphenylaluminum.
-
Purification: The crude product can be purified by recrystallization from a mixture of toluene and hexane.
From Phenyllithium and Aluminum Chloride
This method, reported by Wittig and Wittenberg, provides a good yield of crystalline triphenylaluminum.[2]
Experimental Protocol:
-
Phenyllithium Preparation: A solution of phenyllithium in diethyl ether is prepared by the reaction of bromobenzene or chlorobenzene with lithium metal.
-
Reaction: To a stirred solution of 0.1 mol of phenyllithium in diethyl ether, a solution of 4.4 g (0.033 mol) of anhydrous aluminum trichloride in 50 mL of diethyl ether is added dropwise at room temperature.
-
Isolation: A white precipitate of lithium chloride forms immediately. The reaction mixture is stirred for an additional hour, and then the precipitate is removed by filtration under an inert atmosphere.
-
Purification: The ether is removed from the filtrate under vacuum, and the resulting solid is recrystallized from benzene or toluene to afford crystalline triphenylaluminum.
Physicochemical Properties and Characterization
Triphenylaluminum is a white, crystalline solid that is highly reactive towards air and moisture. It exists as a dimer in the solid state and in non-coordinating solvents.
Table 1: Physical and Chemical Properties of Triphenylaluminum
| Property | Value |
| Molecular Formula | C₁₈H₁₅Al |
| Molar Mass | 258.29 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 237 °C |
| Boiling Point | Sublimes at 240 °C (1 mmHg) |
| Solubility | Soluble in aromatic hydrocarbons (benzene, toluene), ethers; reacts with water and alcohols. |
| Structure | Dimeric (Al₂(C₆H₅)₆) in the solid state |
Crystal Structure
The crystal structure of dimeric triphenylaluminum (Al₂(C₆H₅)₆) has been determined by X-ray diffraction. The two aluminum atoms are bridged by two phenyl groups, with the aluminum atoms adopting a distorted tetrahedral geometry.
Table 2: Selected Bond Lengths and Angles in Dimeric Triphenylaluminum
| Parameter | Value |
| Al-C (terminal) | ~1.96 Å |
| Al-C (bridging) | ~2.14 Å |
| Al...Al distance | ~2.70 Å |
| C(terminal)-Al-C(terminal) angle | ~115° |
| C(bridging)-Al-C(bridging) angle | ~102° |
| Al-C(bridging)-Al angle | ~75° |
In the presence of Lewis bases such as tetrahydrofuran (THF), the dimer is cleaved to form monomeric adducts, for example, (C₆H₅)₃Al·THF.
Spectroscopic Characterization
Infrared (IR) Spectroscopy: The IR spectrum of triphenylaluminum exhibits characteristic absorption bands for the phenyl groups.
Table 3: Characteristic IR Absorptions of Triphenylaluminum
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | Aromatic C-H stretching |
| ~1580 | Aromatic C=C stretching |
| ~1070 | In-plane C-H bending |
| ~730, ~695 | Out-of-plane C-H bending |
| Below 600 | Al-C stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing triphenylaluminum and its complexes. The chemical shifts of the phenyl protons and carbons can provide information about the electronic environment of the aluminum center. Due to the dynamic exchange of bridging and terminal phenyl groups in solution, the NMR spectra can be temperature-dependent.
Applications in Organic Synthesis
Triphenylaluminum is a versatile reagent in organic synthesis, primarily utilized as a Lewis acid and as a source of phenyl anions.
Co-catalyst in Ziegler-Natta Polymerization
One of the most significant applications of triphenylaluminum is as a co-catalyst, typically with a transition metal compound (e.g., titanium tetrachloride), in the Ziegler-Natta polymerization of olefins like ethylene and propylene.[1] The organoaluminum compound activates the transition metal catalyst, forming the active sites for polymerization.
Visualizations
Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of triphenylaluminum via the Grignard route.
Ziegler-Natta Polymerization Pathway
The following diagram illustrates the key steps in the Ziegler-Natta polymerization of an alkene, where an organoaluminum compound like triphenylaluminum acts as a co-catalyst to activate the titanium catalyst.
Safety and Handling
Triphenylaluminum is a pyrophoric solid that reacts violently with water and protic solvents. It should be handled under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk techniques. Appropriate personal protective equipment, including flame-retardant lab coats, safety glasses, and gloves, must be worn.
Conclusion
Triphenylaluminum has a rich history and continues to be a compound of significant interest in both academic and industrial research. Its synthesis, while requiring careful handling, is well-established through several reliable methods. The unique structural and electronic properties of triphenylaluminum, particularly its ability to form dimeric structures and act as a potent Lewis acid, have cemented its role as a valuable reagent in organic synthesis and a crucial component in polymerization catalysis. This guide has provided a detailed overview of the core aspects of triphenylaluminum chemistry, offering a valuable resource for professionals in the field.
References
Triphenylaluminum: A Comprehensive Technical Guide to its Physical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of triphenylaluminum (TPA), a pivotal organoaluminum compound in organic synthesis and catalysis. This document consolidates key data, outlines experimental methodologies for property determination, and presents a visualization of its molecular structure to support researchers and professionals in its handling and application.
Core Physical Properties of Triphenylaluminum
Triphenylaluminum is a white crystalline solid that is highly reactive, particularly with air and water.[1][2] Its physical characteristics are crucial for its use as a Lewis acid and in various chemical transformations.[1][2] A summary of its key physical properties is presented in the table below. It is important to note the discrepancies in reported melting and boiling points, which may be attributed to the purity of the substance and the experimental conditions under which these values were determined. For instance, purified triphenylaluminum, after removal of its etherate, exhibits a significantly higher melting point.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₅Al | [2][3][4] |
| Molecular Weight | 258.29 g/mol | [2][3][4] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 229–232 °C (purified) | [1] |
| 237 °C | [2][5] | |
| 70 °C | [5] | |
| Boiling Point | 245 °C | [5] |
| 78.8 °C at 760 mmHg | [2] | |
| Density | 0.868 g/mL at 25 °C (of a 1 M solution in dibutyl ether) | [3][5] |
| Solubility | Insoluble in water. Soluble in organic solvents such as chloroform and toluene.[5] Readily soluble in anhydrous organic solvents like dibutyl ether.[5] | [5] |
Experimental Protocols
The accurate determination of the physical properties of triphenylaluminum necessitates rigorous experimental techniques, particularly given its sensitivity to air and moisture. All operations should be conducted under an inert atmosphere, such as prepurified nitrogen or in a nitrogen-filled dry box.[1]
Synthesis and Purification of Triphenylaluminum
A common method for the synthesis of triphenylaluminum involves the reaction of diphenylmercury with aluminum wool in sodium-dried xylene.[1] The reaction mixture is refluxed for 24 hours at 140–150 °C.[1] Following the reaction, the xylene is distilled off under reduced pressure.[1]
The purification of the resulting triphenylaluminum is a critical step to obtain accurate physical property measurements. A detailed procedure is described in Organic Syntheses:
-
Extraction: The crude product is transferred to a Soxhlet extraction apparatus and extracted with dry ether for 15–20 hours.[1] During this process, white crystals of triphenylaluminum etherate precipitate in the collection flask.[1]
-
Isolation of Etherate: The ether is decanted, and the crystals of the etherate are washed with dry ether and then dried under reduced pressure at 25 °C.[1] The melting point of the triphenylaluminum etherate is 126–130 °C.[1]
-
Sublimation for Pure Triphenylaluminum: To obtain pure, ether-free triphenylaluminum, the etherate is heated at 150 °C under a vacuum of 0.1 mmHg for approximately 13 hours.[1] This process removes the ether of crystallization, yielding pure triphenylaluminum with a melting point of 229–232 °C.[1]
Determination of Melting Point
The melting point of purified triphenylaluminum can be determined using a standard melting point apparatus, such as a Mel-Temp apparatus.
-
Sample Preparation: A small amount of the purified solid triphenylaluminum is loaded into a capillary tube (1-2 mm high).[6]
-
Measurement: The capillary tube is placed in the heating block of the apparatus.[6] The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[6]
-
Observation: The melting range is recorded from the temperature at which the first droplet of liquid appears (T1) to the temperature at which the entire sample has melted (T2).[6] For a pure crystalline compound, this range should be narrow, typically 0.5-1 °C.[6]
Determination of Boiling Point
Due to the high melting point and potential for decomposition at elevated temperatures, determining the boiling point of triphenylaluminum requires careful consideration. Standard methods such as distillation or the Thiele tube method can be adapted.
Distillation Method:
-
Apparatus Setup: A simple distillation apparatus is assembled using dry glassware under an inert atmosphere.[7] This includes a distilling flask, a condenser, a receiving flask, and a thermometer.[7]
-
Procedure: The substance is placed in the distilling flask with boiling chips.[7] The liquid is heated to its boiling point, and the vapor is allowed to distill and condense into the receiving flask.[7] The thermometer bulb should be positioned so that it is fully immersed in the vapor phase to obtain an accurate reading of the boiling point.[7] The atmospheric pressure should be recorded as the boiling point is pressure-dependent.[7]
Thiele Tube Method (for small quantities):
-
Sample Preparation: A small amount of the liquid is placed in a small test tube, and a capillary tube, sealed at one end, is inverted and placed inside the test tube.[7]
-
Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube filled with a high-boiling, inert oil.[7]
-
Measurement: The Thiele tube is gently heated.[7] As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[7] The heating is then stopped, and the apparatus is allowed to cool.[7] The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[7]
Molecular Structure of Triphenylaluminum
The molecular structure of triphenylaluminum consists of a central aluminum atom bonded to three phenyl groups. This structure is fundamental to its chemical reactivity and physical properties.
Caption: Molecular structure of triphenylaluminum.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Cas 841-76-9,ALUMINUM TRIPHENYL | lookchem [lookchem.com]
- 3. Triphenylaluminum solution 1 M in dibutyl ether | Sigma-Aldrich [sigmaaldrich.com]
- 4. Aluminum, triphenyl- | C18H15Al | CID 16684219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy Aluminum, triphenyl- | 841-76-9 [smolecule.com]
- 6. alnoor.edu.iq [alnoor.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
Triphenylaluminum: A Comprehensive Technical Guide to Hazards and Safety
For researchers, scientists, and drug development professionals, understanding the inherent risks and proper handling protocols for highly reactive reagents is paramount. Triphenylaluminum ((C₆H₅)₃Al), a powerful Lewis acid and versatile reagent in organic synthesis, falls squarely into this category.[1][2] This guide provides an in-depth overview of the hazards associated with triphenylaluminum and outlines essential safety precautions and handling procedures to ensure its safe use in a laboratory setting.
Physicochemical Properties and Hazard Profile
Triphenylaluminum is a white crystalline solid that is highly reactive, particularly with water and air.[1][3] Its utility as a reagent is directly linked to its hazardous nature, necessitating stringent safety measures.
Quantitative Data Summary
The following tables summarize the key physicochemical properties and hazard classifications for triphenylaluminum.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₅Al | [2][4] |
| Molecular Weight | 258.29 g/mol | [2] |
| Melting Point | 237 °C | [2][4] |
| Boiling Point | 245 °C | [3] |
| Flash Point | 17 °C | [2][4] |
| Density | 0.868 g/mL at 25 °C | [2][4] |
| Hazard Classification | Code | Description | Source |
| Flammable Liquids | H225 | Highly flammable liquid and vapor | [3][5] |
| Pyrophoric Solids | H250 | Catches fire spontaneously if exposed to air | [3][5] |
| Substances which in contact with water, emit flammable gases | H260 | In contact with water releases flammable gases which may ignite spontaneously | [3][5] |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | [3][5] |
| Serious Eye Damage/Eye Irritation | H318 | Causes serious eye damage | [3][5] |
| Irritating to the respiratory system | R37 | Irritating to the respiratory system | [4] |
| Harmful to aquatic organisms | R52/53 | Harmful to aquatic organisms, may cause long-term adverse effects in the aquatic environment | [4] |
Reactivity and Hazards
The primary hazards of triphenylaluminum stem from its extreme reactivity.
-
Pyrophoricity : Triphenylaluminum is pyrophoric, meaning it can ignite spontaneously upon contact with air.[3][5] This necessitates handling under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Water Reactivity : It reacts violently with water and protic solvents, releasing flammable gases that can ignite.[2][3] This reaction is exothermic and can be explosive.
-
Corrosivity : Triphenylaluminum is corrosive and can cause severe burns to the skin and eyes upon contact.[3][4][5]
Experimental Protocols: Safe Handling and Storage
Adherence to strict experimental protocols is critical when working with triphenylaluminum. The following procedures are based on established laboratory practices.
General Handling Precautions
-
Inert Atmosphere : All operations involving triphenylaluminum must be conducted in a glovebox or under a positive pressure of an inert gas like nitrogen or argon.[6] All glassware must be thoroughly dried, often by flame-drying under a stream of inert gas, before use.[6]
-
Personal Protective Equipment (PPE) : Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety glasses and a face shield).[4]
-
Ventilation : Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or fumes.[7]
Storage
-
Store triphenylaluminum in a tightly closed container under an inert atmosphere.
-
Keep it in a cool, dry, and well-ventilated area away from sources of ignition, water, and incompatible materials.[4]
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate : Evacuate all non-essential personnel from the immediate area.
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : If the spill is small and manageable, cover it with a dry, inert absorbent material such as sand, dry lime, or soda ash. Do not use water or combustible materials.
-
Collection : Carefully collect the absorbed material into a dry, covered container for disposal.
-
Decontamination : Decontaminate the spill area with a suitable solvent, followed by washing with soap and water, ensuring all residues are removed.
Emergency Procedures
Fire Extinguishing
-
Do NOT use water, carbon dioxide, or halogenated extinguishing agents.
-
Use a Class D fire extinguisher (for combustible metals) or dry chemical powder. Dry sand can also be used to smother the fire.[4]
First Aid
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Inhalation : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
-
Ingestion : Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Visualizing Workflows and Reactions
To further clarify the safety protocols and chemical hazards, the following diagrams illustrate key processes.
Caption: Workflow for responding to a triphenylaluminum spill.
Caption: Hazardous reactions of triphenylaluminum with water and air.
References
- 1. Aluminum, triphenyl- | 841-76-9 | Benchchem [benchchem.com]
- 2. Cas 841-76-9,ALUMINUM TRIPHENYL | lookchem [lookchem.com]
- 3. Buy Aluminum, triphenyl- | 841-76-9 [smolecule.com]
- 4. chembk.com [chembk.com]
- 5. Aluminum, triphenyl- | C18H15Al | CID 16684219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. tcichemicals.com [tcichemicals.com]
Unveiling the Solid-State Architecture of Triphenylaluminum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of triphenylaluminum (TPA), a pivotal organoaluminum compound with significant applications in catalysis and organic synthesis. This document summarizes its dimeric and monomeric crystalline forms, details the experimental protocols for their characterization, and explores key reaction pathways where TPA plays a crucial role. All quantitative data is presented in structured tables for comparative analysis, and complex molecular and reaction pathway information is visualized through detailed diagrams.
Crystal Structure Analysis of Triphenylaluminum
Triphenylaluminum, in its unsolvated state, exists as a dimer, [Al(C₆H₅)₃]₂, in the solid phase. This dimeric structure is characterized by two aluminum centers bridged by the ipso-carbon atoms of two phenyl groups. In the presence of coordinating solvents like tetrahydrofuran (THF), TPA can form a monomeric adduct, triphenyl(tetrahydrofuran)aluminum(III), [Al(C₆H₅)₃(THF)].
Dimeric Triphenylaluminum: [Al(C₆H₅)₃]₂
The solid-state structure of dimeric triphenylaluminum reveals a centrosymmetric molecule with two aluminum atoms linked by two bridging phenyl groups. Each aluminum atom is also bonded to two terminal phenyl groups, resulting in a distorted tetrahedral coordination geometry around each aluminum center.
Table 1: Crystallographic Data for Dimeric Triphenylaluminum
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.565[1] |
| b (Å) | 10.813[1] |
| c (Å) | 8.328[1] |
| α (°) | 106.2[1] |
| β (°) | 111.8[1] |
| γ (°) | 102.3[1] |
| Z | 1 |
Table 2: Selected Bond Lengths and Angles for Dimeric Triphenylaluminum
| Bond/Angle | Length (Å) / Angle (°) |
| Al-C (bridging) | 2.182[1] |
| Al-C (terminal) | 1.958[1] |
| Al···Al distance | 2.702[1] |
| Al-C-Al angle | 76.5[1] |
Monomeric Triphenyl(tetrahydrofuran)aluminum(III): [Al(C₆H₅)₃(THF)]
The coordination of a THF molecule disrupts the dimeric structure, leading to a monomeric species where the aluminum atom is four-coordinate, bonded to three phenyl groups and one oxygen atom from the THF ligand. The geometry around the aluminum center is a distorted tetrahedron.[2][3]
Table 3: Crystallographic Data for Triphenyl(tetrahydrofuran)aluminum(III)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.649(2)[4] |
| b (Å) | 12.966(3)[4] |
| c (Å) | 16.038(4)[4] |
| β (°) | 104.210(4)[4] |
| V (ų) | 1945.1(8)[4] |
| Z | 4 |
Table 4: Selected Bond Lengths and Angles for Triphenyl(tetrahydrofuran)aluminum(III)
| Bond/Angle | Length (Å) / Angle (°) |
| Al-O | 1.8972(13)[3] |
| Al-C | 1.9783(18) - 1.9809(19)[3] |
| C-Al-C | 113.25(7) - 116.27(8)[2][3] |
| O-Al-C | 103.39(7) - 103.90(6)[2][3] |
Experimental Protocols
Synthesis and Crystallization
Crystals of dimeric triphenylaluminum can be obtained through the reaction of diphenylmercury with aluminum wool in a high-boiling aromatic solvent like xylene, followed by careful crystallization.
-
Synthesis: Diphenylmercury is reacted with an excess of aluminum wool in sodium-dried xylene under an inert atmosphere (e.g., nitrogen). The mixture is refluxed for several hours.
-
Isolation: After the reaction, the solvent is removed under vacuum. The solid residue is then extracted with diethyl ether in a Soxhlet apparatus.
-
Crystallization: The ether extract, containing the triphenylaluminum etherate, is concentrated and cooled to induce crystallization of the etherate. The ether of crystallization is subsequently removed by heating the crystals under vacuum to yield pure, solvent-free triphenylaluminum.
Single crystals of the THF adduct are typically grown from a solution of triphenylaluminum in THF.
-
Synthesis: Triphenylaluminum is dissolved in anhydrous THF under an inert atmosphere.
-
Crystallization: Slow evaporation of the solvent or cooling of a saturated solution will yield colorless, single crystals of [Al(C₆H₅)₃(THF)].
Single-Crystal X-ray Diffraction
The determination of the crystal structures involves the following general steps:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[5]
-
Data Collection: The crystal is placed in a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD area detector). The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded at a controlled temperature (e.g., 293 K).[5][6]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods.[1] The atomic positions and displacement parameters are refined using full-matrix least-squares on F².[2]
Molecular Structures and Reaction Pathways
The following diagrams illustrate the molecular structure of triphenylaluminum and a key reaction pathway in which it participates.
Caption: Molecular structures of dimeric and monomeric triphenylaluminum.
Caption: General experimental workflow for crystal structure determination.
Triphenylaluminum is a well-known co-catalyst in Ziegler-Natta polymerization of vinyl monomers.[7][8][9] The general mechanism involves the activation of a transition metal catalyst by the organoaluminum compound, followed by the coordination and insertion of the monomer into the growing polymer chain.
Caption: Simplified Ziegler-Natta polymerization pathway.
References
- 1. Crystal structure of di-µ-phenyl-bis(diphenylaluminium)(triphenylaluminium dimer) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Buy Aluminum, triphenyl- | 841-76-9 [smolecule.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. courses.minia.edu.eg [courses.minia.edu.eg]
"triphenylaluminum in different solvent systems"
An In-depth Technical Guide to Triphenylaluminum in Different Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
Triphenylaluminum (TPA) is a versatile and highly reactive organoaluminum reagent with significant applications in organic synthesis and catalysis. Its reactivity and physical state are profoundly influenced by the solvent system in which it is employed. This technical guide provides a comprehensive overview of the behavior of triphenylaluminum in various common organic solvents, with a focus on its solubility, stability, and reactivity. Detailed experimental protocols for its synthesis and handling are provided, along with a comparative analysis of its spectroscopic characteristics in different deuterated solvents. The critical role of coordinating solvents in disrupting the dimeric structure of TPA to form more reactive monomeric adducts is also discussed.
Physicochemical Properties and Solubility
Triphenylaluminum is a white crystalline solid that is highly sensitive to air and moisture, necessitating handling under an inert atmosphere.[1] It is insoluble in water, with which it reacts violently, but exhibits solubility in a range of anhydrous organic solvents.[1]
Solubility Data
| Solvent System | Solvent Type | Qualitative Solubility/Concentration | Observations & Citations |
| Toluene | Aromatic | Soluble | The aromatic nature of toluene provides favorable interactions with the phenyl groups of TPA.[1] |
| Chloroform | Halogenated | Soluble | A common solvent for NMR analysis of TPA.[1] |
| Dibutyl Ether | Ethereal | Commercially available as a 1 M solution. | The density of a 1 M solution is reported as 0.868 g/mL at 25 °C.[1] |
| Diethyl Ether | Ethereal | Soluble | Forms a stable etherate adduct, which is crucial for purification.[2] |
| Tetrahydrofuran (THF) | Ethereal | Soluble | Forms a monomeric THF adduct, leading to enhanced reactivity.[1] |
| Xylene | Aromatic | Used as a solvent in the synthesis of TPA.[2] | - |
| Hexane | Aliphatic | Sparingly soluble | Generally, organoaluminum compounds have lower solubility in non-polar aliphatic solvents. |
| Water | Protic | Insoluble | Reacts violently to produce benzene and aluminum hydroxide.[1] |
Stability and Handling
Due to its pyrophoric nature, triphenylaluminum and its solutions require careful handling under an inert atmosphere of nitrogen or argon.[1] It is stable in anhydrous, aprotic solvents. However, it will react exothermically with protic solvents like water and alcohols.[1] Thermal decomposition in inert atmospheres can lead to the formation of benzene, biphenyl, and other derivatives.[1]
Synthesis and Purification of Triphenylaluminum
Two primary methods are commonly employed for the synthesis of triphenylaluminum. The choice of method may depend on the availability of starting materials and the desired scale of the reaction.
Experimental Protocol 1: From Diphenylmercury and Aluminum (Mercury-Aluminum Transmetallation)
This method involves the reaction of diphenylmercury with aluminum metal in a high-boiling aromatic solvent like xylene.[2]
Materials:
-
Diphenylmercury
-
Aluminum wool
-
Sodium-dried xylene
-
Anhydrous diethyl ether
-
500-mL one-necked flask with a side arm for nitrogen inlet
-
Reflux condenser
-
Heating mantle
-
Soxhlet extraction apparatus
-
Schlenk line or glovebox for inert atmosphere operations
Procedure:
-
Reaction Setup: Assemble the 500-mL flask with the reflux condenser under a positive pressure of prepurified nitrogen. Place 12 g (0.44 g-atom) of aluminum wool in the flask. Flame-dry the entire apparatus under a nitrogen stream and allow it to cool to room temperature.[2]
-
Charging Reactants: In a nitrogen-filled glovebox, add 80 g (0.23 mole) of diphenylmercury to the flask, ensuring it is spread evenly over the aluminum wool. Add 340 mL of sodium-dried xylene to the flask.[2]
-
Reaction: Immerse the flask in a preheated oil bath at 140-150 °C and reflux the mixture for 24 hours under a continuous slow stream of nitrogen.[2]
-
Solvent Removal: After 24 hours, remove the heating mantle and allow the flask to cool. Connect the top of the condenser to a vacuum line through a cold trap and distill the xylene under reduced pressure (20-30 mm).[2]
-
Extraction of Triphenylaluminum Etherate: Transfer the nearly dry solid residue to a pre-dried Soxhlet extraction thimble inside a glovebox. Extract the product with 250 mL of anhydrous diethyl ether in a dried Soxhlet apparatus for 15-20 hours. During the extraction, white crystals of triphenylaluminum etherate will form in the collection flask.[2]
-
Isolation of Triphenylaluminum Etherate: In the glovebox, decant the ether from the crystals and wash them several times with small portions of dry ether. Dry the crystals under reduced pressure at 25 °C. The melting point of the etherate is 126-130 °C.[2]
-
Isolation of Pure Triphenylaluminum: To remove the ether of crystallization, heat the etherate at 150 °C under high vacuum (0.1 mm) for approximately 13 hours. The pure triphenylaluminum is obtained as a white solid with a melting point of 229-232 °C. The yield is typically 59-70%.[2]
Experimental Protocol 2: From Phenylmagnesium Bromide and Aluminum Chloride (Grignard Method)
This method involves the reaction of a phenyl Grignard reagent with aluminum chloride in an ethereal solvent.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
Anhydrous aluminum chloride (AlCl₃)
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Schlenk line or glovebox for inert atmosphere operations
Procedure:
-
Preparation of Phenylmagnesium Bromide: In a flame-dried three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, place magnesium turnings. Under a nitrogen atmosphere, add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated by the addition of a small crystal of iodine if necessary. Once initiated, the reaction mixture is typically stirred until most of the magnesium has reacted.
-
Reaction with Aluminum Chloride: Prepare a suspension of anhydrous aluminum chloride in anhydrous diethyl ether in a separate flask under a nitrogen atmosphere. Cool this suspension in an ice bath.
-
Addition of Grignard Reagent: Slowly add the prepared phenylmagnesium bromide solution to the aluminum chloride suspension with vigorous stirring. An exothermic reaction will occur.
-
Work-up and Isolation: After the addition is complete, the reaction mixture is typically stirred for an additional period at room temperature. The work-up procedure involves the removal of magnesium salts, which can be complex. The triphenylaluminum is often used in solution or isolated as its etherate, similar to the previous method.
Influence of Solvent on Structure and Reactivity
The solvent plays a crucial role in determining the structure and, consequently, the reactivity of triphenylaluminum.
-
Non-coordinating Solvents (e.g., Toluene, Benzene, Hexane): In aromatic and aliphatic solvents, triphenylaluminum exists primarily as a dimer, Al₂(C₆H₅)₆, where two phenyl groups bridge the two aluminum centers. This dimerization reduces the Lewis acidity and steric accessibility of the aluminum centers, thereby lowering its reactivity.[1]
-
Coordinating Solvents (e.g., Diethyl Ether, THF): In ethereal solvents, the solvent molecules act as Lewis bases and coordinate to the aluminum atoms. This coordination disrupts the phenyl bridges of the dimer, leading to the formation of monomeric adducts, such as (C₆H₅)₃Al·OEt₂ and (C₆H₅)₃Al·THF.[1] This monomeric form is significantly more reactive as a Lewis acid and a nucleophilic phenylating agent due to the increased availability of the aluminum's vacant p-orbital and reduced steric hindrance.[1] The strength of the coordination influences the reactivity, with THF generally forming a stronger adduct and leading to higher reactivity compared to diethyl ether.[1]
Spectroscopic Characterization in Different Solvents
NMR spectroscopy is a powerful tool for characterizing triphenylaluminum and its solvent adducts. The chemical shifts of the phenyl protons and the aluminum nucleus are sensitive to the coordination environment of the aluminum atom.
Comparative ¹H and ²⁷Al NMR Data
| Deuterated Solvent | ¹H Chemical Shift (ppm) | ²⁷Al Chemical Shift (ppm) | Observations & Citations |
| CDCl₃ | Multiplets at δ 7.76-7.80 (6H) and 7.30-7.34 (9H) | Not commonly reported | The two distinct multiplets for the aromatic protons suggest restricted rotation around the Al-C bonds. |
| C₆D₆ | Aromatic protons typically show upfield shifts due to the aromatic solvent-induced shift (ASIS) effect. | Data not readily available | The upfield shift is due to the shielding effect of the benzene ring current.[3] |
| THF-d₈ | Aromatic proton signals will be present, along with characteristic signals for coordinated THF-d₈. | A distinct resonance is expected for the four-coordinate aluminum center in the THF adduct.[4] | The chemical shifts will differ from those in non-coordinating solvents due to the formation of the monomeric adduct.[5] |
Note: The ²⁷Al NMR signals for organoaluminum compounds can be broad due to the quadrupolar nature of the aluminum nucleus.[4]
Visualizing Workflows and Concepts
Graphviz (DOT language) can be used to create clear diagrams of the experimental workflows and the fundamental chemical concepts discussed.
Synthesis of Triphenylaluminum via Transmetallation
Caption: Workflow for the synthesis of triphenylaluminum.
Solvent-Dependent Dimer-Monomer Equilibrium
Caption: Solvent influence on TPA structure.
Conclusion
The choice of solvent is a critical parameter in the application of triphenylaluminum. Non-coordinating solvents maintain its less reactive dimeric form, while coordinating ethereal solvents promote the formation of highly reactive monomeric adducts. Understanding these solvent effects is essential for optimizing reaction conditions and achieving desired outcomes in organic synthesis. The provided experimental protocols offer detailed guidance for the preparation and purification of this important reagent, and the spectroscopic data serves as a valuable reference for its characterization. Proper handling techniques are paramount due to the pyrophoric and water-sensitive nature of triphenylaluminum.
References
Methodological & Application
Application Notes and Protocols: Triphenylaluminum in Ziegler-Natta Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ziegler-Natta catalysts have revolutionized the field of polymer chemistry, enabling the synthesis of stereoregular polymers from α-olefins.[1] A typical Ziegler-Natta catalyst system consists of a transition metal compound, most commonly a titanium halide, and an organoaluminum cocatalyst.[2] While trialkylaluminum compounds, particularly triethylaluminum (TEA), are the industry standard, the exploration of other organoaluminum compounds continues to be an area of academic and industrial research.
This document provides detailed application notes and protocols for the use of triphenylaluminum as a cocatalyst in Ziegler-Natta catalysis. Due to its unique steric and electronic properties, triphenylaluminum presents an interesting alternative to conventional alkylaluminum cocatalysts, potentially influencing polymer properties such as molecular weight, molecular weight distribution, and stereoregularity. However, it is important to note that triphenylaluminum is less commonly used than its alkyl counterparts, and direct comparative data is limited.[3]
Physicochemical Properties of Triphenylaluminum
A thorough understanding of the physical and chemical properties of triphenylaluminum is crucial for its safe and effective use in any experimental protocol.
| Property | Value | Reference |
| Chemical Formula | C₁₈H₁₅Al | [4] |
| Molecular Weight | 258.29 g/mol | [4] |
| Appearance | White crystalline solid | [5] |
| Melting Point | 237 °C | [4] |
| Boiling Point | 78.8 °C at 760 mmHg | [4] |
| Density | 0.868 g/mL at 25 °C | [4] |
| Solubility | Soluble in organic solvents like chloroform and toluene; Insoluble in water. | [5] |
Safety and Handling Precautions
Triphenylaluminum is a highly reactive and hazardous compound that requires stringent safety protocols.
-
Pyrophoric: Catches fire spontaneously if exposed to air.[6]
-
Water-Reactive: Reacts violently with water to release flammable gases which may ignite spontaneously.[6]
-
Corrosive: Causes severe skin burns and eye damage.[6]
All manipulations involving triphenylaluminum must be carried out under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques. Appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and gloves, is mandatory.
Theoretical Application in Ziegler-Natta Catalysis
In Ziegler-Natta polymerization, the organoaluminum cocatalyst serves several critical functions:
-
Alkylation of the Transition Metal Center: The cocatalyst alkylates the transition metal halide, forming the active catalytic species.
-
Reduction of the Transition Metal: It can reduce the transition metal to a lower oxidation state, which is often more catalytically active.
-
Scavenging of Impurities: The cocatalyst reacts with and neutralizes impurities (e.g., water, oxygen) that would otherwise deactivate the catalyst.
The use of triphenylaluminum in place of a trialkylaluminum compound could theoretically lead to:
-
Altered Electronic Environment: The phenyl groups, with their different electronic properties compared to alkyl groups, may influence the electrophilicity of the active titanium center.
-
Steric Hindrance: The bulky phenyl groups could affect the coordination of the monomer and the rate of polymer chain propagation, potentially leading to different polymer microstructures.
-
Chain Transfer Reactions: The nature of the organoaluminum compound can influence the frequency of chain transfer reactions, thereby affecting the molecular weight of the resulting polymer.
Experimental Protocols
The following are generalized protocols for the use of triphenylaluminum in the Ziegler-Natta polymerization of ethylene. These should be considered as starting points and may require significant optimization depending on the specific research goals.
Materials
-
Titanium tetrachloride (TiCl₄)
-
Triphenylaluminum (Al(C₆H₅)₃)
-
Anhydrous toluene (or other suitable inert solvent)
-
Ethylene gas (polymerization grade)
-
Methanol
-
Hydrochloric acid (10% aqueous solution)
-
Nitrogen or Argon gas (high purity)
Equipment
-
Schlenk line or glovebox
-
Glass reactor with mechanical stirrer, temperature control, and gas inlet/outlet
-
Syringes and cannulas for inert atmosphere transfer
-
Standard laboratory glassware (dried in an oven at >120°C overnight)
Protocol 1: In-situ Catalyst Preparation and Polymerization
This protocol describes the formation of the active catalyst in the polymerization reactor immediately prior to the introduction of the monomer.
Caption: Experimental workflow for in-situ polymerization.
-
Reactor Setup: Assemble a clean, dry glass reactor under an inert atmosphere.
-
Solvent Addition: Introduce 250 mL of anhydrous toluene into the reactor via cannula.
-
Cocatalyst Addition: While stirring, add a calculated amount of triphenylaluminum solution in toluene. A typical starting Al/Ti molar ratio is between 10:1 and 100:1.
-
Catalyst Addition: Slowly add a solution of titanium tetrachloride in toluene to the reactor. The formation of a colored precipitate indicates the formation of the catalyst complex.
-
Polymerization: Heat the reactor to the desired temperature (e.g., 70°C). Introduce ethylene gas at a constant pressure (e.g., 1 atm).
-
Reaction Termination: After the desired reaction time, stop the ethylene flow and cool the reactor.
-
Work-up: Quench the reaction by slowly adding 50 mL of methanol. The mixture is then poured into 500 mL of a 10% hydrochloric acid solution to remove catalyst residues.
-
Polymer Isolation: The polyethylene is collected by filtration, washed with methanol, and dried in a vacuum oven.
Protocol 2: Catalyst Pre-formation and Aging
In some cases, pre-forming and aging the catalyst can lead to improved activity and polymer properties.
Caption: Catalyst pre-formation and aging workflow.
-
Catalyst Preparation: In a separate Schlenk flask under an inert atmosphere, mix solutions of titanium tetrachloride and triphenylaluminum in anhydrous toluene at the desired molar ratio.
-
Aging: Allow the mixture to stir at a specific temperature (e.g., room temperature or slightly elevated) for a defined period (e.g., 30-60 minutes).
-
Polymerization: Transfer the aged catalyst slurry to the polymerization reactor containing fresh anhydrous toluene.
-
Initiation: Proceed with ethylene addition and polymerization as described in Protocol 1.
Data Presentation: Hypothetical Comparative Analysis
While direct experimental data for triphenylaluminum is scarce in publicly available literature, the following table illustrates how quantitative data should be structured for a comparative analysis against the standard cocatalyst, triethylaluminum. Researchers are encouraged to generate such data through their own experimentation.
| Cocatalyst | Al/Ti Molar Ratio | Polymerization Time (min) | Yield (g PE) | Activity (kg PE / mol Ti·h·atm) | Mn ( g/mol ) | PDI (Mw/Mn) |
| Triethylaluminum | 50:1 | 60 | Data | Data | Data | Data |
| Triethylaluminum | 100:1 | 60 | Data | Data | Data | Data |
| Triphenylaluminum | 50:1 | 60 | Data | Data | Data | Data |
| Triphenylaluminum | 100:1 | 60 | Data | Data | Data | Data |
Data to be filled in by the researcher.
Logical Relationships in Catalyst Activation and Polymerization
The following diagram illustrates the key relationships and steps in the Ziegler-Natta polymerization process using triphenylaluminum.
Caption: Ziegler-Natta polymerization pathway with triphenylaluminum.
Conclusion
The use of triphenylaluminum as a cocatalyst in Ziegler-Natta polymerization is a deviation from standard practice but offers an avenue for research into the effects of aryl-aluminum compounds on polymerization kinetics and polymer properties. The protocols and information provided herein serve as a foundational guide for researchers interested in exploring this area. Extreme caution must be exercised due to the hazardous nature of triphenylaluminum. It is anticipated that systematic studies will be necessary to fully elucidate the potential advantages and disadvantages of employing triphenylaluminum in this catalytic system.
References
- 1. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 2. courses.minia.edu.eg [courses.minia.edu.eg]
- 3. avestia.com [avestia.com]
- 4. Cas 841-76-9,ALUMINUM TRIPHENYL | lookchem [lookchem.com]
- 5. Buy Aluminum, triphenyl- | 841-76-9 [smolecule.com]
- 6. Aluminum, triphenyl- | C18H15Al | CID 16684219 - PubChem [pubchem.ncbi.nlm.nih.gov]
Triphenylaluminum in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylaluminum (TPA), an organoaluminum compound, serves as a versatile and powerful tool in the field of asymmetric synthesis. While not chiral itself, TPA is a potent Lewis acid that can be readily complexed with a variety of chiral ligands to generate highly effective chiral Lewis acid catalysts. These in situ-prepared catalysts have demonstrated remarkable efficacy in a wide range of enantioselective transformations, providing access to chiral molecules with high optical purity. This is of paramount importance in the pharmaceutical industry, where the stereochemistry of a drug molecule is often critical to its therapeutic activity and safety profile.
This document provides an overview of the key applications of triphenylaluminum in asymmetric synthesis, complete with detailed experimental protocols for representative reactions. The information presented is intended to be a valuable resource for researchers engaged in the development of stereoselective synthetic methodologies.
Key Applications
Chiral Lewis acids derived from triphenylaluminum and chiral ligands have been successfully employed in a variety of asymmetric reactions, including:
-
Diels-Alder Reactions: Catalyzing the [4+2] cycloaddition of dienes and dienophiles to produce chiral cyclohexene derivatives.
-
Aldol Reactions: Promoting the enantioselective addition of enolates to aldehydes to form chiral β-hydroxy carbonyl compounds.
-
Baeyer-Villiger Oxidations: Facilitating the asymmetric oxidation of ketones to esters or lactones.
-
Friedel-Crafts Alkylations: Enabling the enantioselective alkylation of aromatic compounds.
The choice of chiral ligand is crucial for achieving high enantioselectivity. Axially chiral biaryls, such as 1,1'-bi-2-naphthol (BINOL) and its "vaulted" derivatives like VANOL and VAPOL, have proven to be particularly effective.[1] The steric bulk and well-defined chiral environment provided by these ligands around the aluminum center are key to inducing high levels of stereocontrol.
Data Presentation
The following tables summarize the quantitative data for the key asymmetric reactions discussed in this document.
Table 1: Asymmetric Baeyer-Villiger Oxidation of 3-Phenylcyclobutanone
| Chiral Ligand | Oxidant | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| (R)-VANOL | Cumene Hydroperoxide | -30 | >95 | 84 |
| (R)-BINOL | Cumene Hydroperoxide | -15 | >95 | 68 |
| (R)-VAPOL | Cumene Hydroperoxide | -15 | >95 | 14 |
Data sourced from reference[2]
Table 2: Asymmetric Friedel-Crafts Hydroxyalkylation of N,N-Dimethylaniline with Pyridine-2-carbaldehyde
| Chiral Ligand | Lewis Acid Precursor | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| (R)-BINOL | AlCl₃ | Not Specified | Moderate | Moderate |
Data sourced from reference[3]
Experimental Protocols
General Procedure for In Situ Preparation of the Chiral Aluminum Catalyst
This protocol describes the general method for preparing the active chiral Lewis acid catalyst from triphenylaluminum and a chiral diol ligand, such as (R)-BINOL.
Materials:
-
Triphenylaluminum (AlPh₃) solution in a suitable solvent (e.g., toluene)
-
Chiral diol ligand (e.g., (R)-BINOL)
-
Anhydrous, inert solvent (e.g., toluene, dichloromethane)
-
Schlenk flask or similar apparatus for reactions under inert atmosphere
-
Syringes for transfer of reagents
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral diol ligand (1.0 equivalent) in the anhydrous solvent in a Schlenk flask.
-
With stirring, add the triphenylaluminum solution (1.0 equivalent) dropwise to the solution of the chiral ligand at room temperature.
-
Stir the resulting mixture at room temperature for 30-60 minutes to allow for the formation of the chiral aluminum complex.
-
The catalyst is now ready for use in the subsequent asymmetric reaction.
Logical Relationship: Catalyst Formation
Caption: Formation of the active chiral catalyst.
Protocol for Asymmetric Baeyer-Villiger Oxidation
This protocol is adapted from a procedure using a dialkylaluminum chloride and a vaulted biaryl ligand, which serves as an excellent model for a triphenylaluminum-based system.[2]
Materials:
-
Chiral aluminum catalyst solution (prepared in situ as described above, using (R)-VANOL as the ligand)
-
3-Phenylcyclobutanone
-
Cumene hydroperoxide (CHP)
-
Anhydrous toluene
-
Quenching solution (e.g., saturated aqueous sodium sulfite)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Prepare the chiral aluminum catalyst from triphenylaluminum and (R)-VANOL (20 mol%) in anhydrous toluene as described in the general procedure.
-
Cool the catalyst solution to -30 °C.
-
Add a solution of 3-phenylcyclobutanone (1.0 equivalent) in toluene to the catalyst solution.
-
Add cumene hydroperoxide (1.2 equivalents) dropwise to the reaction mixture while maintaining the temperature at -30 °C.
-
Stir the reaction mixture at -30 °C and monitor the progress of the reaction by TLC or GC.
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium sulfite solution.
-
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired γ-butyrolactone.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Experimental Workflow: Asymmetric Baeyer-Villiger Oxidation
Caption: Workflow for the asymmetric Baeyer-Villiger oxidation.
Protocol for Asymmetric Friedel-Crafts Hydroxyalkylation
The following is a general protocol for the asymmetric Friedel-Crafts hydroxyalkylation of an arene with an aldehyde, based on studies of aluminum-mediated reactions.[3]
Materials:
-
Chiral aluminum catalyst solution (prepared in situ from triphenylaluminum and (R)-BINOL)
-
Arene (e.g., N,N-dimethylaniline)
-
Aldehyde (e.g., pyridine-2-carbaldehyde)
-
Anhydrous solvent (e.g., dichloromethane)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Prepare the chiral aluminum catalyst from triphenylaluminum and (R)-BINOL (10-20 mol%) in the chosen anhydrous solvent.
-
Cool the catalyst solution to the desired temperature (e.g., 0 °C to -78 °C).
-
Add the arene (e.g., N,N-dimethylaniline, 1.0 equivalent) to the catalyst solution.
-
Add the aldehyde (e.g., pyridine-2-carbaldehyde, 1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Perform a standard aqueous work-up and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product by column chromatography.
-
Determine the yield and enantiomeric excess of the resulting chiral alcohol.
Signaling Pathway: Asymmetric Friedel-Crafts Alkylation
Caption: Proposed mechanism for the asymmetric Friedel-Crafts reaction.
Conclusion
Triphenylaluminum, in combination with chiral ligands, provides a powerful platform for the development of a wide array of asymmetric transformations. The protocols and data presented herein offer a starting point for researchers looking to utilize this methodology in their synthetic endeavors. The versatility and effectiveness of these catalyst systems underscore their importance in modern organic synthesis and drug development. Further exploration of new chiral ligands and reaction conditions will undoubtedly continue to expand the scope and utility of triphenylaluminum in the field of asymmetric catalysis.
References
"protocol for handling air-sensitive triphenylaluminum"
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triphenylaluminum ((C₆H₅)₃Al) is a highly reactive organoaluminum compound widely utilized as a Lewis acid and a reagent in organic synthesis and polymerization catalysis.[1][2] It is a colorless, crystalline solid that is extremely sensitive to air and moisture, necessitating specialized handling techniques to prevent decomposition and ensure laboratory safety.[2] Upon contact with air, it can spontaneously ignite (pyrophoric), and it reacts violently with water, releasing flammable gases.[3][4] This document provides a comprehensive protocol for the safe and effective handling of triphenylaluminum in a laboratory setting.
Physical and Chemical Properties
Understanding the properties of triphenylaluminum is crucial for its safe handling.
Table 1: Physical and Chemical Properties of Triphenylaluminum
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₅Al | [2][5] |
| Molecular Weight | 258.29 g/mol | [2][4] |
| Appearance | White crystalline solid | [1][2] |
| Melting Point | 237 °C | [2][5] |
| Boiling Point | 78.8 °C at 760 mmHg | [2] |
| Density | 0.868 g/mL at 25 °C | [2][5] |
| Flash Point | 17 °C | [2][5] |
| Solubility | Soluble in anhydrous benzene and ether.[1] |
Safety and Hazards
Triphenylaluminum is a hazardous substance that requires strict adherence to safety protocols.
-
Pyrophoric: Spontaneously ignites upon exposure to air.[4]
-
Water-Reactive: Reacts violently with water, releasing flammable gases that can ignite.[3][4]
-
Corrosive: Causes severe skin burns and eye damage.[4]
Personal Protective Equipment (PPE):
-
Flame-retardant lab coat.
-
Chemical splash goggles and a face shield.
-
Heavy-duty, chemical-resistant gloves (e.g., butyl rubber).
-
Ensure a safety shower and eyewash station are readily accessible.
Fire Extinguishing:
-
DO NOT USE WATER.
-
Use a Class D fire extinguisher (for combustible metals) or dry powder, such as sand or sodium carbonate.
Experimental Protocols
All manipulations of triphenylaluminum must be performed under an inert atmosphere, such as nitrogen or argon, using either a glovebox or Schlenk line techniques.[1][3] All glassware must be rigorously dried, typically by oven-drying at >120 °C for several hours and then cooled under a stream of inert gas.[6]
Handling and Transfer of Solid Triphenylaluminum in a Glovebox
A glovebox provides the most controlled environment for handling solid triphenylaluminum.
Materials:
-
Glovebox with a nitrogen or argon atmosphere (<1 ppm O₂ and H₂O).
-
Oven-dried glassware (e.g., vials, flasks, spatulas).
-
Analytical balance inside the glovebox.
-
Container of triphenylaluminum.
-
Anhydrous, deoxygenated solvent (if preparing a solution).
Procedure:
-
Introduce all necessary glassware, the sealed container of triphenylaluminum, and any other required materials into the glovebox through the antechamber.
-
Allow the items to purge in the antechamber for the recommended number of cycles to ensure a completely inert atmosphere.
-
Inside the glovebox, carefully open the container of triphenylaluminum.
-
Using a clean, dry spatula, weigh the desired amount of triphenylaluminum into a pre-tared, oven-dried vial or flask.
-
If preparing a solution, add the anhydrous, deoxygenated solvent to the flask containing the solid triphenylaluminum. Stir until dissolved.
-
Seal the vial or flask securely before removing it from the glovebox via the antechamber.
Handling Triphenylaluminum Solutions using Schlenk Line Techniques
For laboratories without access to a glovebox, Schlenk line techniques are essential for handling solutions of triphenylaluminum.
Materials:
-
Schlenk line with a dual vacuum/inert gas manifold.
-
Oven-dried Schlenk flasks with sidearms.
-
Rubber septa.
-
Nitrogen or argon source.
-
Dry, gas-tight syringes and long needles (cannulas).
-
Solution of triphenylaluminum in an anhydrous, deoxygenated solvent.
Procedure for Transferring a Solution:
-
Assemble the oven-dried reaction flask, equipped with a magnetic stir bar and a rubber septum, and connect it to the Schlenk line.
-
Evacuate the flask under vacuum and then backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Using a dry, nitrogen-flushed syringe, pierce the septum of the triphenylaluminum solution container.
-
Inject a volume of inert gas into the container to create a positive pressure.
-
Withdraw the desired volume of the triphenylaluminum solution into the syringe.
-
Carefully transfer the solution via the syringe to the reaction flask by piercing the septum.
-
After the addition is complete, remove the syringe and flush it immediately with a dry, inert solvent followed by a quenching agent (see Section 5).
Quenching and Disposal
Extreme care must be taken when quenching and disposing of triphenylaluminum and any contaminated materials.
-
Residue in Flasks: Cool the flask in an ice bath. Slowly and carefully add a less reactive solvent like toluene. Then, very slowly, add isopropanol to quench any unreacted triphenylaluminum. Once the reaction has ceased, slowly add ethanol, followed by methanol, and finally, water.
-
Contaminated Syringes and Needles: Rinse the syringe and needle with a dry, inert solvent (e.g., toluene) and discharge the rinsing into a separate flask for quenching as described above. Then, carefully draw a quenching agent like isopropanol into the syringe and expel it. Repeat several times before cleaning with water.
-
Solid Waste: Any solid waste contaminated with triphenylaluminum (e.g., paper towels from a glovebox) should be placed in a designated, sealed container and disposed of as hazardous waste.
Visualizations
Caption: General workflow for safely handling triphenylaluminum.
Caption: Decision-making guide for choosing the appropriate handling technique.
References
- 1. Aluminum, triphenyl- | 841-76-9 | Benchchem [benchchem.com]
- 2. Cas 841-76-9,ALUMINUM TRIPHENYL | lookchem [lookchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Aluminum, triphenyl- | C18H15Al | CID 16684219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Notes and Protocols: Triphenylaluminum Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the preparation and storage of triphenylaluminum solutions, essential reagents in various chemical syntheses. Due to its reactive nature, proper handling and storage are critical for safety and experimental success.
Introduction
Triphenylaluminum (TPA) is a pyrophoric, white crystalline solid that is a valuable reagent in organic and organometallic chemistry. It is commonly used as a Lewis acid, a catalyst component for polymerization reactions, and a precursor for other organoaluminum compounds.[1] TPA is highly reactive towards air and moisture, necessitating handling under an inert atmosphere.[2][3] Solutions of triphenylaluminum are typically prepared in anhydrous, aprotic organic solvents.
Physicochemical Properties and Solubility
Triphenylaluminum is soluble in a range of anhydrous organic solvents. The choice of solvent can influence the reactivity and aggregation state of the TPA. In ether, it can form dimeric or tetrameric structures, while in coordinating solvents like tetrahydrofuran (THF), it tends to exist as a monomeric complex.[2]
Table 1: Physical Properties of Triphenylaluminum
| Property | Value |
| Molecular Formula | C₁₈H₁₅Al |
| Molecular Weight | 258.29 g/mol |
| Melting Point | 229–232 °C[3] |
| Boiling Point | 245 °C |
| Appearance | White crystalline solid |
Table 2: Solubility and Solution Properties of Triphenylaluminum
| Solvent | Concentration | Density of Solution (at 25 °C) | Notes |
| Dibutyl ether | 1 M (Commercial) | 0.868 g/mL | Commercially available solution. |
| Toluene | Soluble | Not specified | A common solvent for TPA reactions.[2] |
| Xylene | Soluble | Not specified | Used as a solvent in the synthesis of TPA.[3] |
| Diethyl ether | Soluble | Not specified | Forms an etherate complex with TPA.[3] |
| Tetrahydrofuran (THF) | Soluble | Not specified | Disrupts aggregation, forming a monomeric complex.[2] |
| Water | Insoluble, reacts violently[2] | Not applicable | Hydrolyzes to form aluminum hydroxide and benzene.[2] |
Experimental Protocols
3.1. Preparation of a Triphenylaluminum Solution from Solid
This protocol describes the preparation of a triphenylaluminum solution from its solid form. All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or in a glovebox.[3]
Materials:
-
Triphenylaluminum (solid)
-
Anhydrous solvent (e.g., toluene, diethyl ether, THF)
-
Dry, nitrogen-flushed Schlenk flask with a magnetic stir bar
-
Septa and needles
-
Gas-tight syringe
Procedure:
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
In a glovebox or under a positive pressure of inert gas, weigh the desired amount of solid triphenylaluminum into the Schlenk flask.
-
Seal the flask with a septum.
-
Using a cannula or a dry syringe, add the required volume of anhydrous solvent to the flask.
-
Stir the mixture at room temperature until the solid is completely dissolved.
-
The solution is now ready for use. It is recommended to determine the exact concentration before use.
3.2. Determination of Triphenylaluminum Solution Concentration by Back-Titration
This method involves the hydrolysis of an aliquot of the triphenylaluminum solution followed by a complexometric back-titration of the resulting aluminum ions with EDTA and a standardized zinc sulfate solution.
Materials:
-
Triphenylaluminum solution of unknown concentration
-
Standardized EDTA solution (e.g., 0.05 M)
-
Standardized zinc sulfate solution (e.g., 0.05 M)
-
Eriochrome black T indicator
-
Ammonia-ammonium chloride buffer (pH 10)
-
Deionized water
-
Isopropanol (reagent grade)
-
Burettes, pipettes, and conical flasks
Procedure:
-
Carefully quench a precisely measured aliquot (e.g., 1.00 mL) of the triphenylaluminum solution by adding it to a flask containing an excess of isopropanol under an inert atmosphere. This will hydrolyze the triphenylaluminum.
-
Once the initial vigorous reaction has subsided, slowly and carefully add deionized water to ensure complete hydrolysis.
-
Add a known excess of the standardized EDTA solution to the flask.
-
Add the ammonia-ammonium chloride buffer to adjust the pH to approximately 10.
-
Add a few drops of the Eriochrome black T indicator. The solution should turn blue, indicating an excess of EDTA.
-
Titrate the excess EDTA with the standardized zinc sulfate solution until the color changes from blue to purple.[4]
-
Record the volume of zinc sulfate solution used.
-
Calculate the moles of excess EDTA, and from this, the moles of EDTA that complexed with the aluminum ions. This will give the moles of aluminum, and thus the concentration of the original triphenylaluminum solution.
Storage and Stability
Triphenylaluminum solutions are highly sensitive to air and moisture and should be stored under a positive pressure of an inert gas (nitrogen or argon) in a tightly sealed container, preferably a Schlenk flask or a septum-sealed bottle.[2]
Table 3: Storage and Handling Recommendations
| Parameter | Recommendation |
| Atmosphere | Inert gas (Nitrogen or Argon) |
| Temperature | Cool, dry place, away from heat sources. |
| Container | Dry, airtight glass container (e.g., Schlenk flask, septum-sealed bottle). |
| Shelf Life | Solutions should be used as fresh as possible. The shelf life is dependent on the purity of the solvent and the integrity of the seal. It is recommended to re-standardize the solution if stored for an extended period. |
| Incompatible Materials | Water, alcohols, and other protic solvents; oxygen and air. |
Degradation of triphenylaluminum solutions primarily occurs through reaction with trace amounts of water or oxygen, leading to the formation of aluminum hydroxides, oxides, and benzene.[2]
Visualized Workflows
References
Application Notes and Protocols: Triphenylaluminum in Transition Metal-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylaluminum (TPA or AlPh₃) and related organoaluminum reagents have emerged as versatile and potent reagents in modern synthetic chemistry, particularly in the realm of transition metal-catalyzed cross-coupling reactions. While not typically employed as a standalone catalyst for C-C and C-N bond formation, triphenylaluminum serves as a critical co-catalyst or transmetalating agent, primarily in conjunction with nickel-based catalytic systems. These reactions are especially valuable for the activation of traditionally unreactive C–O bonds in aryl ethers, providing a powerful alternative to the use of aryl halides. The use of organoaluminum reagents can offer unique reactivity and selectivity profiles, expanding the toolbox for the synthesis of complex organic molecules relevant to the pharmaceutical and materials sciences.
This document provides an overview of the applications of triphenylaluminum and analogous organoaluminum reagents in nickel-catalyzed cross-coupling reactions, detailed experimental protocols, and mechanistic insights.
Applications in Drug Discovery and Development
The methodologies employing triphenylaluminum in cross-coupling reactions are highly relevant to drug discovery and development for several key reasons:
-
Scaffold Diversification: Nickel-catalyzed cross-couplings utilizing triphenylaluminum enable the modification of complex molecular scaffolds at late stages of a synthetic sequence. This is particularly useful for structure-activity relationship (SAR) studies, where diversification of a lead compound is crucial.
-
Access to Novel Chemical Space: The ability to use readily available or elaborately synthesized aryl ethers as coupling partners opens up new avenues for molecular design, allowing for the exploration of chemical space that may be inaccessible through traditional cross-coupling methods.
-
Improved Synthetic Efficiency: By providing a reliable method for C–O bond activation, these reactions can shorten synthetic routes and improve overall yields, which is a critical consideration in the large-scale synthesis of active pharmaceutical ingredients (APIs).
Quantitative Data Summary
The following tables summarize representative quantitative data for nickel-catalyzed cross-coupling reactions involving organoaluminum reagents.
Table 1: Nickel-Catalyzed Arylation of Aryl Ethers with Triphenylaluminum
| Entry | Aryl Ether Substrate | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-methoxynaphthalene | dcpe | Toluene | 130 | 12 | 85 | [1][2] |
| 2 | 4-methoxybiphenyl | dcpe | Toluene | 130 | 12 | 78 | [1][2] |
| 3 | 2-methoxypyridine | dcpe | Toluene | 130 | 12 | 92 | [1][2] |
| 4 | 3-methoxypyridine | dcpe | Toluene | 130 | 12 | 88 | [1][2] |
dcpe = 1,2-bis(dicyclohexylphosphino)ethane
Table 2: Nickel-Catalyzed Alkylation of Aryl Ethers with Trialkylaluminum Reagents
| Entry | Aryl Ether Substrate | Alkylaluminum Reagent | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-methoxynaphthalene | AlMe₃ | dcpe | Toluene | 130 | 12 | 95 | [1][2] |
| 2 | 4-methoxybiphenyl | AlMe₃ | dcpe | Toluene | 130 | 12 | 82 | [1][2] |
| 3 | 2-methoxypyridine | AlEt₃ | dcpe | Toluene | 130 | 12 | 85 | [1][2] |
| 4 | Anisole | AlMe₃ | ICy | Toluene | 80 | 24 | 75 | [3] |
ICy = 1,3-dicyclohexylimidazol-2-ylidene
Experimental Protocols
Protocol 1: General Procedure for the Nickel-Catalyzed Arylation of Aryl Ethers with Triphenylaluminum
This protocol is a representative example for the cross-coupling of an aryl ether with triphenylaluminum.
Materials:
-
Aryl ether (1.0 mmol, 1.0 equiv)
-
Triphenylaluminum (1.2 mmol, 1.2 equiv)
-
Ni(cod)₂ (0.05 mmol, 5 mol%)
-
1,2-bis(dicyclohexylphosphino)ethane (dcpe) (0.06 mmol, 6 mol%)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or glovebox
-
Standard glassware for inert atmosphere techniques
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add Ni(cod)₂ (13.8 mg, 0.05 mmol) and dcpe (25.2 mg, 0.06 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene (2 mL) to the Schlenk tube and stir the mixture at room temperature for 15 minutes to allow for ligand association.
-
Reagent Addition: In a separate vial, dissolve the aryl ether (1.0 mmol) and triphenylaluminum (310 mg, 1.2 mmol) in anhydrous toluene (3 mL).
-
Reaction Setup: Transfer the solution of the aryl ether and triphenylaluminum to the Schlenk tube containing the catalyst mixture via syringe.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 130 °C for 12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slow addition of 1 M HCl (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Mechanistic Insights and Visualizations
The mechanism of the nickel-catalyzed cross-coupling of aryl ethers with organoaluminum reagents is believed to proceed through a cooperative bimetallic pathway. The organoaluminum reagent plays a crucial role in the activation of the C–O bond.
Proposed Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the nickel-catalyzed cross-coupling of an aryl ether with an organoaluminum reagent.
Caption: Proposed catalytic cycle for Ni-catalyzed C-O activation.
Experimental Workflow Diagram
The following diagram outlines the general experimental workflow for the nickel-catalyzed cross-coupling reaction.
Caption: General experimental workflow for Ni-catalyzed cross-coupling.
Conclusion
Triphenylaluminum and its alkyl analogs are powerful reagents in nickel-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds from readily available aryl ethers. The protocols and mechanistic understanding presented herein provide a valuable resource for researchers in organic synthesis and drug discovery. The continued development of these methods promises to further expand the capabilities of synthetic chemists to construct complex molecules with high efficiency and selectivity.
References
Application Notes and Protocols for Triphenylaluminum in Pharmaceutical Research
Introduction
Triphenylaluminum (TPA), with the chemical formula Al(C₆H₅)₃, is a highly reactive organoaluminum compound that serves as a potent Lewis acid in organic synthesis.[1][2] It is typically a white crystalline solid that is sensitive to air and moisture, necessitating handling under inert atmospheric conditions.[1][2][3] In pharmaceutical research and medicinal chemistry, triphenylaluminum is a valuable reagent for constructing complex molecular architectures, particularly for the formation of carbon-carbon bonds and the synthesis of chiral molecules. Its utility lies in its ability to act as a catalyst or reagent for transferring phenyl groups and activating substrates for nucleophilic attack.[1]
Key Applications in Pharmaceutical Research
Triphenylaluminum's reactivity is harnessed in several types of reactions relevant to the synthesis of pharmaceutically active compounds and their intermediates.
-
Catalytic Asymmetric Arylation: TPA is effective in catalyzing the asymmetric addition of aryl groups to aldehydes and ketones.[1] This reaction is of paramount importance in pharmaceutical synthesis as it allows for the creation of chiral secondary and tertiary alcohols. These chiral building blocks are fundamental components of many drug molecules. The Lewis acidic nature of the aluminum center polarizes the carbonyl group, facilitating enantioselective nucleophilic attack by an arylating agent, such as an arylboron reagent.[1]
-
Synthesis of Complex Heterocycles: Organoaluminum reagents are used in the synthesis and modification of heterocyclic scaffolds, which form the core of a vast number of drugs. While direct examples involving TPA are specific to individual research programs, its role as a phenylating agent can be applied to the late-stage functionalization of drug candidates, enabling the exploration of structure-activity relationships (SAR).
-
Polymerization Catalyst: Triphenylaluminum can act as a catalyst for the ionic or coordination polymerization of vinyl compounds.[1][2] In a pharmaceutical context, this application is relevant to the development of novel polymers for drug delivery systems, medical devices, and biocompatible materials.
Data Presentation
Quantitative data related to the properties, synthesis, and application of triphenylaluminum are summarized below for clarity and comparison.
Table 1: Physical and Chemical Properties of Triphenylaluminum
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₈H₁₅Al | [][5] |
| Molecular Weight | 258.29 g/mol | [][5] |
| Appearance | White crystalline solid | [1][2] |
| Melting Point | 229–232 °C | [3] |
| Reactivity | Highly reactive with air and water | [3] |
| Solubility | Soluble in organic solvents (e.g., toluene, chloroform) |[2] |
Table 2: Summary of Triphenylaluminum Synthesis via Mercury-Aluminum Transmetalation[2][3]
| Parameter | Value / Description |
|---|---|
| Reactants | Diphenylmercury, Aluminum wool |
| Solvent | Sodium-dried xylene |
| Atmosphere | Inert (prepurified nitrogen) |
| Temperature | 140–150 °C (reflux) |
| Reaction Time | 24 hours |
| Isolation | Soxhlet extraction with dry ether, followed by drying under vacuum |
| Yield | 59–70% |
Table 3: Performance Data for TPA-Promoted Asymmetric Aryl Addition to Aldehydes[1]
| Substrate | Arylating Agent | Catalyst System | Enantiomeric Excess (ee) |
|---|---|---|---|
| Aldehyde | Arylboron Reagent | Al(C₆H₅)₃(THF) | Up to 92% |
| Ketone | Arylboron Reagent | Al(C₆H₅)₃(THF) | (Not specified) |
Experimental Protocols
Caution: Triphenylaluminum is pyrophoric and reacts violently with water and air.[3] All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[1][3] All glassware must be rigorously flame-dried or oven-dried before use.
Protocol 1: Synthesis of Triphenylaluminum
This protocol is adapted from a procedure published in Organic Syntheses.[3]
Materials:
-
Diphenylmercury (80 g, 0.23 mol)
-
Aluminum wool (12 g, 0.44 g-atom)
-
Sodium-dried xylene (340 ml)
-
Dry diethyl ether (250 ml)
-
500-ml one-necked flask with side arm
-
Reflux condenser
-
Soxhlet extraction apparatus
-
Schlenk line or nitrogen-filled dry box
Procedure:
-
Setup: Assemble the 500-ml flask with the reflux condenser under a slow, positive pressure of prepurified nitrogen.
-
Charging Reactants: In a nitrogen-filled dry box, charge the flask with aluminum wool (12 g) and diphenylmercury (80 g).
-
Reaction: Add sodium-dried xylene (340 ml) to the flask. Immerse the flask in a preheated oil bath and reflux the mixture at 140–150 °C for 24 hours.
-
Solvent Removal: After cooling to room temperature, remove the xylene via vacuum distillation.
-
Extraction: Transfer the resulting solid to a Soxhlet extraction thimble inside a dry box. Extract the product with dry diethyl ether (250 ml) for 15–20 hours. White crystals of triphenylaluminum etherate will form in the flask.
-
Isolation of Etherate: In the dry box, decant the ether and wash the crystals several times with small portions of dry ether. Dry the etherate at 25 °C under reduced pressure.
-
Preparation of Pure TPA: Remove the ether of crystallization by heating the etherate at 150 °C (0.1 mm Hg) for approximately 13 hours to yield pure triphenylaluminum.
Protocol 2: General Procedure for TPA-Promoted Asymmetric Aryl Addition
This protocol provides a generalized methodology for the enantioselective addition of an aryl group to an aldehyde, a key transformation in synthesizing chiral intermediates for drug development.[1]
Materials:
-
Triphenylaluminum (TPA) solution (e.g., 1 M in an appropriate anhydrous solvent)
-
Chiral ligand (e.g., a chiral amino alcohol)
-
Anhydrous solvent (e.g., THF, toluene)
-
Aldehyde substrate
-
Arylboron reagent (e.g., Phenylboronic acid)
-
Quenching solution (e.g., saturated aq. NH₄Cl)
-
Extraction solvent (e.g., Ethyl acetate)
Procedure:
-
Catalyst Formation: In a flame-dried Schlenk flask under nitrogen, dissolve the chiral ligand in anhydrous solvent. Cool the solution (e.g., to 0 °C or -78 °C depending on the specific ligand/substrate). Add the triphenylaluminum solution dropwise and stir for 30-60 minutes to allow for complex formation.
-
Substrate Addition: Add the aldehyde substrate to the pre-formed catalyst solution.
-
Arylating Agent Addition: Add the arylboron reagent to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at the specified temperature, monitoring its progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, quench the reaction by slowly adding the quenching solution at a low temperature. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired chiral alcohol.
-
Analysis: Characterize the product by NMR and MS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
References
Experimental Protocols and Application Notes for Reactions with Triphenylaluminum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triphenylaluminum (TPA) is a versatile and powerful organoaluminum reagent utilized in a variety of organic transformations. Its utility stems from its strong Lewis acidity and its ability to act as a phenyl anion equivalent. This document provides detailed protocols for the synthesis, handling, and application of triphenylaluminum in organic synthesis. Key applications covered include its use as a catalyst in polymerization reactions and as a reagent in asymmetric synthesis. All procedures emphasize rigorous safety precautions due to the pyrophoric nature of triphenylaluminum.
Safety Precautions and Handling
Triphenylaluminum and its etherate are highly reactive compounds that decompose vigorously in the presence of air and moisture. Contact with water can lead to significant heat evolution and has been observed to cause sparking.[1] Therefore, all manipulations involving triphenylaluminum must be conducted under an inert atmosphere, such as prepurified nitrogen or argon, using either a glovebox or standard Schlenk line techniques.[1]
Essential Personal Protective Equipment (PPE):
-
Flame-resistant lab coat
-
Tightly fitting safety goggles or a face shield
-
Chemical-resistant gloves (ensure compatibility with solvents being used)
Quenching and Disposal:
-
Residual triphenylaluminum and reactive intermediates must be quenched carefully. This is typically achieved by the slow, dropwise addition of a less reactive alcohol (e.g., isopropanol) at low temperature (e.g., 0 °C) to the reaction mixture under an inert atmosphere. This is followed by a slow addition of water.
-
All chemical waste must be disposed of in accordance with local regulations.
Synthesis of Triphenylaluminum
A reliable method for the laboratory-scale synthesis of triphenylaluminum is the reaction of diphenylmercury with aluminum wool in xylene.[1]
Experimental Protocol: Synthesis of Triphenylaluminum
-
Apparatus Setup: A 500-mL one-necked flask equipped with a side arm for nitrogen inlet is fitted with a reflux condenser. The top of the condenser is protected with a T-tube to allow for a continuous slow flow of nitrogen throughout the reaction.[1]
-
Drying: 12 g (0.44 g-atom) of aluminum wool is placed in the flask, and the entire system is thoroughly dried by flaming under a nitrogen purge and then cooled to room temperature.[1]
-
Charging Reactants (in a glovebox): The flask is transferred to a nitrogen-filled dry box. 80 g (0.23 mole) of diphenylmercury is added and spread evenly over the aluminum wool, followed by 340 mL of sodium-dried xylene.[1]
-
Reaction: The flask is returned to the condenser and immersed in a preheated oil bath maintained at 140–150 °C. The mixture is refluxed for 24 hours.[1]
-
Solvent Removal: After cooling to room temperature, the condenser is connected to a vacuum system via a cold trap, and the xylene is removed by distillation at reduced pressure (20–30 mm).[1]
-
Extraction and Isolation: The flask is returned to the dry box, and the solid residue is transferred to a Soxhlet extraction thimble. The product is extracted with 250 mL of dry diethyl ether for 15–20 hours, during which white crystals of triphenylaluminum etherate precipitate in the extraction flask.[1]
-
Purification: The ether is decanted, and the crystals are washed with dry ether. The etherate is dried under reduced pressure. To obtain pure, solvent-free triphenylaluminum, the etherate is heated at 150 °C under high vacuum (0.1 mm) for approximately 13 hours.[1]
Data Summary: Synthesis of Triphenylaluminum
| Parameter | Value | Reference |
| Reactants | Aluminum wool, Diphenylmercury | [1] |
| Solvent | Sodium-dried Xylene | [1] |
| Reaction Temperature | 140–150 °C | [1] |
| Reaction Time | 24 hours | [1] |
| Product | Triphenylaluminum | [1] |
| Yield | 59–70% | [1] |
| Melting Point | 229–232 °C | [1] |
Application in Asymmetric Synthesis: Enantioselective Phenylation of Aldehydes
Triphenylaluminum can be used in conjunction with chiral ligands for the enantioselective addition of a phenyl group to aldehydes, a key transformation in the synthesis of chiral secondary alcohols. While a specific detailed protocol using triphenylaluminum was not found in the immediate search, a general procedure can be outlined based on analogous reactions with other organoaluminum reagents. The following is a representative protocol.
General Experimental Protocol: Asymmetric Phenylation
-
Ligand-Aluminum Complex Formation (in a glovebox): To a solution of the chiral ligand (e.g., a BINOL derivative, 0.4 mmol) in anhydrous dichloromethane (1.6 mL), a solution of trimethylaluminum (0.4 mmol, 2 M in toluene) is added dropwise. After gas evolution ceases, the mixture is stirred at room temperature for 3 hours to form the chiral aluminum complex in situ.[2]
-
Reaction with Aldehyde: The freshly prepared chiral aluminum complex is then added dropwise to a solution of the aldehyde (e.g., benzaldehyde, 0.8 mmol) in anhydrous dichloromethane (1.6 mL) at a controlled temperature (e.g., 0 °C or room temperature).[2]
-
Introduction of Phenyl Source: Triphenylaluminum (as a solution in an appropriate anhydrous solvent) would then be added to the reaction mixture.
-
Monitoring and Quenching: The reaction is monitored by TLC. Upon completion, the reaction is carefully quenched at low temperature by the slow addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or saturated aqueous ammonium chloride.
-
Workup: The mixture is stirred vigorously until two clear layers form. The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the chiral secondary alcohol.
Application in Polymerization: Catalysis of Vinyl Monomer Polymerization
Organoaluminum compounds, including triphenylaluminum, are known to act as catalysts or co-catalysts in the polymerization of vinyl monomers.[3] The specific activity and the properties of the resulting polymer depend on the monomer, the presence of co-catalysts, and the reaction conditions.
General Considerations for Vinyl Polymerization
-
Catalyst System: Triphenylaluminum can be used as part of a multi-component catalyst system, often in conjunction with a transition metal salt and an organophosphine compound.[3]
-
Reaction Conditions: The polymerization is typically carried out in an inert, anhydrous solvent under a nitrogen or argon atmosphere. The temperature is controlled to manage the rate of polymerization and the properties of the resulting polymer.
-
Initiation: The organoaluminum compound can initiate polymerization through its interaction with the monomer, leading to the formation of a growing polymer chain.
-
Termination: The polymerization can be terminated by the addition of a quenching agent, such as an alcohol.
Diagrams
Logical Workflow for Handling Triphenylaluminum
Caption: General workflow for reactions involving triphenylaluminum.
Experimental Setup for Synthesis of Triphenylaluminum
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. An unusual chiral-at-metal mechanism for BINOL-metal asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4095017A - Vinyl monomer polymerization or copolymerization catalyzed by organoaluminum-organophosphine-metal salt of a beta-diketone catalyst system - Google Patents [patents.google.com]
Application Notes and Protocols: Triphenylaluminum as a Reagent for Hydroboration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylaluminum (TPA) is a versatile organoaluminum reagent that has found applications in various organic transformations. While traditionally known as a Lewis acid and a component in polymerization catalysis, recent studies have highlighted its potential as a catalyst for the hydroboration of unsaturated functional groups. When used in conjunction with a boron source such as pinacolborane (HBpin), triphenylaluminum can effectively catalyze the addition of a hydroborane across carbon-carbon and carbon-heteroatom multiple bonds. This process provides a valuable route for the synthesis of organoboranes, which are key intermediates in organic synthesis, particularly in cross-coupling reactions, and for the reduction of various functional groups.
This document provides an overview of the application of triphenylaluminum and its derivatives as catalysts in hydroboration reactions, including a proposed mechanism, quantitative data from related systems, and representative experimental protocols.
Catalytic Activity and Scope
Triphenylaluminum, in combination with pinacolborane, has been shown to be an effective catalytic system for the hydroboration of carbonyls, imines, and alkynes[1]. The reaction proceeds under mild conditions and offers a good functional group tolerance. While extensive data on the use of the parent triphenylaluminum is limited in the current literature, studies on fluorinated derivatives provide significant insight into the catalytic potential. For instance, a fluorinated triphenylaluminum etherate complex, Al(3,4,5-ArF)₃·OEt₂, has demonstrated high catalytic activity in the hydroboration of various substrates[1].
Quantitative Data
The following table summarizes the hydroboration results obtained with a catalytic amount of a triarylaluminum reagent and pinacolborane. These results are indicative of the potential efficacy of triphenylaluminum in similar transformations.
| Substrate | Product | Catalyst | Yield (%) | Conditions | Reference |
| Ketones | Secondary Alcohols | Al(3,4,5-ArF)₃·OEt₂ | 85-92 | Room Temperature, 12 h | [1] |
| Aldehydes | Primary Alcohols | Al(3,4,5-ArF)₃·OEt₂ | 90-95 | Room Temperature, 6 h | [1] |
| 1-Octyne | (E)-1-Octenylboronate | Triethylaluminum | 59 | 110 °C, 2 h | [2] |
| 1-Octyne | (E)-1-Octenylboronate | Trimethylaluminum | 23 | 110 °C, 2 h | [2] |
Note: The data for 1-octyne is included to provide context from related trialkylaluminum catalysts, as specific data for the hydroboration of alkynes with triphenylaluminum was not available in the reviewed literature.
Proposed Mechanism of Action
The catalytic cycle for the aluminum-catalyzed hydroboration of unsaturated substrates is proposed to proceed through an initial activation of pinacolborane by the aluminum catalyst to generate an aluminum hydride species. This is followed by the hydroalumination of the substrate and subsequent transmetalation with pinacolborane to afford the boronate ester product and regenerate the active aluminum hydride catalyst[2].
Caption: Proposed catalytic cycle for triphenylaluminum-catalyzed hydroboration.
Experimental Protocols
The following are representative protocols for the hydroboration of an alkene and an alkyne using triphenylaluminum as a catalyst. These protocols are based on established procedures for related aluminum-catalyzed reactions. Note: These reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Hydroboration of a Terminal Alkene
Objective: To synthesize an alkylboronate ester from a terminal alkene using triphenylaluminum as a catalyst.
Materials:
-
Triphenylaluminum (AlPh₃)
-
Pinacolborane (HBpin)
-
Terminal alkene (e.g., 1-octene)
-
Anhydrous toluene
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (N₂ or Ar)
-
Standard glassware for workup and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add triphenylaluminum (e.g., 0.1 mmol, 10 mol%).
-
Add anhydrous toluene (e.g., 2 mL) to dissolve the catalyst.
-
Add the terminal alkene (e.g., 1.0 mmol, 1.0 equiv).
-
Slowly add pinacolborane (e.g., 1.2 mmol, 1.2 equiv) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction with a few drops of water or methanol.
-
Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired alkylboronate ester.
Protocol 2: Hydroboration of a Terminal Alkyne
Objective: To synthesize an alkenylboronate ester from a terminal alkyne using triphenylaluminum as a catalyst.
Materials:
-
Triphenylaluminum (AlPh₃)
-
Pinacolborane (HBpin)
-
Terminal alkyne (e.g., 1-octyne)
-
Anhydrous toluene
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (N₂ or Ar)
-
Standard glassware for workup and purification
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add triphenylaluminum (e.g., 0.1 mmol, 10 mol%) to a dry Schlenk flask.
-
Add anhydrous toluene (e.g., 2 mL).
-
Add the terminal alkyne (e.g., 1.0 mmol, 1.0 equiv).
-
Add pinacolborane (e.g., 1.5 mmol, 1.5 equiv) dropwise to the stirred solution.
-
Heat the reaction mixture to 110 °C for 2-4 hours, or until the reaction is complete as monitored by GC-MS or ¹H NMR of an aliquot.
-
Cool the reaction to room temperature and carefully quench by the slow addition of water.
-
Extract the product with an organic solvent (e.g., hexanes or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent in vacuo and purify the residue by flash column chromatography to yield the alkenylboronate ester.
Safety Precautions
Triphenylaluminum is a pyrophoric solid and reacts violently with water. All manipulations should be carried out under an inert atmosphere by trained personnel. Pinacolborane is flammable and an irritant. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, should be worn at all times.
Conclusion
Triphenylaluminum shows promise as a readily available and effective catalyst for the hydroboration of various unsaturated substrates. The mild reaction conditions and the generation of valuable organoborane products make this methodology an attractive tool for organic synthesis. Further research into the substrate scope and optimization of reaction conditions for the parent triphenylaluminum catalyst is warranted to fully explore its synthetic utility.
References
Application Notes and Protocols for the Synthesis of Aluminum Complexes Using Triphenylaluminum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triphenylaluminum (AlPh₃) is a versatile and highly reactive organoaluminum reagent utilized in the synthesis of a wide range of aluminum complexes. Its utility stems from its strong Lewis acidic character and the reactivity of the aluminum-phenyl bond towards protic substrates. This document provides detailed protocols for the synthesis of aluminum complexes via protonolysis reactions with triphenylaluminum, along with methods for the synthesis of the AlPh₃ precursor itself. It includes representative characterization data and workflows to guide researchers in the successful preparation and analysis of these compounds.
Introduction
Organoaluminum compounds are pivotal in both industrial and academic chemistry, serving as catalysts, co-catalysts, and synthetic intermediates.[1] Triphenylaluminum is a valuable precursor for generating new aluminum complexes by reacting it with protic ligands (HL), such as alcohols, phenols, amines, and β-diketones. This reaction, known as protonolysis, proceeds with the elimination of one or more equivalents of benzene, leading to the formation of a new aluminum-ligand bond. The general transformation for the substitution of one phenyl group is depicted below:
AlPh₃ + HL → Ph₂AlL + C₆H₆
The resulting diphenylaluminum complexes, Ph₂AlL, can be isolated or used in situ for further reactions. The nature of the ligand 'L' can be tailored to modulate the steric and electronic properties of the aluminum center, making this a powerful method for generating catalysts for polymerization, reagents for organic synthesis, and precursors for materials science.[2][3] All procedures involving organoaluminum reagents require stringent anhydrous and anaerobic techniques due to their high reactivity with water and oxygen.[3]
Synthesis of the Triphenylaluminum Precursor
A common and reliable method for the laboratory-scale synthesis of triphenylaluminum is the reaction between diphenylmercury and aluminum metal.[3]
Experimental Protocol: Synthesis of Triphenylaluminum (AlPh₃)
Caution: Triphenylaluminum is highly reactive and pyrophoric upon contact with air and moisture. All manipulations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques. Diphenylmercury is highly toxic and should be handled with extreme care.[3]
-
Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a mechanical stirrer. Thoroughly dry all glassware in an oven and assemble hot, flushing with a strong stream of dry nitrogen while cooling.
-
Reaction Assembly: In a nitrogen-filled glovebox or under a positive pressure of nitrogen, charge the flask with aluminum wool (12 g, 0.44 g-atom).
-
Reagent Addition: Add diphenylmercury (80 g, 0.23 mol) to the flask, followed by 340 mL of sodium-dried xylene.[3]
-
Reaction: Heat the stirred reaction mixture in an oil bath maintained at 140–150 °C. Allow the mixture to reflux for 24 hours. During this time, elemental mercury will form as a byproduct.[3]
-
Solvent Removal: After cooling to room temperature, remove the xylene via vacuum distillation.
-
Extraction: Transfer the solid residue to a Soxhlet extractor in a glovebox. Extract the product with 250 mL of anhydrous diethyl ether for 15-20 hours. White crystals of the triphenylaluminum-etherate adduct (AlPh₃·OEt₂) will form in the boiling flask.[3]
-
Isolation: Decant the ether and wash the crystals with several portions of fresh, dry ether. Dry the crystals under reduced pressure to yield AlPh₃·OEt₂ (m.p. 126–130 °C).[3]
-
Activation: To obtain pure, solvent-free triphenylaluminum, heat the etherate adduct at 150 °C under high vacuum (0.1 mm Hg) for approximately 13 hours. This will yield pure, crystalline triphenylaluminum (m.p. 229–232 °C). The typical yield is 59–70%.[3]
General Protocol for the Synthesis of Diphenylaluminum Complexes (Ph₂AlL)
The following is a generalized protocol for the reaction of triphenylaluminum with a generic protic ligand (HL).
Experimental Protocol: Protonolysis of Triphenylaluminum
-
Preparation: In a nitrogen-filled glovebox, dissolve triphenylaluminum (1.0 eq) in anhydrous toluene to make a 0.5 M solution in a Schlenk flask equipped with a magnetic stir bar.
-
Ligand Addition: In a separate Schlenk flask, dissolve the protic ligand (HL, 1.0 eq) in anhydrous toluene.
-
Reaction: Slowly add the ligand solution dropwise to the stirred triphenylaluminum solution at 0 °C (ice bath). Gas evolution (benzene) may be observed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. The progress of the reaction can be monitored by ¹H NMR by observing the disappearance of the ligand N-H or O-H proton and the appearance of benzene.
-
Workup and Isolation:
-
For Crystalline Products: Remove the solvent under reduced pressure. Wash the resulting solid with a minimal amount of cold, anhydrous non-polar solvent (e.g., hexane or pentane) to remove soluble impurities. Recrystallize the product from a suitable solvent system (e.g., toluene/hexane).
-
For Non-Crystalline Products: After removing the solvent, the product can be used directly for subsequent steps or purified by column chromatography on silica gel or alumina, ensuring the use of anhydrous solvents and packing the column under an inert atmosphere.
-
-
Characterization: Characterize the final product using multinuclear NMR spectroscopy (¹H, ¹³C, ²⁷Al), IR spectroscopy, and, if suitable crystals are obtained, single-crystal X-ray diffraction.
Data Presentation
The successful synthesis of aluminum complexes should be confirmed by thorough characterization. The following tables provide representative data for common starting materials and a generic product class.
Table 1: Properties of Triphenylaluminum
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₅Al | [4] |
| Molecular Weight | 258.3 g/mol | [4] |
| Appearance | White crystalline solid | [4] |
| Melting Point | 229–232 °C | [3] |
| ¹H NMR (C₆D₆) | δ 7.2-8.0 (m) | - |
| ¹³C NMR (C₆D₆) | δ 128-140 (m) | - |
Table 2: Representative Characterization Data for Aluminum Acetylacetonate Complexes
| Parameter | Complex: Tris(acetylacetonato)aluminum(III), Al(acac)₃ |
| ¹H NMR (CDCl₃) | |
| CH₃ protons | δ 2.0 ppm (s, 18H) |
| CH proton | δ 5.5 ppm (s, 3H) |
| ¹³C NMR (CDCl₃) | |
| CH₃ carbons | δ 28 ppm |
| CH carbon | δ 100 ppm |
| C=O carbons | δ 190 ppm |
| IR Spectroscopy (cm⁻¹) | |
| C=O stretch | ~1578 cm⁻¹ |
| C=C stretch | ~1528 cm⁻¹ |
| Al-O stretch | ~485 cm⁻¹ |
| X-ray Crystallography | |
| Coordination Geometry | Distorted Octahedral |
| Al-O Bond Length | ~1.89 Å |
Note: For a Ph₂Al(acac) complex, one would expect to see signals for the phenyl groups in the aromatic region of the NMR spectra in addition to the acetylacetonate ligand signals.
Visualized Workflows and Relationships
Diagram 1: Synthesis of Triphenylaluminum
Caption: Workflow for the synthesis of triphenylaluminum from diphenylmercury.
Diagram 2: General Synthesis of Ph₂AlL Complexes
Caption: General workflow for the synthesis of diphenylaluminum complexes.
Diagram 3: Logical Relationship of Protonolysis
Caption: Simplified mechanism of protonolysis for complex formation.
References
- 1. Aluminum Complexes Supported by Ph<sub>2</sub>P‐Functionalized Anilido‐Pyridine Ligand Platform: Synthesis, Structure a… [ouci.dntb.gov.ua]
- 2. sibran.ru [sibran.ru]
- 3. US4113976A - Method of preparing 2,6-di-tert.butylphenol - Google Patents [patents.google.com]
- 4. cris.unibo.it [cris.unibo.it]
- 5. azom.com [azom.com]
Application Notes and Protocols: Triphenylaluminum in the Synthesis of Fine Chemicals
Audience: Researchers, scientists, and drug development professionals.
Introduction: Triphenylaluminum (TPA), with the chemical formula Al(C₆H₅)₃, is a highly reactive organoaluminum compound that serves as a potent Lewis acid in organic synthesis.[1] Its ability to activate substrates makes it a valuable reagent and catalyst in the formation of fine chemicals, including pharmaceutical intermediates. This document provides an overview of its applications, detailed experimental protocols, and key data for its use in synthetic chemistry. Due to its pyrophoric nature and high reactivity with water and air, all manipulations should be conducted under an inert atmosphere.[2]
Key Applications in Fine Chemical Synthesis
Triphenylaluminum's utility in fine chemical synthesis stems from its strong electrophilic character. Key applications include:
-
Asymmetric Aryl Additions: TPA and its derivatives are effective catalysts for the asymmetric addition of aryl groups to aldehydes and ketones.[1] This reaction is crucial for the synthesis of chiral alcohols, which are important building blocks in many pharmaceuticals. The Lewis acidic aluminum center activates the carbonyl group, facilitating nucleophilic attack.[1]
-
Polymerization Reactions: It is widely used as a catalyst or co-catalyst in the ionic or coordination polymerization of vinyl compounds.[1][2][3]
-
Hydroboration Reactions: In conjunction with reagents like pinacolborane, triphenylaluminum catalyzes the hydroboration of carbonyls, imines, and alkynes.[1][3] The aluminum center activates the B-H bond, enabling the regioselective addition of boron.[1]
-
Synthesis of Aluminum Complexes: TPA is a precursor for the synthesis of various other organoaluminum complexes with specialized catalytic activities.[1]
Data Summary
The following tables summarize key quantitative data related to the synthesis and application of triphenylaluminum.
Table 1: Synthesis of Triphenylaluminum via Mercury-Aluminum Transmetallation [3]
| Parameter | Value/Description |
| Reactants | Diphenylmercury, aluminum wool |
| Solvent | Sodium-dried xylene |
| Temperature | 140–150°C (reflux) |
| Reaction Time | 24 hours |
| Yield | 59–70% |
Table 2: Applications of Triphenylaluminum in Catalysis
| Application | Reaction | Key Quantitative Data |
| Asymmetric Synthesis | Aryl addition to aldehydes | Up to 92% enantiomeric excess (ee)[1] |
| Polymerization | Vinyl compound polymerization | Component of catalyst systems[2][3] |
| Hydroboration | Carbonyl hydroboration with pinacolborane | Effective catalyst[1][3] |
Experimental Protocols
Caution: Triphenylaluminum and its intermediates are highly reactive with air and moisture. All procedures must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[2]
Protocol 1: Synthesis of Triphenylaluminum
This protocol is adapted from the procedure published in Organic Syntheses, which involves the reaction of diphenylmercury with aluminum.[2][3]
Materials:
-
Diphenylmercury (80 g, 0.23 mol)
-
Aluminum wool (12 g, 0.44 g-atom)
-
Sodium-dried xylene (340 ml)
-
Anhydrous diethyl ether (250 ml)
-
500-ml one-necked flask with a side arm
-
Reflux condenser with a T-tube for nitrogen inlet
-
Soxhlet extraction apparatus
-
Oil bath
-
Vacuum system
Procedure:
-
Setup: Assemble the 500-ml flask with the reflux condenser and nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen and cool to room temperature.
-
Charging Reactants: In a nitrogen-filled dry box, place the aluminum wool into the flask. Evenly spread the diphenylmercury over the aluminum wool and add the sodium-dried xylene.
-
Reaction: Stopper the flask, return it to the condenser, and immerse it in a preheated oil bath at 140–150°C. Reflux the mixture for 24 hours under a slow, positive pressure of nitrogen.
-
Solvent Removal: After 24 hours, cool the flask to room temperature. Remove the xylene by distillation under reduced pressure (20–30 mm).
-
Extraction: Transfer the remaining solid to a pre-dried Soxhlet extraction thimble inside a dry box. Extract the product with 250 ml of anhydrous diethyl ether for 15–20 hours. During extraction, white crystals of triphenylaluminum etherate will form in the collection flask.
-
Isolation: Decant the ether and wash the crystals with small portions of dry ether. Dry the triphenylaluminum etherate at 25°C under reduced pressure.
-
Purification: To obtain pure triphenylaluminum, heat the etherate at 150°C under high vacuum (0.1 mm) for approximately 13 hours to remove the ether of crystallization. The final product is a white solid with a melting point of 229–232°C.[2]
Protocol 2: General Procedure for Asymmetric Aryl Addition to Aldehydes
This protocol outlines a general method for the triphenylaluminum-catalyzed enantioselective addition of an aryl group to an aldehyde.
Materials:
-
Triphenylaluminum (or a suitable derivative like AlAr₃(THF))
-
Chiral ligand (e.g., a chiral biphenol derivative)
-
Arylboron reagent (e.g., arylboronic acid)
-
Aldehyde substrate
-
Anhydrous solvent (e.g., THF, toluene)
Procedure:
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve the chiral ligand in the anhydrous solvent. Add the triphenylaluminum solution and stir at room temperature for the specified time to form the chiral catalyst complex.
-
Reaction Mixture: Cool the catalyst solution to the desired reaction temperature (e.g., -15°C to 0°C).
-
Substrate Addition: Add the arylboron reagent, followed by the slow, dropwise addition of the aldehyde substrate.
-
Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of Rochelle's salt or a dilute acid (e.g., 1 M HCl) at low temperature.
-
Workup and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography to obtain the chiral alcohol.
-
Analysis: Determine the yield and enantiomeric excess (ee) of the product using chiral HPLC or GC.
Visualizations
Diagram 1: Synthesis of Triphenylaluminum Workflow
Caption: Workflow for the synthesis of pure triphenylaluminum.
Diagram 2: Catalytic Cycle for Asymmetric Aryl Addition
Caption: Lewis acid activation in asymmetric aryl addition.
Diagram 3: General Workflow for a Catalytic Application
Caption: General experimental workflow for catalysis.
References
Application Notes and Protocols: Catalytic Activity of Triphenylaluminum in Olefin Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylaluminum (TPA) is an organoaluminum compound that has been investigated for its role in olefin polymerization, primarily as a cocatalyst in Ziegler-Natta and metallocene catalyst systems. While not as commonly employed as other organoaluminum compounds like triethylaluminum (TEA) or methylaluminoxane (MAO), understanding the function and application of triphenylaluminum provides valuable insight into the broader field of coordination polymerization. These notes provide an overview of the catalytic activity of triphenylaluminum, including its role in the activation of transition metal catalysts, and present generalized experimental protocols for olefin polymerization.
It is important to note that while the fundamental principles of Ziegler-Natta and metallocene catalysis are well-established, detailed quantitative data and specific, optimized protocols for catalyst systems focusing solely on triphenylaluminum are not extensively reported in recent literature. The information presented herein is a composite based on the general understanding of organoaluminum cocatalysts in olefin polymerization.
Core Concepts and Principles
In the context of olefin polymerization, triphenylaluminum typically serves as a cocatalyst, fulfilling several critical functions:
-
Alkylation of the Transition Metal Precatalyst: Triphenylaluminum can alkylate the transition metal center (e.g., titanium, zirconium) by replacing a halide or other ligand with a phenyl group. This is a crucial step in the formation of the active catalytic species.
-
Formation of the Active Site: The reaction between the transition metal compound and triphenylaluminum leads to the formation of a catalytically active species, often a cationic metal-alkyl complex.
-
Scavenging of Impurities: Triphenylaluminum can react with and neutralize impurities in the polymerization medium, such as water and oxygen, which would otherwise deactivate the catalyst.
The general mechanism for Ziegler-Natta polymerization, which can involve triphenylaluminum, is the Cossee-Arlman mechanism. This mechanism proposes the insertion of the olefin monomer into the transition metal-carbon bond of the active catalyst.
Data Presentation
Due to the limited availability of specific quantitative data for triphenylaluminum-based catalyst systems in the reviewed literature, the following table presents a generalized comparison of organoaluminum cocatalysts to provide context for the expected performance. The values are illustrative and can vary significantly based on the specific transition metal catalyst, monomer, and reaction conditions.
| Cocatalyst | Typical Catalyst System | Polymerization Activity (kg Polymer / mol Metal · h) | Resulting Polymer Properties |
| Triphenylaluminum (TPA) | TiCl₄/TPA | Generally lower compared to alkylaluminum cocatalysts | Can influence polymer molecular weight and distribution |
| Triethylaluminum (TEA) | TiCl₄/TEA, Metallocene/TEA | High | Produces linear, high-density polyethylene (HDPE) and isotactic polypropylene. |
| Methylaluminoxane (MAO) | Metallocene/MAO | Very High | Enables precise control over polymer microstructure, producing polymers with narrow molecular weight distributions. |
Experimental Protocols
The following are generalized protocols for olefin polymerization using a Ziegler-Natta type catalyst system where triphenylaluminum could be used as a cocatalyst. These protocols should be adapted and optimized for specific experimental setups and research goals.
Protocol 1: Ethylene Polymerization using a TiCl₄/Triphenylaluminum Catalyst System
1. Materials and Reagents:
-
Titanium tetrachloride (TiCl₄)
-
Triphenylaluminum (AlPh₃)
-
High-purity ethylene gas
-
Anhydrous, deoxygenated hydrocarbon solvent (e.g., toluene, heptane)
-
Methanol
-
Hydrochloric acid (10% aqueous solution)
-
Nitrogen or Argon gas for inert atmosphere
2. Equipment:
-
Glass reactor or stainless-steel autoclave equipped with a mechanical stirrer, temperature control, and gas inlet/outlet
-
Schlenk line or glovebox for handling air- and moisture-sensitive reagents
-
Gas flow controller for ethylene
3. Catalyst Preparation (in situ):
-
Under an inert atmosphere, charge the reactor with the desired volume of anhydrous solvent.
-
Add the calculated amount of triphenylaluminum solution to the reactor and stir.
-
Slowly add the titanium tetrachloride solution to the reactor while maintaining the desired temperature. The molar ratio of Al/Ti is a critical parameter to optimize.
-
Allow the catalyst mixture to age for a specified period (e.g., 30-60 minutes) at the desired temperature.
4. Polymerization Procedure:
-
Pressurize the reactor with ethylene to the desired pressure.
-
Maintain a constant temperature and stirring speed throughout the polymerization.
-
Monitor the uptake of ethylene to follow the reaction progress.
-
After the desired reaction time, stop the ethylene flow and vent the reactor.
-
Quench the reaction by adding methanol to the reactor.
-
Precipitate the polymer by adding the reaction mixture to a larger volume of acidified methanol.
-
Filter the polymer, wash thoroughly with methanol, and dry under vacuum at 60-80°C to a constant weight.
5. Characterization:
-
Determine the polymer yield gravimetrically.
-
Analyze the molecular weight and molecular weight distribution by Gel Permeation Chromatography (GPC).
-
Characterize the polymer structure and crystallinity using techniques such as ¹³C NMR, DSC, and XRD.
Visualizations
The following diagrams illustrate the general experimental workflow and a simplified catalytic cycle for olefin polymerization.
Application Notes and Protocols: Triphenylaluminum as a Co-catalyst in Chemical Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Triphenylaluminum (TPA), with the formula Al(C₆H₅)₃, is a versatile organoaluminum compound that serves as a crucial co-catalyst and reagent in a variety of chemical transformations.[1] As a Lewis acid, it plays a significant role in activating transition metal catalysts, initiating polymerization, and facilitating bond-forming reactions.[2] This document provides detailed application notes and protocols for the use of triphenylaluminum as a co-catalyst, with a focus on its role in olefin polymerization, its function as an impurity scavenger, and its application in reduction and addition reactions.
Application 1: Co-catalyst in Ziegler-Natta Olefin Polymerization
Triphenylaluminum is a component of Ziegler-Natta catalyst systems used in the polymerization of α-olefins, such as ethylene and propylene.[3] In this context, it performs two primary functions: activation of the transition metal pre-catalyst and scavenging of impurities.
-
Catalyst Activation: The organoaluminum compound, such as triphenylaluminum, activates the transition metal pre-catalyst (e.g., titanium tetrachloride, TiCl₄) by alkylating the transition metal center. This process forms the active catalytic sites necessary for monomer insertion and polymer chain growth.[1]
-
Impurity Scavenging: Protic impurities like water and alcohols can deactivate the highly sensitive Ziegler-Natta catalyst. Triphenylaluminum reacts with these impurities, preventing them from poisoning the active catalytic centers. This scavenging role is critical for maintaining high catalytic activity and achieving high polymer yields.
Comparative Data of Organoaluminum Co-catalysts
While triphenylaluminum is effective, other aluminum alkyls like triethylaluminum (TEA) and triisobutylaluminum (TIBA) are more commonly documented in the literature for ethylene polymerization. The choice of co-catalyst can significantly influence the polymerization rate and the molecular weight of the resulting polymer.[4][5]
| Co-catalyst | Monomer | Catalyst System | Polymerization Activity | Polymer Molecular Weight (Mw) | Reference |
| Triethylaluminum (TEA) | Butene-1 | MgCl₂-supported TiCl₄ | High | Lower | [5] |
| Triisobutylaluminum (TIBA) | Butene-1 | MgCl₂-supported TiCl₄ | Medium | Higher | [5] |
| Diethylaluminum Chloride (DEAC) | Butene-1 | MgCl₂-supported TiCl₄ | Low | N/A | [5] |
Note: This table showcases the general trends observed with different aluminum alkyls. Specific performance with triphenylaluminum may vary depending on the precise reaction conditions and catalyst system.
Experimental Protocol: Ethylene Polymerization (Illustrative Example)
This protocol is a general representation of a lab-scale slurry polymerization of ethylene using a Ziegler-Natta catalyst, where triphenylaluminum can be used as the co-catalyst.
Materials:
-
Titanium tetrachloride (TiCl₄) supported on magnesium chloride (MgCl₂)
-
Triphenylaluminum (TPA) or Triethylaluminum (TEA) as a solution in a dry, inert solvent (e.g., heptane)
-
Dry, deoxygenated heptane (polymerization solvent)
-
High-purity ethylene gas
-
Nitrogen gas for inert atmosphere
-
Methanol (for quenching)
-
Hydrochloric acid solution (for catalyst residue removal)
Procedure:
-
Reactor Preparation: A suitable pressure reactor is thoroughly dried and purged with nitrogen to establish an inert atmosphere.[2]
-
Solvent and Co-catalyst Addition: Add 250 mL of dry, deoxygenated heptane to the reactor. Introduce the triphenylaluminum solution (e.g., 1.0 M solution) to act as a scavenger for any residual impurities in the solvent. The amount will depend on the desired Al/Ti molar ratio.
-
Catalyst Injection: The solid MgCl₂/TiCl₄ catalyst is introduced into the reactor as a slurry in heptane.
-
Polymerization: The reactor is heated to the desired temperature (e.g., 70-80°C) and pressurized with ethylene to the target pressure (e.g., 5-10 bar). The polymerization is allowed to proceed for a set duration (e.g., 1 hour), with continuous stirring.
-
Quenching: The ethylene feed is stopped, and the reactor is vented. The reaction is quenched by adding a small amount of methanol to deactivate the catalyst.
-
Product Work-up: The polymer slurry is transferred to a beaker. Acidified methanol (e.g., 5% HCl in methanol) is added to dissolve catalyst residues.
-
Isolation and Drying: The polyethylene powder is filtered, washed multiple times with methanol, and dried in a vacuum oven at 60-80°C until a constant weight is achieved.
Visualizations: Ziegler-Natta Polymerization
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Triphenylaluminum Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction conditions involving triphenylaluminum (TPA).
Frequently Asked Questions (FAQs)
Q1: What are the most critical handling and storage precautions for triphenylaluminum?
A1: Triphenylaluminum is highly reactive and pyrophoric, meaning it can spontaneously ignite in air.[1] It also reacts violently with water.[1][2] Therefore, all manipulations must be conducted under an inert atmosphere, such as nitrogen or argon, in a glovebox or using Schlenk line techniques.[2] Solvents must be rigorously dried, for instance, by distillation over sodium.[2][3] Store TPA in a cool, dry place under an inert atmosphere, away from sources of ignition, water, and oxygen.
Q2: How can I confirm the quality and concentration of my triphenylaluminum solution?
A2: The quality of TPA is crucial for reproducibility. While Al-27 NMR can be challenging due to broad signals,[1] techniques like Infrared (IR) spectroscopy can identify characteristic aluminum-carbon bond vibrations (500-700 cm⁻¹) and aromatic C-H stretches (3000-3100 cm⁻¹).[1] The concentration of organoaluminum solutions can be determined via titration, for example, with a standard solution of a secondary alcohol like isopropanol, using a colorimetric indicator.
Q3: What are the common methods for preparing triphenylaluminum?
A3: The two primary synthesis routes are:
-
Transmetalation: Reaction of diphenylmercury with aluminum metal in a high-boiling solvent like xylene at 110-150°C.[1][2][3] This method can achieve yields of 70%.[2]
-
Grignard Reaction: Alkylation of aluminum trichloride (AlCl₃) with a Grignard reagent like phenylmagnesium bromide in a solvent such as diethyl ether.[3][4]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Explanation |
| Degraded Triphenylaluminum | Verify the quality of your TPA. If it's a solid, check for a powdery, non-crystalline appearance. If it's a solution, re-determine its molarity. | TPA decomposes upon exposure to air or moisture, forming inactive aluminum oxides/hydroxides.[1] Using degraded reagent is a common cause of reaction failure. |
| Presence of Water or Oxygen | Ensure all glassware is oven- or flame-dried.[2] Use freshly distilled, anhydrous solvents. Maintain a positive pressure of a high-purity inert gas (nitrogen or argon) throughout the reaction.[2] | TPA reacts vigorously with protic sources like water.[1] Even trace amounts can quench the reagent and halt the reaction. |
| Incorrect Reaction Temperature | Optimize the temperature. Some reactions require sub-zero temperatures (e.g., -78°C) to prevent side reactions, while others may need heating to proceed. | The optimal temperature is highly dependent on the specific reaction. Low temperatures can improve selectivity, while higher temperatures may be necessary to overcome activation energy barriers. |
| Inappropriate Solvent | The choice of solvent is critical. Ethereal solvents like diethyl ether or THF can coordinate to the aluminum center, altering its reactivity.[1] Non-coordinating hydrocarbon solvents like toluene or xylene may be required. | Solvent coordination can either enhance or inhibit reactivity depending on the reaction mechanism. In ether, TPA can form complexes that may have different reactivity profiles.[1] |
Issue 2: Formation of Side Products or Low Selectivity
| Potential Cause | Troubleshooting Step | Explanation |
| Reaction Temperature Too High | Run the reaction at a lower temperature. Consider a temperature screening study to find the optimal balance between reaction rate and selectivity. | Higher temperatures can provide enough energy to overcome the activation barrier for undesired reaction pathways, leading to the formation of side products. |
| Incorrect Stoichiometry | Carefully control the molar ratios of your reactants. In some cases, using a slight excess of one reagent can improve selectivity. | The stoichiometry can influence the reaction pathway. For example, in catalyzed reactions, the ratio of TPA to the substrate and catalyst is critical. |
| Slow Addition of Reagents | Add the triphenylaluminum solution dropwise to the reaction mixture, especially for exothermic reactions. | Slow addition helps to control the reaction temperature and maintain a low instantaneous concentration of the reagent, which can suppress side reactions. |
Experimental Protocols
Protocol 1: Synthesis of Triphenylaluminum via Transmetalation
This protocol is adapted from a procedure published in Organic Syntheses.[2]
Caution: This procedure involves hazardous materials, including mercury compounds and pyrophoric organoaluminum species. All operations must be performed in a well-ventilated fume hood or a glovebox under an inert atmosphere.
-
Apparatus Setup: Assemble a 500-mL three-necked flask equipped with a reflux condenser, a nitrogen inlet, and a mechanical stirrer. Flame-dry the entire apparatus under a flow of nitrogen and allow it to cool to room temperature.[2]
-
Charging the Flask: Under a positive pressure of nitrogen, charge the flask with 12 g (0.44 g-atom) of aluminum wool and 80 g (0.23 mol) of diphenylmercury.[2]
-
Solvent Addition: Add 340 mL of sodium-dried xylene to the flask.[2]
-
Reaction: Heat the mixture in an oil bath maintained at 140–150°C and allow it to reflux for 24 hours with vigorous stirring.[2]
-
Workup and Isolation:
-
Cool the reaction flask to room temperature.
-
Remove the xylene under reduced pressure.[2]
-
Transfer the remaining solid to a Soxhlet extraction thimble inside a nitrogen-filled dry box.
-
Extract the product with 250 mL of dry diethyl ether for 15-20 hours. White crystals of triphenylaluminum etherate will form in the extraction flask.[2]
-
-
Purification: Decant the ether and wash the crystals with small portions of dry ether. To obtain pure, solvent-free triphenylaluminum, heat the etherate at 150°C under high vacuum (0.1 mm) for approximately 13 hours.[2] The expected yield is 23–27 g (59–70%).[2]
Visualizations
Caption: Troubleshooting workflow for reactions involving triphenylaluminum.
Caption: Key parameter relationships for optimizing triphenylaluminum synthesis.
References
"troubleshooting low yields in triphenylaluminum reactions"
Technical Support Center: Triphenylaluminum Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals diagnose and resolve issues leading to low yields in reactions involving triphenylaluminum (AlPh₃).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields in triphenylaluminum reactions?
Low yields in reactions involving triphenylaluminum can typically be attributed to a few critical factors. The most common errors include the decomposition of the reagent due to exposure to air and moisture, impure starting materials or solvents, improper temperature control, and losses during the workup and purification stages.[1][2][3] Careful attention to maintaining an inert atmosphere and using anhydrous conditions is paramount.[4][5]
Q2: How does the air and moisture sensitivity of triphenylaluminum affect my reaction?
Triphenylaluminum is highly pyrophoric and reacts vigorously with water and oxygen.[4][6] Exposure to even trace amounts of moisture will cause it to hydrolyze, forming benzene and aluminum hydroxides, thus reducing the amount of active reagent available for your desired transformation.[5][7] Similarly, exposure to air leads to oxidation.[7] Therefore, all manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[4][8]
Q3: How critical is the purity of my triphenylaluminum and how can I ensure it is high quality?
The purity of triphenylaluminum is crucial for achieving high yields. Impurities can lead to unpredictable reactivity and side reactions. Commercial triphenylaluminum should be handled and stored under an inert atmosphere. If the purity is in doubt, or if it has been stored for a long time, purification by recrystallization or vacuum sublimation is recommended.[7] One of the historical synthesis methods, which provides high-purity material, involves the reaction of diphenylmercury with aluminum metal, followed by purification.[4][5]
Q4: What is the role of the solvent in triphenylaluminum reactions and how do I choose the right one?
The choice of solvent is critical as it can significantly impact the solubility, aggregation state, and reactivity of triphenylaluminum.[5][9] In coordinating solvents like tetrahydrofuran (THF), triphenylaluminum can form monomeric adducts, which may exhibit different reactivity compared to the dimeric form that exists in non-coordinating solvents like toluene.[5] The solvent must be rigorously dried and deoxygenated before use. Using molecular sieves or distillation from an appropriate drying agent is essential.[5]
Troubleshooting Guide for Low Yields
If you are experiencing lower than expected yields, use the following guide to diagnose the potential issue.
Step 1: Re-evaluate Your Reaction Setup and Reagents
-
Inert Atmosphere: Was your glassware properly flame-dried or oven-dried immediately before use?[1] Was the reaction assembled and run under a positive pressure of high-purity inert gas (nitrogen or argon)?[4]
-
Reagent Purity: Is your triphenylaluminum from a reliable source and was it handled exclusively under inert conditions? Are your substrate and other reagents pure and anhydrous?
-
Solvent Quality: Was the solvent anhydrous? Solvents should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for ethers and hydrocarbons) or taken from a solvent purification system.
Step 2: Analyze Reaction Parameters
-
Temperature Control: Was the reaction maintained at the specified temperature? Some reactions require cooling to prevent side reactions, while others may need heating to proceed at a reasonable rate.[7] Adding reagents too quickly can cause temperature spikes.[3]
-
Stoichiometry: Were all reagents measured and added accurately? An incorrect molar ratio is a common source of incomplete reactions.
-
Reaction Time: Was the reaction monitored for completion (e.g., by TLC or LCMS)? Reactions quenched too early will result in low conversion, while those left for too long may lead to product decomposition.[1]
Step 3: Review Workup and Purification Procedures
-
Quenching: Was the quenching procedure performed carefully and at the correct temperature? Vigorous or improper quenching can lead to product degradation.
-
Extraction: During aqueous workup, did you check the aqueous layer for product loss? Ensure the pH is appropriate for your compound's stability and solubility.
-
Purification: Was product lost during purification (e.g., on a silica gel column)? Some compounds are sensitive to silica gel.[1] Ensure all glassware used for transfers is rinsed thoroughly to recover all material.[1]
Data Presentation
Table 1: Effect of Solvent on Triphenylaluminum Aggregation and Reactivity
The solvent choice directly influences the structure and Lewis acidity of triphenylaluminum, which in turn affects its reactivity.
| Solvent | Common Aggregation State | Coordination Behavior | Impact on Reactivity |
| Toluene / Xylene | Dimer / Monomer | Minimal solvent interaction | Standard reactivity, often used in synthesis.[5] |
| Diethyl Ether | Dimer / Etherate | Weak Lewis base interaction | Forms a stable etherate complex.[4][5] |
| Tetrahydrofuran (THF) | Monomeric Solvate | Stronger coordination (Al–O) | Disrupts aggregation, can enhance reactivity in certain applications.[5] |
Experimental Protocols
Protocol: Synthesis and Purification of Triphenylaluminum
This protocol is adapted from a well-established method for producing high-purity triphenylaluminum.[4][5]
Caution: Triphenylaluminum is pyrophoric. Diphenylmercury is highly toxic. This procedure must be performed by trained personnel using appropriate personal protective equipment (PPE) in a certified fume hood and employing rigorous air-free techniques.
Materials:
-
Aluminum wool (12 g, 0.44 g atom)
-
Diphenylmercury (80 g, 0.23 mole)
-
Anhydrous xylene (340 mL), sodium-dried
-
Anhydrous diethyl ether (250 mL), sodium-dried
Procedure:
-
Setup: Assemble a 500-mL one-necked flask with a side arm for nitrogen inlet and fit it with a reflux condenser. Flame-dry the entire apparatus under a stream of prepurified nitrogen.[4]
-
Charging the Flask: After cooling, transfer the flask to a nitrogen-filled glovebox. Add the aluminum wool, followed by the diphenylmercury, spreading it evenly over the wool. Add 340 mL of sodium-dried xylene.[4]
-
Reaction: Stopper the flask, remove it from the glovebox, and re-attach it to the Schlenk line. Immerse the flask in a preheated oil bath at 140–150°C and reflux the mixture for 24 hours under a slow stream of nitrogen.[4]
-
Solvent Removal: After 24 hours, cool the flask to room temperature. Remove the xylene via vacuum distillation. Once the solvent is removed, re-admit nitrogen to the flask.[4]
-
Extraction and Purification:
-
In a glovebox, transfer the solid residue to a Soxhlet extraction thimble.
-
Assemble a dried Soxhlet apparatus and extract the product with 250 mL of anhydrous diethyl ether for 15-20 hours. White crystals of triphenylaluminum etherate will form in the boiling flask.[4]
-
Decant the ether and wash the crystals several times with small portions of fresh, dry ether.[4]
-
Dry the etherate under reduced pressure.
-
-
Isolation of Pure Triphenylaluminum: To obtain solvent-free triphenylaluminum, heat the etherate at 150°C under high vacuum (0.1 mm Hg) for approximately 13 hours. This will yield pure, solid triphenylaluminum (m.p. 229–232°C).[4] The final yield should be in the range of 59-70%.[4]
Visualizations
Troubleshooting Logic for Low Yields
Caption: A decision tree for troubleshooting low yields in organometallic reactions.
Experimental Workflow for Handling Air-Sensitive Reagents
Caption: Standard workflow for experiments using air- and moisture-sensitive reagents.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Buy Aluminum, triphenyl- | 841-76-9 [smolecule.com]
- 6. Cas 841-76-9,ALUMINUM TRIPHENYL | lookchem [lookchem.com]
- 7. Aluminum, triphenyl- | 841-76-9 | Benchchem [benchchem.com]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Triphenylaluminum
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the purification of triphenylaluminum.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying triphenylaluminum?
The most common and effective methods for purifying triphenylaluminum are sublimation and recrystallization.[1] Sublimation is particularly effective for removing less volatile impurities.[2] Recrystallization involves dissolving the impure solid in a suitable solvent at a high temperature and allowing it to cool, which causes the pure compound to crystallize.[3]
Q2: What are the common impurities found in crude triphenylaluminum?
Common impurities can include unreacted starting materials (like mercury if synthesized from diphenylmercury), byproducts from side reactions, and residual solvents (such as ether, which forms a stable etherate complex).[2][4] Other potential impurities in aluminum alloys, which could be relevant depending on the aluminum source, include aluminum oxides and various intermetallic particles.[5]
Q3: Why is it crucial to handle triphenylaluminum under an inert atmosphere?
Triphenylaluminum is highly reactive and pyrophoric, meaning it can ignite spontaneously upon contact with air.[2][6] It also reacts vigorously with water and moisture.[1][4] Therefore, all handling and purification steps must be conducted under a dry, inert atmosphere, such as nitrogen or argon, using Schlenk lines or a glovebox.[1][4]
Q4: What is triphenylaluminum etherate and how is it handled?
Triphenylaluminum forms a stable complex with diethyl ether, known as triphenylaluminum etherate.[2][4] This complex is often isolated as an intermediate during purification. The ether can be removed by heating the etherate under vacuum.[2][4]
Troubleshooting Guide
Problem 1: Low yield of purified triphenylaluminum.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction during synthesis | Ensure optimal reaction conditions (temperature, time, stoichiometry) were used during the synthesis of the crude product. |
| Loss of product during transfers | Minimize transfers between flasks. Use techniques like cannula transfer under an inert atmosphere. |
| Decomposition due to air/moisture exposure | Verify that all glassware was rigorously dried and that a positive pressure of inert gas was maintained throughout the experiment.[4] |
| Inefficient extraction | If using Soxhlet extraction, ensure the extraction time is sufficient (e.g., 15-20 hours) to fully extract the product.[4] |
| Sublimation conditions not optimal | Ensure the temperature and vacuum are within the recommended range (e.g., 150°C at 0.1 mmHg).[2][4] Temperatures that are too high can cause decomposition. |
Problem 2: The final product has a low melting point, indicating impurities.
| Possible Cause | Troubleshooting Step |
| Residual solvent (ether) | The most common cause is incomplete removal of the ether of crystallization from the etherate complex.[2][4] |
| Solution: Prolong the heating time under high vacuum (e.g., 13 hours or more at 150°C and 0.1 mmHg).[4] | |
| Presence of other synthesis byproducts | The purification process may need to be repeated. |
| Solution: Re-sublime the material. If impurities persist, consider recrystallization from a suitable anhydrous solvent like toluene. |
Problem 3: The material darkens or decomposes during heating/sublimation.
| Possible Cause | Troubleshooting Step |
| Presence of oxygen | The system was not properly purged with an inert gas, or there is a leak in the apparatus. |
| Solution: Carefully check all joints and seals on your sublimation apparatus. Ensure a thorough purge with high-purity nitrogen or argon before heating. | |
| Heating temperature is too high | Excessive temperatures can lead to thermal decomposition, which may produce benzene derivatives and biphenyl compounds.[2] |
| Solution: Gradually increase the temperature to the target for sublimation and monitor the material. Do not exceed the recommended temperature range. |
Experimental Protocols & Data
Protocol 1: Purification of Triphenylaluminum via its Etherate
This protocol is adapted from a procedure in Organic Syntheses.[4] Caution: Triphenylaluminum is pyrophoric and reacts violently with water. All operations must be performed under a dry, inert atmosphere.[4]
-
Extraction:
-
Transfer the crude solid product into a pre-dried extraction thimble inside a nitrogen-filled glovebox.
-
Place the thimble in a dried Soxhlet apparatus.
-
Extract the product with anhydrous diethyl ether (approx. 250 ml) for 15-20 hours.
-
During extraction, white crystals of triphenylaluminum etherate will form in the boiling flask.[4]
-
-
Isolation of Etherate:
-
Sublimation (Removal of Ether):
-
Transfer the dried etherate to a sublimation apparatus.
-
Heat the etherate at 150°C under high vacuum (e.g., 0.1 mmHg) for approximately 13 hours.[4]
-
The pure triphenylaluminum will sublime and collect on the cold finger or cooler parts of the apparatus.
-
After cooling, carefully transfer the purified, crystalline triphenylaluminum in a glovebox.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Melting Point (Triphenylaluminum Etherate) | 126–130 °C | [2][4] |
| Melting Point (Pure Triphenylaluminum) | 229–232 °C | [2][4] |
| Sublimation Conditions | 150 °C at 0.1 mmHg | [2][4] |
| Typical Yield | 59–70% | [4] |
| Molar Enthalpy of Sublimation | 172 ± 5 kJ/mol | [2] |
Visualized Workflows
Caption: Workflow for the purification of triphenylaluminum.
Caption: Troubleshooting low melting point in purified triphenylaluminum.
References
- 1. Aluminum, triphenyl- | 841-76-9 | Benchchem [benchchem.com]
- 2. Buy Aluminum, triphenyl- | 841-76-9 [smolecule.com]
- 3. mt.com [mt.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Aluminum, triphenyl- | C18H15Al | CID 16684219 - PubChem [pubchem.ncbi.nlm.nih.gov]
"managing pyrophoric nature of triphenylaluminum in experiments"
Technical Support Center: Managing Triphenylaluminum
This guide provides essential information for researchers, scientists, and drug development professionals on safely managing the pyrophoric nature of triphenylaluminum in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is triphenylaluminum and why is it considered hazardous?
A1: Triphenylaluminum (Al(C₆H₅)₃) is an organoaluminum compound that is highly reactive.[1][2] Its primary hazard stems from its pyrophoric nature, meaning it can spontaneously ignite when exposed to air and/or moisture.[3][4][5][6] It also reacts violently with water, releasing flammable gases that can also ignite.[4][5][7]
Q2: What are the primary hazards associated with triphenylaluminum?
A2: The main hazards are:
-
Pyrophoricity: Catches fire spontaneously upon contact with air.[4][7]
-
Water Reactivity: Reacts violently with water and other protic solvents to produce flammable gases.[4][8]
-
Corrosivity: Causes severe skin burns and eye damage upon contact.[4][7]
-
Organ Toxicity: May cause damage to the liver, kidneys, and central nervous system.[3][9]
Q3: What Personal Protective Equipment (PPE) is mandatory when working with triphenylaluminum?
A3: A multi-layered approach to PPE is required. This includes a flame-resistant lab coat (Nomex® is recommended), chemical splash goggles, a face shield, and a double layer of gloves, typically nitrile or neoprene gloves worn over flame-resistant Kevlar® gloves.[3][9][10] All clothing worn should be made of natural fibers like cotton or wool, as synthetic fabrics can melt and adhere to the skin.[9]
Q4: How should triphenylaluminum be stored?
A4: Triphenylaluminum must be stored under an inert atmosphere, such as nitrogen or argon, to prevent contact with air and moisture.[3][11] It should be kept in a cool, dry, well-ventilated area away from flammable materials, heat sources, and oxidizers.[8][11] The original manufacturer's container, such as a Sure/Seal™ bottle, is ideal for storage and dispensing.[11][12]
Q5: What are the general principles for safely handling triphenylaluminum?
A5: All manipulations must be performed under an inert atmosphere, either in a glove box or a chemical fume hood using air-free techniques like a Schlenk line.[5][6][12] All glassware must be rigorously dried, typically by oven-drying or flame-drying under vacuum, before use.[3][5] Always work with at least one other person present and notify others in the lab before you begin work.[11] Keep the quantity of triphenylaluminum in the lab to a minimum.[9]
Troubleshooting Guides
Spill Management
Q: I've spilled a small amount (<50 mL) of triphenylaluminum solution in the fume hood. What should I do?
A: For a small, controllable spill within a fume hood, you should:
-
Alert nearby personnel.
-
While wearing your full PPE, cover the spill with a non-combustible, dry absorbent material. Powdered lime (calcium oxide), dry sand, or soda ash are recommended.[12][13][14] Do NOT use paper towels or other combustible materials.[14]
-
Ensure a Class D or ABC dry chemical fire extinguisher is nearby.[9]
-
Once the material is completely covered and the reaction has ceased, carefully collect the mixture using non-sparking tools.
-
The collected residue must be quenched according to the standard procedure before disposal as hazardous waste.[13][14]
Q: There has been a large triphenylaluminum spill outside the fume hood. What is the emergency procedure?
A: A large spill is a major emergency.
-
Alert everyone in the laboratory and activate the fire alarm.
-
If anyone has been exposed or is on fire, guide them to the safety shower and assist them in washing with copious amounts of water.[9][13]
-
Call emergency services (911 or your institution's emergency number) and inform them of the specific chemical involved.[9][13]
-
Do not attempt to fight a large fire or clean up a large spill yourself.[6]
Q: My gloves came into contact with triphenylaluminum. What is the procedure?
A: Immediately remove the contaminated gloves, avoiding contact with your skin. If you are wearing double gloves, remove the outer glove and inspect the inner glove for any signs of contamination or degradation. If the inner glove is compromised, remove it and wash your hands thoroughly with soap and water. Dispose of the contaminated gloves in a designated container for hazardous waste after quenching any visible residue.
Reaction & Equipment Issues
Q: My reaction is producing smoke or has ignited. How should I respond?
A: If the reaction is small and contained within the fume hood, you can attempt to smother the flames by covering the flask opening with a beaker or watch glass to cut off the oxygen supply. If this is not immediately effective or the fire is growing, use a Class D or ABC dry chemical fire extinguisher.[9] If the fire cannot be controlled, activate the fire alarm and evacuate.
Q: I see white fumes coming from the septum of my reaction flask. What does this mean and what should I do?
A: White fumes indicate a leak where the pyrophoric material is reacting with air/moisture. This suggests a poor seal. Ensure there is a positive pressure of inert gas in your flask. If the leak is minor, you may be able to continue the experiment while carefully monitoring it. If it is significant, the reaction should be terminated and quenched safely.
Q: My syringe or needle is clogged with a white solid after a transfer. How do I safely clean it?
A: Clogging is often due to reaction with residual moisture or air. Do not attempt to clear it by force. The safest method is to immediately and carefully quench the entire apparatus.
-
Discharge any remaining solution into a flask containing an unreactive solvent like hexane.[13]
-
Draw the inert solvent into the syringe and discharge it into a separate quenching flask containing isopropanol.[13]
-
Repeat this rinse cycle multiple times to ensure all reactive material is removed before disassembling and cleaning the syringe and needle.[13]
Quantitative Data
Table 1: Physical and Chemical Properties of Triphenylaluminum
| Property | Value | Citation(s) |
| Chemical Formula | C₁₈H₁₅Al | [2][15] |
| Molecular Weight | 258.29 g/mol | [2] |
| Appearance | White crystalline solid | [1][16] |
| Melting Point | 237 °C | [2][15] |
| Flash Point | 17 °C (for 1M solution in dibutyl ether) | [2] |
| Density | 0.868 g/mL (for 1M solution in dibutyl ether at 25 °C) | [16] |
Table 2: Personal Protective Equipment (PPE) for Handling Triphenylaluminum
| PPE Item | Specification | Citation(s) |
| Eye Protection | Chemical splash goggles and a face shield. | [3][10][17] |
| Body Protection | Flame-resistant lab coat (e.g., Nomex®). | [3][9][10] |
| Hand Protection | Double gloves: Inner flame-resistant (e.g., Kevlar®) and outer chemical-resistant (e.g., neoprene or nitrile). | [3][10][17] |
| Footwear | Closed-toe shoes made of a non-porous material. | [9][10] |
| Clothing | Natural fibers (cotton, wool); avoid synthetics. | [9] |
Experimental Protocols
Protocol 1: Transfer of Triphenylaluminum Solution using a Double-Tipped Needle (Cannula)
This protocol is recommended for transferring volumes greater than 10 mL.[13]
Methodology:
-
Preparation: Ensure all glassware is oven-dried and assembled while hot, then allowed to cool under a positive pressure of inert gas (e.g., nitrogen). Secure the triphenylaluminum Sure/Seal™ bottle and the receiving flask in the fume hood.
-
Pressurize Source Bottle: Puncture the septum of the triphenylaluminum bottle with a needle connected to the inert gas line. This will create a slight positive pressure.
-
Insert Cannula: Insert one end of the double-tipped needle through the septum of the source bottle, ensuring the needle tip is in the headspace above the liquid. Inert gas will now flow through the needle.
-
Initiate Transfer: Insert the other end of the needle into the receiving flask through its septum. Lower the needle in the source bottle into the triphenylaluminum solution to begin the transfer.
-
Control Flow: The rate of transfer can be controlled by the depth of the needle in the liquid and the inert gas pressure.
-
Complete Transfer: Once the desired volume is transferred, raise the needle in the source bottle back into the headspace to allow inert gas to flush the needle.
-
Disengage: Remove the needle from the receiving flask first, and then from the source bottle.
-
Cleanup: Immediately rinse the needle with an inert solvent (e.g., hexane) and quench the rinsings in isopropanol.[13]
Protocol 2: Quenching of Residual Triphenylaluminum
This protocol is for the safe destruction of small amounts of unwanted triphenylaluminum.
Methodology:
-
Preparation: Perform the entire procedure in a fume hood under an inert atmosphere. Place the flask containing the triphenylaluminum residue in an ice-water or dry ice/acetone cooling bath.[13][18]
-
Dilution: Dilute the residue significantly with an unreactive, high-boiling solvent such as toluene or heptane.[13][18] Avoid low-boiling solvents like ether or pentane.[13]
-
Initial Quench: While stirring and maintaining the cold temperature, slowly add isopropanol dropwise via an addition funnel.[13][18] The reaction can be vigorous; control the addition rate to manage the exotherm and gas evolution.
-
Secondary Quench: After the reaction with isopropanol subsides, switch to a more reactive quenching agent like methanol and add it slowly.[13][14] This helps ensure any remaining reactive material is destroyed.
-
Final Quench: Once the methanol addition causes no further reaction, add water dropwise with extreme caution to hydrolyze any remaining pockets of reactive material.[13]
-
Neutralization: After the quenching is complete and the solution has warmed to room temperature, neutralize the mixture before disposal as hazardous waste.[18]
Visualizations
References
- 1. Aluminum, triphenyl- | 841-76-9 | Benchchem [benchchem.com]
- 2. Cas 841-76-9,ALUMINUM TRIPHENYL | lookchem [lookchem.com]
- 3. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 4. Aluminum, triphenyl- | C18H15Al | CID 16684219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. nj.gov [nj.gov]
- 9. cmu.edu [cmu.edu]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chemistry.ucla.edu [chemistry.ucla.edu]
- 14. pnnl.gov [pnnl.gov]
- 15. chembk.com [chembk.com]
- 16. Buy Aluminum, triphenyl- | 841-76-9 [smolecule.com]
- 17. purdue.edu [purdue.edu]
- 18. chemistry.nd.edu [chemistry.nd.edu]
"side reactions of triphenylaluminum and how to avoid them"
Welcome to the technical support center for triphenylaluminum (TPA). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and avoiding side reactions during experiments involving TPA.
Troubleshooting Guides and FAQs
This section provides answers to frequently asked questions and troubleshooting guidance for specific problems encountered when working with triphenylaluminum.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of triphenylaluminum?
A1: Triphenylaluminum is a highly reactive organoaluminum compound. The main side reactions include:
-
Hydrolysis and Oxidation: TPA reacts vigorously and exothermically with water and oxygen (air) to decompose, forming aluminum hydroxide, benzene, and other oxidation products.[1][2][3] This reactivity necessitates handling under a strict inert atmosphere.[1][2][4]
-
Reaction with Protic Solvents: Protic solvents such as alcohols will react similarly to water, leading to the decomposition of TPA.[1]
-
Ether Cleavage: While ethers are often used as solvents, some cyclic ethers can undergo ring-opening reactions in the presence of aluminum compounds.[5][6] TPA forms stable etherate complexes with ethers like diethyl ether and THF, which can affect its reactivity.[1][7]
-
Thermal Decomposition: Upon heating, TPA can decompose. The decomposition pathways in an inert atmosphere can lead to the formation of benzene derivatives, biphenyl compounds, and aluminum-containing residues.[1]
Q2: My reaction with triphenylaluminum is giving low yields. What are the potential causes?
A2: Low yields in reactions involving TPA can stem from several factors:
-
Impure Starting Material: The purity of TPA is crucial. Impurities from its synthesis, such as unreacted starting materials or byproducts, can interfere with the desired reaction.
-
Inadequate Inert Atmosphere: Exposure to even trace amounts of air or moisture can significantly reduce the amount of active TPA available for your reaction.[2][8]
-
Improper Solvent Choice: The solvent can influence the aggregation state and reactivity of TPA. For instance, THF can disrupt the dimeric structure of TPA, forming a more reactive monomeric complex.[1][9] Using incompatible solvents can lead to decomposition.
-
Incorrect Reaction Temperature: The reaction temperature can affect both the reaction rate and the stability of TPA. Running the reaction at a temperature that is too high may lead to thermal decomposition.[1]
Q3: I observe unexpected byproducts in my reaction mixture. How can I identify and avoid them?
A3: Unexpected byproducts often arise from the inherent reactivity of TPA.
-
Benzene: The presence of benzene often indicates hydrolysis or protonolysis of TPA from residual water or other protic impurities in your reagents or solvents. To avoid this, ensure all reagents and solvents are rigorously dried and degassed.[10]
-
Biphenyl: The formation of biphenyl could be a result of thermal decomposition or other side reactions.[1] Optimizing the reaction temperature and duration may help minimize its formation.
-
Aluminum Salts: The formation of insoluble aluminum salts can occur if TPA reacts with protic impurities or other reactive functional groups.
Q4: How should I properly handle and store triphenylaluminum?
A4: Due to its pyrophoric nature, TPA must be handled with extreme care under an inert atmosphere of nitrogen or argon using either a glovebox or Schlenk line techniques.[1][2][4][8] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition, water, and oxidizing agents.[8]
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Reaction fails to initiate or proceeds very slowly. | Inactive TPA due to exposure to air/moisture. | Ensure all glassware is flame-dried or oven-dried before use.[2][10] Use freshly distilled, anhydrous, and degassed solvents.[4][10] Handle TPA exclusively under an inert atmosphere.[8] |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring the reaction progress. Be mindful of the thermal stability of TPA.[1] | |
| Inappropriate solvent. | Consider the effect of the solvent on TPA's aggregation and reactivity. A more coordinating solvent like THF may enhance reactivity.[1] | |
| Formation of a white precipitate (suspected aluminum hydroxide). | Presence of water in the reaction. | Rigorously dry all reagents and solvents. Molecular sieves can be used to remove trace amounts of water from solvents.[1] |
| Inconsistent reaction outcomes. | Variable quality of TPA. | Purify the TPA before use, for example, by sublimation.[1] |
| Inconsistent inert atmosphere technique. | Standardize your inert atmosphere handling procedures.[11][12] Ensure a positive pressure of inert gas is maintained throughout the experiment.[2] | |
| Exothermic reaction is difficult to control. | Reaction is too concentrated or addition of TPA is too fast. | Dilute the reaction mixture. Add the TPA solution dropwise with efficient stirring and cooling. |
| High reactivity of TPA with the substrate. | Perform the reaction at a lower temperature. |
Experimental Protocols
Protocol 1: General Procedure for Handling Triphenylaluminum under an Inert Atmosphere
This protocol outlines the essential steps for safely handling triphenylaluminum using Schlenk line techniques to prevent decomposition from air and moisture.[2][4][11][12]
Materials:
-
Schlenk flask and other appropriate glassware, oven-dried or flame-dried.
-
Schlenk line with a dual vacuum/inert gas manifold.
-
Anhydrous, degassed solvent (e.g., toluene, THF).[1]
-
Triphenylaluminum (solid or in solution).
-
Syringes and needles, oven-dried.
-
Septa.
Procedure:
-
Glassware Preparation: Assemble the required glassware (e.g., Schlenk flask with a magnetic stir bar) while hot after oven-drying at >120 °C for several hours, or flame-dry the assembled apparatus under vacuum.
-
Inert Atmosphere Introduction: Connect the glassware to the Schlenk line. Evacuate the flask and then backfill with a high-purity inert gas (nitrogen or argon). Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Transfer: Transfer the anhydrous, degassed solvent to the reaction flask via a cannula or a dry syringe under a positive pressure of inert gas.
-
TPA Transfer (Solid): If using solid TPA, quickly transfer it to the reaction flask under a strong flow of inert gas (glovebox is preferred).
-
TPA Transfer (Solution): If using a TPA solution, use a dry, inert gas-flushed syringe to withdraw the desired amount from the reagent bottle. The bottle's septum should be pierced while maintaining a positive pressure of inert gas inside.
-
Reaction Setup: Once all reagents are added, maintain a positive pressure of the inert gas (a balloon or a bubbler can be used) throughout the reaction.
-
Quenching and Work-up: After the reaction is complete, carefully quench any remaining TPA by slowly adding a protic solvent (e.g., isopropanol) at a low temperature before aqueous work-up.
Protocol 2: Purification of Triphenylaluminum by Sublimation
This protocol describes the purification of crude triphenylaluminum to remove non-volatile impurities.[1]
Materials:
-
Crude triphenylaluminum.
-
Sublimation apparatus.
-
High vacuum pump.
-
Heating mantle or oil bath.
-
Glovebox or Schlenk line.
Procedure:
-
Apparatus Setup: In a glovebox or under a strong flow of inert gas, load the crude triphenylaluminum into the sublimation apparatus.
-
Assembly: Assemble the sublimation apparatus and connect it to a high vacuum line.
-
Evacuation: Slowly evacuate the apparatus to a high vacuum (e.g., <0.1 mmHg).
-
Heating: Gently heat the bottom of the sublimation apparatus using a heating mantle or an oil bath. The temperature should be sufficient to sublime the TPA without causing significant thermal decomposition (e.g., starting around 150 °C).[1]
-
Collection: The pure triphenylaluminum will sublime and deposit as crystals on the cold finger or the cooler upper parts of the apparatus.
-
Isolation: Once the sublimation is complete, allow the apparatus to cool to room temperature under vacuum. Then, backfill with an inert gas before transferring the purified TPA in a glovebox.
Data Presentation
Table 1: Solvent Effects on Triphenylaluminum Aggregation and Reactivity
| Solvent | Aggregation State | Coordination Behavior | Impact on Reactivity | Reference |
| Toluene | Monomer | Minimal solvent interaction | Baseline reactivity | [1] |
| Diethyl Ether | Dimer/Tetramer | Weak Lewis acid interaction | Forms a stable etherate complex, may reduce reactivity compared to monomer | [1][9] |
| Tetrahydrofuran (THF) | Monomeric solvate | Stronger coordination (Al-O) | Disrupts aggregation, enhances reactivity by forming a more accessible monomeric complex | [1] |
Table 2: Comparison of Triphenylaluminum Synthesis Methods and Associated Side Reactions
| Synthesis Method | Reactants | Common Side Reactions/Byproducts | Mitigation Strategies | Reference |
| Mercury-Aluminum Transmetalation | Diphenylmercury, Aluminum | Thermal decomposition at high temperatures, incomplete reaction. | Precise temperature control (140–150 °C), use of high surface area aluminum (wool vs. powder). | [1][2] |
| Phenyllithium-Aluminum Halide Reaction | Phenyllithium, Aluminum Chloride | Formation of lithium-aluminum alloys, incomplete reaction. | Rigorous anhydrous conditions, careful stoichiometric control, low temperatures. | [4] |
| Grignard Reagent Alkylation | Phenylmagnesium Bromide, Aluminum Chloride | Formation of magnesium halide salts. | Use of ethereal solvents to facilitate the reaction and subsequent separation. | [4] |
Visualizations
References
- 1. Buy Aluminum, triphenyl- | 841-76-9 [smolecule.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Aluminum, triphenyl- | C18H15Al | CID 16684219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Aluminum, triphenyl- | 841-76-9 | Benchchem [benchchem.com]
- 5. Ring-opening of cyclic ethers by aluminum hydridotriphenylborate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. connectsci.au [connectsci.au]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Improving Selectivity in Triphenylaluminum-Catalyzed Reactions
Welcome to the technical support center for triphenylaluminum-catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the selectivity of their reactions.
Troubleshooting Guide
This section provides solutions to common problems encountered during triphenylaluminum-catalyzed reactions.
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| SEL-001 | Low Enantioselectivity or Diastereoselectivity | - Inappropriate or achiral ligand. - Incorrect solvent choice. - Suboptimal reaction temperature. - Catalyst deactivation. | - Ligand Screening: If using a chiral reaction, screen a variety of chiral ligands. Bidentate and tridentate ligands are often effective. Consider ligands with different electronic and steric properties. - Solvent Optimization: The polarity and coordinating ability of the solvent can significantly impact selectivity.[1][2] Screen a range of solvents from non-coordinating (e.g., toluene, hexane) to coordinating (e.g., THF, diethyl ether). - Temperature Control: Lowering the reaction temperature often increases selectivity. Perform a temperature screen (e.g., from -78°C to room temperature). - Catalyst Integrity: Ensure the triphenylaluminum is pure and handled under inert conditions to prevent decomposition. |
| SEL-002 | Inconsistent Selectivity Between Batches | - Variation in reagent or solvent purity. - Inconsistent moisture or air exposure. - Fluctuation in reaction temperature. | - Reagent and Solvent Quality: Use freshly distilled or high-purity anhydrous solvents. Ensure all reagents are of consistent quality. - Inert Atmosphere: Strictly maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment. Even trace amounts of air or moisture can affect the catalyst. - Precise Temperature Control: Use a reliable and calibrated cooling bath or reactor to ensure consistent temperature. |
| SEL-003 | Formation of Undesired Side Products | - Non-selective catalyst activation. - Competing reaction pathways. - Catalyst decomposition leading to side reactions. | - Use of Additives/Co-catalysts: The addition of co-catalysts or additives can sometimes suppress side reactions and enhance the desired pathway.[3] For example, the formation of "ate" complexes by the addition of salts can modify the catalyst's reactivity. - Modify Reaction Concentration: Adjusting the concentration of the reactants or catalyst can alter the reaction kinetics and favor the desired product. - Check for Catalyst Decomposition: Analyze the catalyst before and after the reaction to check for signs of decomposition. If decomposition is suspected, re-evaluate the reaction conditions (e.g., temperature, solvent). |
| SEL-004 | Reaction Stalls or Shows Low Conversion with Good Initial Selectivity | - Catalyst deactivation or poisoning. - Product inhibition. | - Catalyst Deactivation: Identify and eliminate potential sources of catalyst poisons (e.g., impurities in substrates or solvents).[4][5][6][7] Consider using a higher catalyst loading or a more robust catalyst system. - Product Inhibition: If the product is suspected of inhibiting the catalyst, try to run the reaction at a lower concentration or consider in-situ product removal if feasible. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right chiral ligand for my triphenylaluminum-catalyzed reaction to improve enantioselectivity?
A1: The selection of a chiral ligand is crucial for achieving high enantioselectivity. There is no universal ligand, and the optimal choice is often substrate-dependent. A good starting point is to screen a library of ligands with diverse structural motifs. Consider factors such as the ligand's steric bulk, electronic properties, and the number and type of coordinating atoms. Bidentate and tridentate ligands that can form stable complexes with the aluminum center are often successful. Computational modeling can also be a powerful tool to predict ligand-substrate interactions and guide ligand selection.
Q2: My reaction shows good selectivity at low conversion but it decreases as the reaction progresses. What could be the reason?
A2: This is a common observation and can be attributed to several factors. One possibility is catalyst deactivation or decomposition over time, leading to a less selective or non-selective catalytic species. Another reason could be a change in the reaction medium as reactants are consumed and products are formed, which can alter the catalyst's environment and selectivity. Finally, the product itself might be catalyzing a non-selective background reaction or an equilibration of the product mixture. Analyzing the reaction at different time points can help to understand the cause.
Q3: What is the role of solvent in controlling the selectivity of triphenylaluminum-catalyzed reactions?
A3: The solvent plays a multifaceted role in influencing selectivity.[1][2] Coordinating solvents like THF can form complexes with triphenylaluminum, altering its Lewis acidity and steric environment, which in turn affects how it interacts with the substrate and the chiral ligand.[2] Non-coordinating solvents like toluene or hexane will result in a more "naked" and potentially more reactive catalyst. The solvent's polarity can also influence the transition state energies of the competing diastereomeric pathways. Therefore, a thorough solvent screen is a critical step in optimizing selectivity.
Q4: Can temperature significantly impact the diastereoselectivity of my reaction?
A4: Yes, temperature is a critical parameter for controlling diastereoselectivity.[1] According to the principles of thermodynamics, lower temperatures generally favor the product that is formed through the transition state of lower energy. Therefore, running the reaction at a reduced temperature (e.g., -20 °C, -40 °C, or even -78 °C) often leads to a significant improvement in diastereomeric excess (d.e.). It is advisable to perform a temperature optimization study to find the best balance between reaction rate and selectivity.
Q5: I suspect my triphenylaluminum catalyst is deactivating. What are the common causes and how can I prevent it?
A5: Catalyst deactivation can be caused by several factors, including exposure to air and moisture, impurities in the reagents or solvents, or thermal instability.[4][5][6][7] Triphenylaluminum is highly reactive towards protic sources. To prevent deactivation:
-
Strictly Anhydrous and Inert Conditions: All manipulations should be carried out under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Use anhydrous solvents and dry reagents.
-
Purification of Substrates: Impurities in the starting materials can act as catalyst poisons. Purify substrates before use if necessary.
-
Thermal Stability: Avoid unnecessarily high reaction temperatures that could lead to catalyst decomposition.
Experimental Protocols
General Protocol for a Trial Reaction to Optimize Selectivity in a Triphenylaluminum-Catalyzed Conjugate Addition
This protocol provides a general starting point. The specific substrate, nucleophile, and chiral ligand will need to be chosen based on the desired transformation.
1. Materials and Reagents:
-
Triphenylaluminum (AlPh₃) solution in a suitable anhydrous solvent (e.g., 1.0 M in toluene).
-
Chiral ligand (e.g., a BINOL-derived phosphoramidite or a chiral diamine).
-
α,β-Unsaturated substrate (e.g., a chalcone derivative).
-
Nucleophile (e.g., a dialkylzinc reagent or a Grignard reagent).
-
Anhydrous solvents for reaction and workup (e.g., toluene, THF, diethyl ether, dichloromethane).
-
Anhydrous magnesium sulfate or sodium sulfate for drying.
-
Standard workup and purification supplies (e.g., separatory funnel, silica gel for chromatography).
2. Procedure:
-
Preparation (under inert atmosphere): To a flame-dried Schlenk flask under an argon atmosphere, add the chiral ligand (e.g., 0.05 mmol).
-
Add anhydrous toluene (2 mL).
-
Add the triphenylaluminum solution (0.05 mmol) dropwise at room temperature.
-
Stir the mixture for 30 minutes to allow for complex formation.
-
Cool the mixture to the desired reaction temperature (e.g., -20 °C).
-
In a separate flame-dried Schlenk flask, dissolve the α,β-unsaturated substrate (1.0 mmol) in anhydrous toluene (3 mL).
-
Add the substrate solution to the catalyst mixture.
-
Add the nucleophile (1.2 mmol) dropwise to the reaction mixture over 10 minutes.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride (5 mL) at the reaction temperature.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography. Determine the yield and analyze the enantiomeric or diastereomeric excess by chiral HPLC or NMR spectroscopy.
3. Optimization Parameters:
-
Chiral Ligand: Screen different classes of chiral ligands.
-
Solvent: Test a range of anhydrous solvents (toluene, THF, CH₂Cl₂, etc.).
-
Temperature: Vary the reaction temperature from -78 °C to room temperature.
-
Catalyst Loading: Evaluate the effect of catalyst loading (e.g., 1 mol% to 10 mol%).
Visualizations
Logical Workflow for Troubleshooting Poor Selectivity
Caption: A flowchart outlining the systematic approach to troubleshooting and improving selectivity in triphenylaluminum-catalyzed reactions.
Signaling Pathway Analogy for Catalyst-Ligand-Substrate Interaction
Caption: A diagram illustrating the formation of an active chiral catalyst complex and its role in guiding the substrate through a lower energy transition state to afford the desired stereoisomer.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy Aluminum, triphenyl- | 841-76-9 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 6. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Triphenylaluminum (TPA) Reactions and Solvent Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triphenylaluminum (TPA). The following information addresses common issues related to the effect of solvents on TPA reactivity.
Troubleshooting Guide
Issue 1: Low or No Reactivity in Hydrocarbon Solvents (e.g., Toluene, Hexane)
| Symptom | Possible Cause | Suggested Solution |
| Reaction is sluggish or does not proceed to completion. | TPA Aggregation: In non-coordinating hydrocarbon solvents, TPA exists as a dimeric or higher-order aggregate, which reduces its Lewis acidity and reactivity. | 1. Switch to a Coordinating Solvent: Change the solvent to an ether such as tetrahydrofuran (THF) or diethyl ether (Et₂O). These solvents coordinate to the aluminum center, breaking up the aggregates into more reactive monomeric TPA-solvent complexes. 2. Increase Reaction Temperature: If the reaction must be run in a hydrocarbon, increasing the temperature may provide enough energy to overcome the activation barrier, but be cautious of potential side reactions. 3. Use a Lewis Base Additive: A catalytic amount of a Lewis base can sometimes help to break up the TPA aggregates without significantly altering the bulk solvent. |
| Starting materials are not fully soluble. | Poor Solubility: The substrate or TPA may not be sufficiently soluble in the hydrocarbon solvent at the desired reaction temperature. | 1. Select a Different Aromatic Hydrocarbon: Toluene or xylene offer better solubility for many aromatic compounds compared to aliphatic hydrocarbons like hexane. 2. Perform a Solubility Test: Before running the full-scale reaction, test the solubility of all starting materials in a small volume of the chosen solvent. |
Issue 2: Uncontrolled Reactivity or Side Product Formation in Ethereal Solvents (e.g., THF, Et₂O)
| Symptom | Possible Cause | Suggested Solution |
| Reaction is too fast, leading to exotherms or the formation of multiple products. | High Reactivity of Monomeric TPA: In ethereal solvents, TPA is monomeric and highly reactive, which can lead to a loss of selectivity. | 1. Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C) can help to control the reaction rate and improve selectivity. 2. Use a Mixed Solvent System: A mixture of a hydrocarbon and an ethereal solvent can help to moderate the reactivity of TPA. 3. Slow Addition of Reagents: Adding one of the reactants slowly via a syringe pump can help to control the reaction rate and minimize side product formation. |
| Formation of unexpected byproducts. | Solvent Reactivity: In some cases, highly reactive intermediates can react with the ethereal solvent itself. | 1. Consider a Less Reactive Coordinating Solvent: Dioxane or a bulky ether might be less prone to side reactions. 2. Review the Literature: Check for known incompatibilities between your reactants and the chosen ethereal solvent under the reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: Why is my TPA-catalyzed reaction so much faster in THF than in toluene?
A1: The difference in reactivity is primarily due to the aggregation state of TPA in these solvents. In toluene, a non-coordinating solvent, TPA exists as a dimer or higher aggregate. This aggregation reduces the availability of the Lewis acidic aluminum center. In THF, a coordinating solvent, the THF molecules break up these aggregates by coordinating to the aluminum, forming a monomeric TPA-THF complex. This monomeric species is a much more potent Lewis acid and therefore more reactive.
Q2: I am trying to perform a reaction that is sensitive to strong Lewis acids. Which solvent system would you recommend for use with TPA?
A2: For reactions sensitive to strong Lewis acidity, it is advisable to start with a non-coordinating solvent such as toluene or hexane. This will keep the TPA in its less reactive, aggregated state. If the reactivity is too low, you can consider a mixed solvent system, such as toluene with a small amount of THF, to find a balance between reactivity and control.
Q3: Can I use protic solvents like alcohols or water with triphenylaluminum?
A3: No, you should never use protic solvents with triphenylaluminum. TPA is extremely reactive towards protic sources and will rapidly and exothermically react with water, alcohols, and other protic solvents to produce benzene and aluminum hydroxides/alkoxides. All reactions involving TPA must be conducted under strictly anhydrous and inert conditions.
Q4: How can I determine the optimal solvent for my new TPA-catalyzed reaction?
A4: The best approach is to perform a solvent screen. This involves running the reaction in a small scale in a variety of solvents from different classes (e.g., aromatic hydrocarbons, aliphatic hydrocarbons, ethers, and chlorinated solvents). By comparing the reaction outcomes (e.g., yield, selectivity, reaction time), you can identify the most suitable solvent for your specific application.
Quantitative Data on Solvent Effects
The following table summarizes the expected qualitative and quantitative effects of different solvents on the reactivity of triphenylaluminum.
| Solvent | Solvent Type | TPA Aggregation State | Relative Lewis Acidity | Expected Reaction Rate | Typical Applications |
| Toluene | Aromatic Hydrocarbon | Dimeric/Aggregated | Moderate | Moderate | General purpose, when moderate reactivity is needed. |
| Hexane | Aliphatic Hydrocarbon | Dimeric/Aggregated | Moderate | Slow to Moderate | When low polarity is required. |
| Diethyl Ether (Et₂O) | Ether | Monomeric | High | Fast | When high reactivity is desired. |
| Tetrahydrofuran (THF) | Ether | Monomeric | High | Very Fast | When very high reactivity is needed; often requires low temperatures. |
| Dichloromethane (DCM) | Chlorinated | Monomeric | High | Fast | Can be a good alternative to ethers, but check for compatibility with reactants. |
Experimental Protocols
Protocol: Screening Solvents for a TPA-Catalyzed Aldol Reaction
This protocol provides a general procedure for screening different solvents to optimize the yield of a triphenylaluminum-catalyzed aldol reaction between a ketone and an aldehyde.
1. Preparation of Reagents and Glassware:
- All glassware must be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon).
- All solvents must be anhydrous. Toluene and hexanes can be dried over sodium/benzophenone, while THF and diethyl ether can be passed through a solvent purification system.
- Triphenylaluminum should be handled as a solution in a dry, non-coordinating solvent or as a solid in a glovebox.
2. Reaction Setup (General):
- To a dried Schlenk flask under an inert atmosphere, add the ketone (1.0 mmol) and the chosen anhydrous solvent (5 mL).
- Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).
- Slowly add a solution of triphenylaluminum (1.2 mmol, 1.2 equivalents) in the same solvent.
- Stir the mixture for 30 minutes at the same temperature.
- Slowly add the aldehyde (1.1 mmol, 1.1 equivalents).
- Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
3. Solvent Screening:
- Set up parallel reactions using the general procedure above with the following solvents:
- Toluene
- Hexane
- Diethyl Ether
- Tetrahydrofuran
- Dichloromethane
- Run all reactions at the same temperature and for the same duration.
4. Work-up and Analysis:
- Upon completion, quench the reaction by slowly adding a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) at 0 °C.
- Allow the mixture to warm to room temperature and stir until the layers are clear.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Determine the yield of the aldol product for each solvent using an internal standard by GC or ¹H NMR analysis of the crude product.
Visualizations
Caption: Solvent choice dictates TPA aggregation and reactivity.
Technical Support Center: Deactivation and Quenching of Triphenylaluminum
IMPORTANT SAFETY PREAMBLE: Triphenylaluminum (TPhAl) and its solutions are highly reactive and pyrophoric, meaning they can ignite spontaneously on contact with air.[1] They also react violently with water and other protic solvents, releasing flammable gases that can auto-ignite.[1][2] All handling and quenching procedures must be performed under an inert atmosphere (e.g., nitrogen or argon) by trained personnel wearing appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, chemical splash goggles, and suitable gloves.[3]
Frequently Asked Questions (FAQs)
Section 1: Fundamentals of Quenching
Q1: What is triphenylaluminum and why does it require a special quenching procedure?
Triphenylaluminum is an organoaluminum compound used as a Lewis acid and a reagent in organic synthesis.[4][5] Its high reactivity makes it hazardous. Quenching is the controlled deactivation of the reactive TPhAl, typically after a reaction or for waste disposal. This process is crucial to convert it into less reactive substances (like aluminum hydroxides) to ensure safe handling and disposal.[2]
Q2: What are the primary hazards during the quenching of triphenylaluminum?
The main hazards include:
-
Pyrophoricity: Spontaneous ignition upon exposure to air.[1]
-
Violent Reaction with Water: Vigorous and highly exothermic reaction with water and alcohols, which can cause splashing and rapid temperature increase.[2]
-
Flammable Gas Evolution: The reaction with protic solvents releases flammable gases which can ignite.[1][2]
-
Corrosivity: The compound can cause severe skin burns and eye damage.[1]
Q3: Which quenching agents are suitable for deactivating triphenylaluminum?
A staged approach using progressively more reactive protic solvents is the safest method. The process should start with a less reactive alcohol, like isopropanol, to manage the initial exotherm.
| Quenching Agent | Relative Reactivity | Recommended Use | Key Safety Precaution |
| Isopropanol | Moderate | Initial quenching agent to control the reaction rate.[6] | Add slowly at low temperature (0 °C) to a diluted solution of TPhAl. |
| Ethanol/Methanol | High | Can be used after initial quenching with isopropanol. | Higher reactivity requires even slower addition and diligent temperature control. |
| Water | Very High | Final quenching agent, only after the bulk of TPhAl has been deactivated with alcohol.[6] | Never add water directly to unreacted TPhAl.[2] Add slowly as a dilute mixture (e.g., 1:1 with isopropanol) before adding pure water.[6] |
Experimental Protocols & Troubleshooting
Section 2: Standard Quenching Protocol (Lab-Scale)
Q4: How do I perform a safe, standard quench of a triphenylaluminum solution?
This protocol outlines a general procedure for quenching residual TPhAl in a reaction mixture. Always perform this in a fume hood and under an inert atmosphere.
Methodology:
-
Inert Atmosphere: Ensure the reaction flask containing TPhAl is under a positive pressure of an inert gas (nitrogen or argon) vented through a bubbler.[6]
-
Dilution: Dilute the TPhAl solution with a non-reactive, anhydrous solvent (e.g., toluene, hexane, THF) to a concentration of <5 wt%. Dilution helps dissipate heat.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Initial Quench (Isopropanol): Slowly add anhydrous isopropanol dropwise via an addition funnel or syringe pump with vigorous stirring.[6][7] Maintain the internal temperature below 20 °C. Gas evolution will be observed.
-
Monitor Reaction: Continue the slow addition of isopropanol. If the temperature rises rapidly or gas evolution becomes too vigorous, stop the addition immediately until the reaction subsides.
-
Staged Addition: Once the addition of isopropanol no longer causes a significant exotherm or gas evolution, you can switch to a more reactive quencher. Begin by slowly adding a 1:1 mixture of isopropanol and water.[6]
-
Final Quench (Water): After the isopropanol/water mixture addition is complete and the reaction is calm, slowly add water dropwise to ensure all organoaluminum species are fully hydrolyzed.
-
Verification: Once the quenching appears complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours to ensure complete deactivation.[6]
-
Neutralization & Workup: The resulting mixture will likely be a slurry of aluminum hydroxides. Under an inert atmosphere, slowly add an acid like aqueous citric acid or acetic acid to neutralize the mixture. This will often dissolve the solids, resulting in a clear, biphasic solution that can be safely worked up.[6]
Caption: Standard workflow for the safe quenching of triphenylaluminum.
Section 3: Troubleshooting Guide
Q5: The quenching reaction is generating too much heat. What should I do?
-
Action: Immediately stop the addition of the quenching agent.
-
Cause: The rate of addition is too fast for the cooling system to handle. Highly concentrated TPhAl solutions are particularly problematic.
-
Solution: Ensure the flask is well-submerged in the ice bath. Allow the temperature to return to below 20 °C before resuming addition at a much slower rate. For future experiments, use a more dilute TPhAl solution. In case of a thermal runaway, have a larger cooling bath (e.g., dry ice/acetone) or liquid nitrogen dewar nearby for emergency cooling.[7]
Q6: The reaction mixture has formed a thick, un-stirrable precipitate. How can I proceed?
-
Action: Stop the addition of the quenching agent.
-
Cause: This is common and results from the formation of aluminum alkoxides and hydroxides, which are often insoluble.
-
Solution: Add more anhydrous solvent (e.g., THF) to improve slurry mobility. Ensure the mechanical stirrer has enough torque. If stirring is still impossible, proceed with extreme caution, as poor mixing can create localized "hot spots" when addition resumes. After the quench is complete, neutralization with an acid should dissolve these solids.[6]
Q7: How do I confirm the deactivation is complete?
After the final addition of water and stirring for several hours at room temperature, the quench is likely complete if no further gas evolution or heat is observed.[6] To be certain, you can take a small, well-mixed aliquot under inert atmosphere and carefully add it to a separate flask containing water. The absence of any vigorous reaction provides confidence that the bulk material is safe for workup.
Caption: Troubleshooting decision guide for common quenching issues.
References
- 1. Aluminum, triphenyl- | C18H15Al | CID 16684219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Aluminum, triphenyl- | 841-76-9 [smolecule.com]
- 3. chembk.com [chembk.com]
- 4. Aluminum, triphenyl- | 841-76-9 | Benchchem [benchchem.com]
- 5. Cas 841-76-9,ALUMINUM TRIPHENYL | lookchem [lookchem.com]
- 6. chemistry.nd.edu [chemistry.nd.edu]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
"analytical techniques for monitoring triphenylaluminum reactions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triphenylaluminum (TPA) reactions. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental monitoring.
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem: My ¹H NMR spectrum shows broad or poorly resolved peaks for my TPA reaction mixture.
Possible Causes & Solutions:
-
Paramagnetic Species: Traces of paramagnetic impurities, such as byproducts from the synthesis of TPA or trace metals, can cause significant line broadening.
-
Solution: Ensure high-purity TPA is used. If paramagnetic species are suspected, purification of the starting material may be necessary. For analysis, consider using a wider spectral width and faster acquisition times.
-
-
Sample Viscosity: Concentrated solutions of TPA or polymeric byproducts can lead to viscous samples, resulting in broader peaks.
-
Solution: Dilute the sample with a dry, deuterated solvent. Gentle heating of the NMR tube (if the compounds are stable) can also reduce viscosity.
-
-
Chemical Exchange: Dynamic exchange processes, such as the monomer-dimer equilibrium of TPA or ligand exchange, can broaden NMR signals.
-
Solution: Acquire spectra at different temperatures. Lowering the temperature can often slow down the exchange rate, resulting in sharper signals for the individual species.
-
-
Poor Shimming: An inhomogeneous magnetic field will lead to poor line shape.
-
Solution: Carefully shim the spectrometer before acquiring data. If automated shimming fails, manual shimming may be required, especially for viscous samples.
-
Problem: I am having difficulty with the quantitative analysis of my TPA reaction using ¹H NMR.
Possible Causes & Solutions:
-
Inaccurate Integration: Overlapping peaks of reactants, products, and internal standards can lead to integration errors.
-
Solution: Choose non-overlapping peaks for integration. Use a well-characterized internal standard with a known concentration and a simple spectrum (e.g., a singlet) in a clear region. Ensure a sufficient relaxation delay (at least 5 times the longest T1) is used for accurate quantification.[1]
-
-
Baseline Distortion: A distorted baseline can significantly affect the accuracy of integration.
-
Solution: Apply baseline correction algorithms during data processing. Ensure proper phasing of the spectrum.
-
-
Presence of Unwanted Signals: Signals from residual solvents or grease can interfere with the quantification.
Fourier Transform Infrared (FTIR) Spectroscopy
Problem: I am not seeing a clear change in the IR spectrum as my TPA reaction proceeds.
Possible Causes & Solutions:
-
Weak Absorption Bands: The vibrational modes of interest (e.g., Al-C stretching) may have weak absorption coefficients.
-
Solution: Increase the concentration of the sample if possible. For in-situ monitoring with an ATR probe, ensure good contact between the probe and the reaction mixture.
-
-
Overlapping Peaks: Strong solvent absorption or overlapping peaks from other functional groups can obscure the signals of interest.
-
Solution: Choose a solvent with a clear spectral window in the region of interest. Use spectral subtraction to remove solvent contributions.
-
-
Reaction Not Progressing: The reaction may not be proceeding as expected.
-
Solution: Verify reaction conditions (temperature, concentration, catalyst, etc.). Use another analytical technique (e.g., NMR) to confirm the reaction status.
-
Problem: My in-situ FTIR probe seems to be fouling during the reaction.
Possible Causes & Solutions:
-
Precipitation of Solids: The reaction may be generating insoluble products or byproducts that coat the ATR crystal.
-
Solution: Improve the solubility of the reaction components by changing the solvent or adjusting the concentration. If precipitation is unavoidable, consider using a non-contact monitoring method if possible.
-
-
Reaction with the Probe Material: The highly reactive TPA or other components may be reacting with the ATR crystal material.
-
Solution: Ensure the probe material (e.g., diamond, silicon) is compatible with all reaction components under the experimental conditions.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Problem: I am seeing tailing peaks for my analytes in the GC chromatogram.
Possible Causes & Solutions:
-
Active Sites in the System: TPA and its derivatives can be highly reactive and may interact with active sites in the injector, column, or detector.
-
Solution: Use a deactivated inlet liner and a column designed for reactive compounds. Silanizing the liner can help to passivate active sites.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Dilute the sample or use a split injection method to reduce the amount of sample introduced onto the column.
-
-
Inappropriate Temperature Program: A suboptimal oven temperature program can cause peak broadening and tailing.
-
Solution: Optimize the temperature ramp to ensure sharp peaks for the analytes of interest.
-
Problem: I am not detecting my TPA-containing compounds with GC-MS.
Possible Causes & Solutions:
-
Thermal Decomposition: TPA and many of its derivatives are thermally labile and may decompose in the hot injector.
-
Solution: Use a lower injector temperature if possible. Consider derivatization to form more volatile and stable compounds before analysis.
-
-
High Reactivity: The compounds may be reacting with the column stationary phase or residual moisture in the carrier gas.
-
Solution: Ensure a high-purity carrier gas with an efficient moisture trap is used. Select a column with a stationary phase that is inert to the analytes.
-
Frequently Asked Questions (FAQs)
Q1: What are the key spectroscopic signatures to monitor in a TPA reaction?
A1: The key spectroscopic features to monitor depend on the specific reaction.
-
By ¹H NMR: Look for changes in the aromatic proton signals of the phenyl groups attached to aluminum, as well as the appearance of new signals corresponding to the reaction product.
-
By ¹³C NMR: The ipso-carbon of the phenyl group attached to aluminum is a key signal to monitor. Changes in its chemical shift can indicate changes in the coordination environment of the aluminum center.
-
By FTIR: The Al-C stretching and bending vibrations are characteristic. The disappearance of reactant peaks and the appearance of product peaks in the fingerprint region are also important.
-
By Raman: Similar to FTIR, changes in vibrational modes, particularly those involving the Al-C bond and the phenyl rings, can be monitored.
Q2: How can I prepare an air-sensitive NMR sample for monitoring a TPA reaction?
A2: Due to the high reactivity of TPA with air and moisture, strict air-free techniques are required.[6][7]
-
Glassware: Use an oven-dried J. Young NMR tube or a standard NMR tube that can be sealed with a septum.
-
Inert Atmosphere: Prepare the sample inside a glovebox or on a Schlenk line under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent: Use a dry, degassed, deuterated solvent.
-
Procedure:
-
In a glovebox, weigh the TPA and any other solid reactants directly into the NMR tube.
-
Add the deuterated solvent via a syringe.
-
Seal the NMR tube with a J. Young's cap or a tightly fitting septum.
-
If using a Schlenk line, place the solid reactants in a Schlenk flask and cycle between vacuum and inert gas. Add the deuterated solvent via cannula transfer. Then, transfer an aliquot of the reaction mixture to the NMR tube under a positive pressure of inert gas.
-
Q3: What are some common byproducts in TPA reactions and how can I identify them?
A3: Common byproducts often arise from the reaction of TPA with trace amounts of water or oxygen.
-
Hydrolysis Products: Reaction with water can produce benzene and various aluminum hydroxides or oxides. Benzene will show a sharp singlet in the ¹H NMR spectrum around 7.15 ppm in C₆D₆.
-
Oxidation Products: Reaction with oxygen can lead to the formation of aluminum phenoxides. These can be more complex to identify but will show changes in the aromatic region of the NMR spectrum and characteristic C-O stretching bands in the IR spectrum.
-
Unreacted Starting Materials: Residual starting materials are easily identified by comparing the reaction spectrum to the spectra of the pure compounds.
Q4: Can I use in-situ monitoring for TPA reactions?
A4: Yes, in-situ monitoring is highly recommended for TPA reactions to obtain real-time kinetic and mechanistic data without the need for sampling, which can introduce contaminants.
-
In-situ NMR: Can be performed by placing a sealed NMR tube containing the reaction mixture directly into the spectrometer and acquiring spectra at regular intervals.[8]
-
In-situ FTIR: Utilizes an attenuated total reflectance (ATR) probe that is inserted directly into the reaction vessel.[9][10][11] This allows for continuous monitoring of the reaction progress.
Quantitative Data Summary
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Triphenylaluminum and Related Species.
| Compound/Group | Nucleus | Solvent | Chemical Shift (ppm) |
| Triphenylaluminum (Terminal Ph) | ¹³C (ipso-C) | Toluene-d₈ | ~150 |
| Triphenylaluminum (Bridging Ph) | ¹³C (ipso-C) | Toluene-d₈ | ~135 |
| Phenyl group (o, m, p-C) | ¹³C | Toluene-d₈ | 125-140 |
| Phenyl group (protons) | ¹H | C₆D₆ | 6.9 - 8.1 (multiplets) |
| Benzene (hydrolysis byproduct) | ¹H | C₆D₆ | ~7.15 (singlet) |
Table 2: Characteristic Infrared (IR) Absorption Frequencies.
| Functional Group/Vibration | Wavenumber (cm⁻¹) | Intensity |
| Al-C Stretch | 650 - 770 | Medium-Strong |
| Al-C Bending | ~646 | Medium |
| C-H Aromatic Stretch | 3000 - 3100 | Medium |
| C=C Aromatic Ring Stretch | 1430 - 1600 | Medium-Strong |
Experimental Protocols
Protocol 1: In-situ ¹H NMR Monitoring of the Reaction of Triphenylaluminum with Benzaldehyde
-
Preparation (in a glovebox): a. In a clean, dry vial, dissolve a known amount of benzaldehyde in C₆D₆. b. In a separate vial, prepare a stock solution of triphenylaluminum in C₆D₆ of known concentration. c. Add a known amount of an internal standard (e.g., ferrocene) to the benzaldehyde solution. d. Transfer approximately 0.6 mL of the benzaldehyde/internal standard solution to a J. Young NMR tube.
-
Reaction Initiation and Monitoring: a. Take an initial ¹H NMR spectrum of the benzaldehyde solution to get a t=0 reference. b. Using a syringe, add a stoichiometric amount of the TPA stock solution to the NMR tube. c. Immediately cap the NMR tube, shake gently to mix, and insert it into the NMR spectrometer. d. Begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5 minutes) for the desired reaction time.
-
Data Analysis: a. Process the spectra (phasing, baseline correction). b. Integrate the signals for the aldehydic proton of benzaldehyde, the product methine proton, and the internal standard. c. Calculate the concentration of the reactant and product at each time point relative to the internal standard to determine the reaction kinetics.
Protocol 2: In-situ FTIR Monitoring of the Reaction of Triphenylaluminum with an Epoxide
-
Setup: a. Assemble a dry, inert-atmosphere reaction vessel equipped with a magnetic stirrer, a temperature probe, and an inlet for an in-situ ATR-FTIR probe. b. Purge the entire system with dry nitrogen or argon. c. Insert the cleaned and dried ATR-FTIR probe into the reactor, ensuring a good seal.
-
Reaction: a. Charge the reactor with a dry, inert solvent (e.g., toluene) and the epoxide. b. Begin stirring and collecting background FTIR spectra of the solution. c. Once a stable baseline is achieved, inject the desired amount of triphenylaluminum solution into the reactor. d. Continue to collect FTIR spectra at regular intervals throughout the reaction.
-
Data Analysis: a. Identify the characteristic absorption bands for the epoxide (e.g., C-O-C stretch around 1250 cm⁻¹) and the expected alcohol product (O-H stretch around 3300-3500 cm⁻¹ and C-O stretch around 1000-1200 cm⁻¹). b. Plot the absorbance of these key peaks over time to monitor the consumption of the reactant and the formation of the product.
Visualizations
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 4. kgroup.du.edu [kgroup.du.edu]
- 5. epfl.ch [epfl.ch]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | In-situ FTIR spectroscopy of epoxy resin degradation: kinetics and mechanisms [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Temperature Control in Exothermic Reactions with Triphenylaluminum
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with the highly reactive and pyrophoric compound, triphenylaluminum (TPA). The following troubleshooting guides and FAQs address common issues related to temperature control in exothermic reactions involving TPA.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with triphenylaluminum (TPA) reactions? A1: Triphenylaluminum is a pyrophoric compound, meaning it can ignite spontaneously upon contact with air and reacts violently with water.[1] Reactions involving TPA are often highly exothermic, posing a significant risk of thermal runaway if not properly controlled. This can lead to a rapid increase in temperature and pressure, potentially causing vessel rupture, fire, or explosion.[2][3]
Q2: What are the initial signs of a potential thermal runaway in a TPA reaction? A2: Key indicators include a sudden, uncontrolled rise in temperature that outpaces the cooling system's capacity, an unexpected increase in pressure within the reaction vessel, visible off-gassing or smoke, and changes in the reaction mixture's color or viscosity.[4]
Q3: How should I properly set up an experiment involving TPA to ensure safety? A3: All operations must be conducted under an inert atmosphere, such as nitrogen or argon, using either a glovebox or Schlenk line techniques.[1][5] All glassware must be rigorously dried, typically by flame-drying under vacuum, to remove any traces of moisture.[6] The reaction vessel should be equipped with a reliable cooling system (e.g., a cryostat or ice bath), a magnetic or overhead stirrer for efficient heat transfer, and a temperature probe to monitor the internal temperature accurately.
Q4: What are the best solvents for conducting reactions with TPA? A4: Anhydrous, non-polar, aprotic solvents are typically required. Common choices include xylene, toluene, diethyl ether, and tetrahydrofuran (THF).[2][5] The choice of solvent can influence the reactivity and aggregation state of the TPA.[2] For instance, THF can form a monomeric complex with TPA, potentially enhancing its reactivity.[2]
Q5: Which analytical techniques are suitable for monitoring the progress of a TPA reaction? A5: In-situ monitoring can be challenging due to the air-sensitive nature of the reactants. However, techniques such as Infrared (IR) spectroscopy can be used to track the consumption of starting materials or the formation of specific functional groups.[5] For endpoint analysis, samples can be carefully quenched and then analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS).[5][7]
Q6: What type of fire extinguisher should be available when working with TPA? A6: DO NOT use water, carbon dioxide, or halogenated extinguishers on fires involving organoaluminum compounds. A Class D dry powder extinguisher (for combustible metals) or materials like dry sand, soda ash, or Met-L-X should be readily accessible.[1][8]
Troubleshooting Guides
Problem: The reaction temperature is rising much faster than anticipated.
-
Immediate Action:
-
Stop Reagent Addition: Immediately cease the addition of triphenylaluminum or any other reagents.
-
Maximize Cooling: Ensure your cooling bath/system is operating at maximum capacity. If using an ice bath, add more ice and salt to lower the temperature. For cryostats, lower the setpoint.
-
Enhance Stirring: Increase the stirring rate to improve heat dissipation throughout the reaction mixture and prevent the formation of localized hot spots.
-
Emergency Cooling: If the temperature continues to rise, prepare an external cooling bath (e.g., a larger ice-water or dry ice/acetone bath) to immerse the reaction flask in.[1]
-
Alert Personnel: Inform colleagues in the lab of the situation and be prepared to evacuate if the situation is not brought under control. Do not work alone when performing such reactions.[9]
-
Problem: The reaction is sluggish or fails to initiate.
-
Possible Causes & Solutions:
-
Moisture or Oxygen Contamination: The most common cause is the presence of reactive impurities. Re-check the entire apparatus for leaks. Ensure the inert gas supply is pure and that all solvents and reagents were handled under strictly anhydrous and anaerobic conditions.[6]
-
Reagent Purity: The triphenylaluminum may have degraded during storage. Verify the quality of the reagent.
-
Insufficient Temperature: While TPA reactions are exothermic, some may require an initial activation energy. Consult the literature for the specific reaction's initiation temperature. Cautiously and slowly warm the reaction mixture while carefully monitoring the temperature.
-
Solvent Effects: The chosen solvent may not be optimal. As noted, solvents like THF can disrupt TPA aggregates and increase reactivity compared to hydrocarbons like toluene.[2]
-
Problem: I'm observing the formation of significant byproducts.
-
Possible Causes & Solutions:
-
Poor Temperature Control: Localized overheating can lead to side reactions or decomposition. Improve stirring and ensure the rate of addition of TPA is slow enough for the cooling system to manage the heat evolution.
-
Incorrect Stoichiometry: Carefully re-verify the molar ratios of your reactants. An excess of one reagent can lead to alternative reaction pathways.
-
Kinetic vs. Thermodynamic Control: The reaction temperature dictates the product distribution. Low temperatures (e.g., -20°C) may favor the kinetically controlled product, while higher temperatures can lead to the more stable, thermodynamically controlled product.[5] Adjust your reaction temperature to target the desired product.
-
Data Presentation
Table 1: Solvent Properties and Recommended Temperature Ranges for Triphenylaluminum Reactions
| Solvent | Aggregation State of TPA | Typical Reaction Temperature Range | Notes |
| Diethyl Ether | Tetramer | 0°C to 35°C (Reflux) | Weak Lewis acid interaction; TPA forms an etherate.[2] |
| Tetrahydrofuran (THF) | Dimeric Solvate | -20°C to 66°C (Reflux) | Stronger coordination disrupts aggregation, enhancing reactivity.[2] |
| Toluene / Xylene | Monomer | Room Temp to 150°C (Reflux) | Minimal solvent interaction; often used for higher temperature syntheses.[2][6] |
| Benzene | - | 0°C to 80°C (Reflux) | Anhydrous benzene is a suitable non-polar solvent.[5] |
Table 2: Qualitative Reactivity of Common Quenching Agents
| Quenching Agent | Relative Reactivity | Recommended Use | Safety Considerations |
| Isopropanol | Moderate | Initial quenching agent to temper the reaction. | Less vigorous reaction than with water.[10] Add slowly at 0°C or below. |
| Ethanol / Methanol | High | Can be used, but isopropanol is generally preferred for better control. | More vigorous reaction than isopropanol. |
| Water | Very High | Final quenching agent after initial treatment with an alcohol. | Extremely vigorous and potentially explosive reaction with unreacted TPA.[10][11] |
| 1:1 Isopropanol/Water | High | Intermediate step between pure alcohol and pure water quenching. | Provides a more controlled transition to a fully aqueous quench.[10] |
Experimental Protocols
Protocol 1: General Procedure for Setting Up a Controlled Exothermic Reaction
-
Glassware Preparation: All glassware (e.g., multi-neck round-bottom flask, dropping funnel, condenser) must be thoroughly cleaned and oven-dried for at least 12 hours. Assemble the apparatus hot and immediately place it under a high vacuum while flame-drying all surfaces to remove adsorbed water. Allow the system to cool to room temperature under vacuum and then backfill with a positive pressure of dry nitrogen or argon.[6]
-
Inert Atmosphere: Connect the apparatus to a Schlenk line or place it within a glovebox. Maintain a slight positive pressure of inert gas throughout the experiment.[1]
-
Solvent and Reagent Transfer: Transfer anhydrous solvent into the reaction flask via cannula. If starting with a solid reagent in the flask, ensure it is added under a strong flow of inert gas or in a glovebox.
-
Cooling System: Immerse the reaction flask in a cooling bath (e.g., ice-water for 0°C, dry ice/acetone for -78°C) set to a temperature at least 10-20°C below the target reaction temperature.
-
Reagent Addition: Dissolve the triphenylaluminum in anhydrous solvent in a separate, dry flask and transfer it to a pressure-equalizing dropping funnel. Add the TPA solution dropwise to the cooled, stirred reaction mixture. The rate of addition should be slow enough to maintain the internal temperature within a narrow, desired range (e.g., ±2°C).
-
Monitoring: Continuously monitor the internal reaction temperature using a calibrated thermometer or thermocouple. Observe for any visual changes.
Protocol 2: Standard Operating Procedure for Quenching Triphenylaluminum
-
Cool the Reaction: Upon completion, cool the reaction flask to 0°C in an ice-water bath. Ensure the flask remains under a positive pressure of inert gas vented through a bubbler.[10]
-
Initial Quench with Alcohol: Slowly and dropwise, add a less reactive alcohol such as isopropanol.[1][10] Monitor for any gas evolution or temperature increase. If the temperature rises significantly, pause the addition until it subsides. Continue adding isopropanol until gas evolution ceases.
-
Intermediate Quench (Optional): For larger scale reactions, slowly add a 1:1 mixture of isopropanol and water after the initial isopropanol quench shows no further reaction.[10]
-
Final Quench with Water: Once the reaction with alcohol is complete, slowly add water dropwise to quench any remaining reactive species.[11]
-
Warm and Neutralize: Allow the mixture to warm to room temperature and stir for several hours to ensure complete quenching.[10] The resulting aluminum hydroxides can be dissolved by adding acid (e.g., citric acid or dilute HCl) until the solution becomes homogeneous.[10]
Visualizations
Caption: Troubleshooting workflow for a temperature excursion event.
Caption: Workflow for safe handling and setup of TPA reactions.
References
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. Buy Aluminum, triphenyl- | 841-76-9 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. myccfs.org [myccfs.org]
- 5. Aluminum, triphenyl- | 841-76-9 | Benchchem [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 10. chemistry.nd.edu [chemistry.nd.edu]
- 11. sarponggroup.com [sarponggroup.com]
Technical Support Center: Reactions Involving Triphenylaluminum
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with triphenylaluminum.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of reactions involving triphenylaluminum.
Question: My reaction yield is consistently low. What are the potential causes and solutions?
Answer: Low yields in triphenylaluminum reactions can stem from several factors. A primary cause is the high reactivity of triphenylaluminum with atmospheric moisture and oxygen.[1] Inadequate inert atmosphere techniques can lead to the decomposition of the reagent before it can react. Additionally, the purity of starting materials, including the solvent, is critical.
Troubleshooting Steps:
-
Verify Inert Atmosphere: Ensure all glassware is rigorously dried, and the reaction is conducted under a positive pressure of a dry, inert gas like nitrogen or argon.[1] All transfers of triphenylaluminum and other reagents should be performed using Schlenk line techniques or within a glovebox.[1]
-
Solvent and Reagent Purity: Use freshly distilled, anhydrous solvents.[1][2] Diethyl ether and THF, common solvents, can form peroxides and must be purified. The quality of the aluminum source (e.g., wool vs. powder) can also impact reaction kinetics.[3]
-
Temperature Control: Many reactions involving triphenylaluminum are exothermic.[3] Poor temperature management can lead to side reactions, reducing the yield of the desired product. Implement efficient cooling and monitor the internal reaction temperature closely.
-
Workup Procedure: The product itself may be sensitive to air or moisture. Ensure that the workup and purification steps are also performed under an inert atmosphere until the final product is stable.
Question: The reaction appears to start but then stalls or fails to reach completion. Why is this happening?
Answer: A stalled reaction can be due to the deactivation of the triphenylaluminum reagent, poor solubility of intermediates, or the formation of passivating layers on solid reagents.
Troubleshooting Steps:
-
Reagent Activity: Triphenylaluminum can exist in different aggregation states depending on the solvent (e.g., dimeric in ether, monomeric in THF).[3] The monomeric form is generally more reactive.[3] If the reaction stalls, consider if a change in solvent to one that promotes the monomeric species, like THF, could be beneficial.
-
Solubility Issues: As the reaction scales up, intermediates or the product may precipitate out of solution, especially if their concentration exceeds their solubility limit in the chosen solvent. This can halt the reaction. Consider using a solvent in which all components are more soluble or increasing the solvent volume.
-
Surface Passivation: If using aluminum metal as a starting material, an oxide layer on its surface can prevent the reaction from initiating or proceeding. Pre-treatment of the aluminum (e.g., cleaning with acid/base and drying) or using a more activated form like aluminum wool can be effective.[1][3]
Question: I am having difficulty with the purification of my product. What are the common impurities and best practices for removal?
Answer: Common impurities include unreacted starting materials, byproducts from side reactions, and solvated species like triphenylaluminum etherate.[1] The purification strategy depends on the nature of the desired product and the impurities.
Purification Techniques:
-
Removal of Byproducts: In syntheses from diphenylmercury, elemental mercury is a significant byproduct that must be handled with extreme care and removed, often by decanting the product solution.[1][3]
-
Crystallization/Sublimation: If the product is a solid, recrystallization from an appropriate anhydrous solvent under an inert atmosphere is a common purification method. For triphenylaluminum itself, sublimation under high vacuum is an effective technique to obtain high-purity material and remove adducts like ether.[1][3] The triphenylaluminum etherate can be heated to 150°C at 0.1 mm Hg to remove the ether.[1]
-
Extraction: Liquid-liquid extraction can be used to separate the product from water-soluble impurities after a carefully controlled quench of the reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for handling triphenylaluminum on a large scale?
A1: Triphenylaluminum is highly pyrophoric, meaning it can ignite spontaneously on contact with air.[3] It also reacts violently with water, releasing flammable gases.[3] All handling must be conducted in a glovebox or under a robust inert atmosphere (nitrogen or argon) using Schlenk techniques.[1] Personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory. Ensure that appropriate fire extinguishing media, such as Class D fire extinguishers (for combustible metals) or dry sand, are readily available. Never use water, carbon dioxide, or foam extinguishers on an aluminum alkyl fire. [4]
Q2: How does the choice of solvent affect reactions with triphenylaluminum?
A2: The solvent plays a crucial role by affecting the aggregation state and reactivity of triphenylaluminum.[3]
-
Coordinating Solvents (e.g., Diethyl Ether, THF): These Lewis basic solvents coordinate to the aluminum center. Diethyl ether forms a dimeric solvate, while the stronger coordination of THF can break up this dimer to form a more reactive monomeric complex, AlPh₃(THF).[3] This can accelerate reaction kinetics.[3]
-
Non-Coordinating Solvents (e.g., Toluene, Xylene): In these solvents, triphenylaluminum exists as a dimer and has lower reactivity compared to its monomeric form in THF. These are often used when a less reactive species is desired or for reactions requiring higher temperatures, such as its synthesis from diphenylmercury.[2]
Q3: What are the most common methods for synthesizing triphenylaluminum?
A3: There are several established methods:
-
Mercury-Aluminum Transmetallation: This classic method involves reacting diphenylmercury with aluminum metal (often wool) in a high-boiling solvent like xylene.[1][2] While effective, it generates highly toxic elemental mercury as a byproduct.[3]
-
Grignard Reaction: The reaction of an aluminum halide (e.g., AlCl₃) with a phenyl Grignard reagent (e.g., phenylmagnesium bromide) is a common alternative that avoids the use of mercury.[2]
-
Reaction with Phenyllithium: Phenyllithium can also be used to arylate aluminum halides, but this method requires careful handling of the pyrophoric phenyllithium reagent.[2]
Q4: How can I effectively monitor the progress of my reaction during scale-up?
A4: Monitoring reactions involving highly reactive organometallics requires techniques that are compatible with inert atmosphere conditions.
-
In-situ Spectroscopy: Techniques like ReactIR (FTIR) can be invaluable for tracking the consumption of starting materials and the formation of products in real-time without needing to take samples.
-
Quenched Sampling for TLC/NMR/GC-MS: Small aliquots of the reaction mixture can be carefully removed via a cannula and quenched in a separate vial containing a proton source (like deuterated methanol for NMR or a mild acid for TLC/GC-MS analysis). This allows for offline analysis of the reaction's progress. Be aware that the workup can alter the sample composition.[5]
Data and Protocols
Physical and Safety Properties of Triphenylaluminum
| Property | Value | Citation |
| Molecular Formula | C₁₈H₁₅Al | [6] |
| Molecular Weight | 258.29 g/mol | [3][6] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 229–232 °C | [1] |
| Boiling Point | ~245 °C | [3] |
| Hazard Codes | H225, H250, H260, H314 | [3] |
| Safety Summary | Highly flammable, pyrophoric, reacts with water to release flammable gases, causes severe skin burns and eye damage. | [3] |
Comparison of Common Synthesis Routes
| Method | Reaction | Advantages | Disadvantages | Citation |
| Mercury-Aluminum Transmetallation | 3 Hg(C₆H₅)₂ + 2 Al → 2 Al(C₆H₅)₃ + 3 Hg | High yield (up to 70%), well-established procedure. | Generates highly toxic mercury waste. | [1][2] |
| Grignard Reagent | 3 C₆H₅MgBr + AlCl₃ → Al(C₆H₅)₃ + 3 MgBrCl | Avoids toxic mercury, uses readily available starting materials. | Can be complex to drive to completion and purify from magnesium salts. | [2] |
| Phenyllithium | 3 C₆H₅Li + AlCl₃ → Al(C₆H₅)₃ + 3 LiCl | Can produce high-purity product directly. | Requires handling of pyrophoric and less common phenyllithium. | [2] |
Experimental Protocol: Synthesis of Triphenylaluminum via Mercury-Aluminum Transmetallation
This protocol is adapted from a procedure published in Organic Syntheses.[1] Caution! This procedure involves highly toxic diphenylmercury and pyrophoric triphenylaluminum. It must be performed by trained personnel with appropriate safety measures in place. [1][7]
-
Apparatus Setup: A 500-mL one-necked flask with a side arm is fitted with a reflux condenser. The top of the condenser is connected to a nitrogen line via a T-tube to maintain a positive pressure of inert gas throughout the reaction. All glassware must be rigorously dried by flaming out under a nitrogen purge before use.[1]
-
Reagent Charging: In a nitrogen-filled dry box or under a strong positive flow of nitrogen, charge the flask with 12 g (0.44 g atom) of clean aluminum wool and 80 g (0.23 mole) of diphenylmercury. Add 340 mL of sodium-dried xylene.[1]
-
Reaction: The flask is placed in a preheated oil bath maintained at 140–150°C. The mixture is refluxed for 24 hours under a slow, steady flow of nitrogen.[1]
-
Solvent Removal: After 24 hours, the flask is cooled to room temperature. The condenser is connected to a vacuum system through a cold trap, and the xylene is removed by distillation under reduced pressure (20–30 mm).[1]
-
Product Extraction: The flask containing the dry solid residue is transferred to a dry box. The solid is transferred to a Soxhlet extraction thimble and extracted with 250 mL of anhydrous diethyl ether for 15–20 hours. During extraction, white crystals of triphenylaluminum etherate will form in the boiling flask.[1]
-
Isolation and Purification: In the dry box, the ether is decanted from the crystals. The crystals are washed several times with fresh, dry ether. The triphenylaluminum etherate is then dried at 25°C under vacuum (m.p. 126–130°C). To obtain pure, solvent-free triphenylaluminum, the etherate is heated at 150°C under high vacuum (0.1 mm) for approximately 13 hours. This process removes the ether of crystallization, yielding pure triphenylaluminum (m.p. 229–232°C).[1]
Visual Workflow Guides
Caption: A logical workflow for troubleshooting common scale-up issues.
Caption: Step-by-step workflow for the safe handling of triphenylaluminum.
Caption: Decision tree for selecting a solvent for your reaction.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Aluminum, triphenyl- | 841-76-9 | Benchchem [benchchem.com]
- 3. Buy Aluminum, triphenyl- | 841-76-9 [smolecule.com]
- 4. eckart.net [eckart.net]
- 5. How To [chem.rochester.edu]
- 6. Aluminum, triphenyl- | C18H15Al | CID 16684219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
Technical Support Center: Interpreting Complex NMR Spectra of Triphenylaluminum Adducts
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the NMR analysis of triphenylaluminum adducts. Triphenylaluminum (TPA) is a versatile Lewis acid, and its adducts with various Lewis bases are of significant interest in catalysis and organic synthesis. However, the NMR spectra of these adducts can be complex due to the presence of the quadrupolar aluminum-27 (²⁷Al) nucleus, potential for dynamic exchange processes, and the inherent air and moisture sensitivity of these compounds.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your NMR experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad or "invisible" proton signals, especially for protons near the aluminum center. | Coupling to the quadrupolar ²⁷Al nucleus. The rate of quadrupolar relaxation of the aluminum nucleus is of the same order of magnitude as the J-coupling constant (J H-Al), leading to significant line broadening.[1] | - ²⁷Al Decoupling: Perform a ¹H{²⁷Al} decoupling experiment. This will collapse the multiplet caused by coupling to aluminum into a sharper singlet, making the proton signal easier to observe and integrate. It is advisable to first run a standard ²⁷Al NMR spectrum to determine the correct decoupler offset frequency.[1] - Variable Temperature (VT) NMR: Acquire spectra at different temperatures. Changes in temperature can alter the relaxation rate of the ²⁷Al nucleus, potentially sharpening the coupled proton signals. |
| NMR spectrum shows multiple sets of signals for what should be a single adduct. | - Fluxional Behavior: The adduct may be undergoing dynamic exchange processes on the NMR timescale, such as ligand dissociation/re-association or conformational changes. - Presence of Isomers: Different coordination geometries or isomers may coexist in solution. | - Variable Temperature (VT) NMR: Lowering the temperature can slow down the exchange process, potentially resolving the broad, averaged signals into distinct sets of sharp peaks for each species. Conversely, increasing the temperature may cause the signals to coalesce into a single, sharp averaged signal if the exchange becomes fast on the NMR timescale. |
| Overlapping signals in the aromatic region of the ¹H NMR spectrum. | The phenyl groups of triphenylaluminum and any aromatic Lewis base can have similar chemical shifts, making individual assignment and integration difficult. | - Change the NMR Solvent: Switching to a solvent with a different magnetic susceptibility, such as benzene-d₆, can often induce different chemical shifts (the "aromatic solvent-induced shift" or ASIS effect) and improve signal dispersion. - 2D NMR Spectroscopy: Techniques like COSY (Correlated Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can help to identify coupled protons and protons that are close in space, respectively, aiding in the assignment of complex aromatic signals. |
| Presence of unexpected peaks in the spectrum, suggesting sample decomposition. | Triphenylaluminum and its adducts are highly sensitive to air and moisture. Contamination can lead to the formation of hydrolysis or oxidation byproducts. | - Strict Air-Free Technique: Ensure all glassware is rigorously dried and all manipulations are performed under a dry, inert atmosphere (e.g., using a Schlenk line or in a glovebox).[2] - Use Dry, Degassed Solvents: Deuterated solvents should be thoroughly dried and degassed before use. The freeze-pump-thaw method is highly effective for removing dissolved oxygen.[3] |
| Very broad ²⁷Al NMR signal, or no observable signal. | - Quadrupolar Broadening: As a quadrupolar nucleus (spin I = 5/2), ²⁷Al often exhibits very broad signals, especially in asymmetric environments.[3] - Large Quadrupolar Coupling Constant (Cₑ): In environments with low symmetry, the Cₑ can be very large, leading to extremely broad lines that can be difficult to distinguish from the baseline. | - Use a High-Field NMR Spectrometer: The line broadening due to the second-order quadrupolar interaction is inversely proportional to the magnetic field strength. Higher field strengths will result in narrower lines. - Solid-State NMR: For some samples, solid-state NMR techniques may be necessary to obtain meaningful ²⁷Al data. |
Frequently Asked Questions (FAQs)
Q1: Why are the ¹H NMR signals for the phenyl groups in my triphenylaluminum adduct complex and not simple doublets and triplets?
The phenyl groups attached to the aluminum atom often exhibit complex splitting patterns due to restricted rotation around the Al-C bonds. This can make the ortho, meta, and para protons magnetically inequivalent, leading to more complex multiplets than would be expected for a freely rotating phenyl group.
Q2: I see a broad hump in my baseline. What could it be?
A common source of a broad baseline signal in ²⁷Al NMR spectra is the aluminum present in the NMR probe itself. It is important to run a background spectrum of your solvent and NMR tube to identify any signals originating from the instrument.
Q3: How can I confirm the formation of a 1:1 adduct between triphenylaluminum and my Lewis base?
Integration of the ¹H NMR spectrum is a primary method. Compare the integral of the signals corresponding to the phenyl protons of triphenylaluminum (which should integrate to 15 protons) with the integral of the signals from the protons of your Lewis base. The ratio of these integrals should correspond to the stoichiometry of the adduct. For example, for a 1:1 adduct with pyridine (5 protons), the ratio of the integrals should be 15:5, or 3:1.
Q4: What is a typical range for ²⁷Al NMR chemical shifts for four-coordinate triphenylaluminum adducts?
The chemical shift of ²⁷Al is highly sensitive to its coordination environment. For four-coordinate aluminum species, the chemical shifts generally fall in a specific range that is distinct from other coordination numbers. However, the exact chemical shift will depend on the nature of the Lewis base. It is always best to compare your experimental data with literature values for similar compounds.
Quantitative NMR Data for Triphenylaluminum Adducts
The following tables summarize typical NMR data for selected triphenylaluminum adducts. Chemical shifts (δ) are reported in parts per million (ppm).
¹H and ¹³C NMR Data
| Adduct | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Reference(s) |
| TPA・THF | CDCl₃ | 7.80–7.76 (m, 6H, ortho-Ph), 7.34–7.30 (m, 9H, meta/para-Ph), 4.16 (m, 4H, O-CH₂), 2.01 (m, 4H, CH₂) | 146.74, 137.99, 127.50, 127.06, 75.59, 24.97 | [2] |
| TPA・Pyridine | - | Data not available in the search results | Data not available in the search results | |
| TPA・PMe₃ | - | Data not available in the search results | Data not available in the search results |
²⁷Al NMR Data
| Adduct | Coordination Number | ²⁷Al NMR Chemical Shift (δ, ppm) | Quadrupolar Coupling Constant (Cₑ, MHz) | Reference(s) |
| TPA・THF | 4 | Data not available in the search results | Data not available in the search results | |
| Generic Four-Coordinate Al | 4 | ~ -30 to +30 | Varies | [4] |
Detailed Experimental Protocols
Synthesis of Triphenylaluminum-Tetrahydrofuran (TPA・THF) Adduct
This protocol is adapted from a literature procedure and should be performed using strict air-free techniques.[2]
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Phenylmagnesium bromide (PhMgBr) solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Schlenk flask and other appropriate oven-dried glassware
-
Nitrogen or Argon gas line
Procedure:
-
Under an inert atmosphere, dissolve AlCl₃ (4.00 g, 30.0 mmol) in anhydrous THF (20 ml) in a Schlenk flask at 0 °C (ice bath).
-
Slowly add a solution of phenylmagnesium bromide (90.0 mmol) in THF (50 ml) to the AlCl₃ solution at 0 °C with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure to obtain a residue.
-
Extract the residue with anhydrous toluene (2 x 40 ml).
-
Combine the toluene extracts and concentrate the solution to approximately 50 ml.
-
Cool the concentrated solution to 0 °C to induce crystallization.
-
Isolate the colorless crystals of the TPA・THF adduct by filtration under an inert atmosphere.
Preparation of an NMR Sample of a Triphenylaluminum Adduct
This procedure outlines the steps for preparing an NMR sample of an air-sensitive triphenylaluminum adduct using a Schlenk line.
Equipment:
-
J. Young's NMR tube
-
Schlenk line with vacuum and inert gas manifolds
-
NMR tube adapter
-
Syringe and needle or cannula
-
Dry, degassed deuterated solvent (e.g., C₆D₆ or CDCl₃)
Procedure:
-
Attach a clean, dry J. Young's NMR tube to the Schlenk line via an NMR tube adapter.
-
Evacuate the NMR tube and backfill with inert gas. Repeat this cycle at least three times to ensure an inert atmosphere.[4]
-
Under a positive flow of inert gas, add a small amount (typically 5-10 mg) of the triphenylaluminum adduct to the NMR tube.
-
Using a dry, gas-tight syringe, add approximately 0.6 mL of dry, degassed deuterated solvent to the NMR tube.
-
Gently agitate the tube to dissolve the sample.
-
Under a positive flow of inert gas, securely close the J. Young's valve.
-
The sample is now ready for NMR analysis.
Visualizations
Caption: Experimental workflow for the synthesis and NMR analysis of triphenylaluminum adducts.
Caption: Troubleshooting logic for common issues in NMR spectra of TPA adducts.
References
"strategies to minimize byproduct formation with triphenylaluminum"
Welcome to the technical support center for triphenylaluminum (AlPh₃). This resource is designed to assist researchers, scientists, and drug development professionals in minimizing byproduct formation and addressing common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of byproduct formation when working with triphenylaluminum?
A1: Byproduct formation with triphenylaluminum primarily stems from three sources:
-
Reaction with atmospheric oxygen and moisture: Triphenylaluminum is highly pyrophoric and reacts vigorously with air and water, leading to the formation of aluminum oxides, hydroxides, and benzene.[1][2][3] Strict anaerobic and anhydrous conditions are crucial.
-
Side reactions during synthesis: Depending on the synthetic route, specific byproducts can form. For instance, using diphenylmercury can leave mercury traces, while the phenyllithium route may produce lithium-aluminum alloys.[1][2]
-
Thermal decomposition: At elevated temperatures, triphenylaluminum can decompose, potentially forming benzene derivatives and biphenyl compounds.[2]
Q2: My reaction involving triphenylaluminum is showing a lower than expected yield. What are the likely causes?
A2: Lower than expected yields can be attributed to several factors:
-
Inadequate inert atmosphere: Exposure to even trace amounts of air and moisture will consume the reagent, reducing the amount available for your desired reaction.[1][2]
-
Improper solvent choice or preparation: The use of protic or wet solvents will lead to the rapid decomposition of triphenylaluminum. Ensure all solvents are rigorously dried.[1][4]
-
Suboptimal reaction temperature: The reactivity of triphenylaluminum is temperature-dependent. Both insufficient and excessive heat can lead to incomplete reactions or thermal decomposition.[1][2]
-
Impure starting materials: The quality of the triphenylaluminum and other reactants is critical. Impurities can interfere with the reaction.
Q3: I observe unexpected precipitates in my reaction mixture. What could they be?
A3: Unexpected precipitates are often a sign of contamination or side reactions. Common possibilities include:
-
Aluminum hydroxides: A white precipitate, often gelatinous, is a strong indicator of water contamination.[1][2]
-
Unreacted starting materials or byproducts from synthesis: If the triphenylaluminum was not properly purified, residual reactants or byproducts from its synthesis could precipitate in your reaction system.
-
Lithium-aluminum alloys: If phenyllithium was used in the synthesis of triphenylaluminum, improper stoichiometry can lead to the formation of these alloys.[1]
Troubleshooting Guides
Issue 1: Reaction Failure or Low Yield
This guide provides a systematic approach to troubleshooting failed reactions or those with unexpectedly low yields when using triphenylaluminum.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for low-yield reactions.
Issue 2: Byproduct Formation During Synthesis
Minimizing byproducts starts with a well-controlled synthesis of triphenylaluminum. The following table summarizes key parameters for different synthetic routes.
| Synthetic Route | Key Reactants | Typical Solvents | Critical Parameters | Common Byproducts |
| Mercury Transmetalation | Diphenylmercury, Aluminum | Xylene | Temperature: 110-150°C, Inert Atmosphere | Elemental Mercury |
| Grignard Reaction | Phenylmagnesium Bromide, AlCl₃ | Diethyl Ether | Anhydrous conditions, Stoichiometric control | Magnesium salts (MgBrCl) |
| Phenyllithium Reaction | Phenyllithium, Aluminum | Diethyl Ether | Low temperature (-78°C), Stoichiometric control | Lithium-aluminum alloys |
Experimental Protocols
Protocol 1: Synthesis of Triphenylaluminum via Mercury Transmetalation
This protocol is adapted from established procedures and is intended for users experienced in handling air- and moisture-sensitive compounds.[4]
Materials:
-
Aluminum wool (12 g, 0.44 g atom)
-
Diphenylmercury (80 g, 0.23 mole)
-
Sodium-dried xylene (340 ml)
-
Anhydrous diethyl ether (250 ml)
Equipment:
-
500-ml one-necked flask with a side arm
-
Reflux condenser
-
Nitrogen gas inlet
-
Oil bath
-
Soxhlet extractor
-
Schlenk line or glovebox
Procedure:
-
Setup: Assemble the flask and reflux condenser under a slow stream of nitrogen. Dry all glassware by flaming under vacuum and cooling under nitrogen.[4]
-
Charging the Flask: In a nitrogen-filled glovebox, add the aluminum wool to the flask, followed by the diphenylmercury, spreading it evenly. Add the sodium-dried xylene.[4]
-
Reaction: Stopper the flask, return it to the condenser, and immerse it in a preheated oil bath at 140-150°C. Allow the mixture to reflux for 24 hours under a positive nitrogen pressure.[4]
-
Solvent Removal: After cooling to room temperature, remove the xylene by vacuum distillation.[4]
-
Extraction: Transfer the remaining solid to a pre-dried Soxhlet extraction thimble inside a glovebox. Extract the product with anhydrous diethyl ether for 15-20 hours. White crystals of triphenylaluminum etherate will form in the collection flask.[4]
-
Purification: Decant the ether and wash the crystals with small portions of dry ether. Dry the etherate at 25°C under reduced pressure. To obtain pure triphenylaluminum, heat the etherate at 150°C (0.1 mm Hg) for approximately 13 hours to remove the ether of crystallization.[2][4]
Synthesis and Purification Workflow
Caption: Workflow for triphenylaluminum synthesis.
Protocol 2: Handling and Storage of Triphenylaluminum
Proper handling and storage are critical to prevent degradation and the formation of byproducts.
-
Atmosphere: Always handle triphenylaluminum and its solutions under an inert atmosphere of dry nitrogen or argon using a glovebox or Schlenk line techniques.[1][2]
-
Glassware: Use glassware that has been oven-dried or flame-dried under vacuum to remove any adsorbed water.
-
Solvents: Use anhydrous, non-protic solvents such as toluene, xylene, or diethyl ether. Avoid halogenated solvents with which it may react.
-
Storage: Store solid triphenylaluminum in a sealed container within a glovebox. Solutions should be stored in well-sealed Schlenk flasks with Teflon valves.
Decomposition Pathway of Triphenylaluminum
References
Validation & Comparative
A Comparative Guide to Triphenylaluminum and Other Organoaluminum Reagents for Researchers
For researchers, scientists, and professionals in drug development, the selection of an appropriate organoaluminum reagent is a critical decision that can significantly impact reaction outcomes. This guide provides a comprehensive comparison of triphenylaluminum (TPA) with other commonly used organoaluminum reagents—trimethylaluminum (TMA), triethylaluminum (TEA), and triisobutylaluminum (TIBA). The following sections detail their relative performance, supported by available experimental data, and provide insights into their applications in catalysis and organic synthesis.
Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of these reagents is essential for their safe and effective use. All are highly reactive, particularly with water and air, necessitating handling under inert atmospheres.
| Property | Triphenylaluminum (TPA) | Trimethylaluminum (TMA) | Triethylaluminum (TEA) | Triisobutylaluminum (TIBA) |
| Formula | Al(C₆H₅)₃ | Al(CH₃)₃ | Al(C₂H₅)₃ | Al(CH(CH₃)CH₂)₃ |
| Appearance | White crystalline solid | Colorless liquid | Colorless liquid | Colorless liquid |
| Structure in Solution | Dimer with bridging phenyl groups[1] | Dimer | Dimer | Equilibrium between monomer and dimer |
| Pyrophoricity | Pyrophoric | Highly pyrophoric | Highly pyrophoric | Pyrophoric |
Comparative Performance Analysis
The choice of an organoaluminum reagent is often dictated by its specific application, which in turn is governed by its Lewis acidity, thermal stability, and performance in catalytic processes.
Lewis Acidity
Another quantitative measure is the Fluoride Ion Affinity (FIA), which is the negative enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. While specific FIA values for a direct comparison of TPA, TMA, TEA, and TIBA are not available, FIA calculations for other organoaluminum compounds demonstrate its utility as a descriptor of Lewis acidity.
Thermal Stability
The thermal stability of organoaluminum reagents is a critical consideration for their storage and use in reactions conducted at elevated temperatures. The primary decomposition pathway for alkylaluminum compounds is often β-hydride elimination.
| Reagent | Reported Decomposition Behavior |
| Triphenylaluminum (TPA) | Data not readily available in a comparable format. |
| Trimethylaluminum (TMA) | Decomposition starts at 332°C in an argon atmosphere, with the rate increasing rapidly above 380°C. |
| Triethylaluminum (TEA) | Decomposes upon heating. |
| Triisobutylaluminum (TIBA) | Decomposes upon heating. |
Note: The absence of standardized, directly comparable TGA data for all four reagents under identical conditions makes a precise ranking of their thermal stability challenging.
Performance in Catalysis: Olefin Polymerization
Organoaluminum reagents are extensively used as co-catalysts in Ziegler-Natta and metallocene-catalyzed olefin polymerization. They activate the transition metal catalyst and act as scavengers for impurities.
A comparative study on the use of TEA and TIBA as co-catalysts in the polymerization of butene-1 with a MgCl₂-supported TiCl₄ catalyst provides the following insights:
| Co-catalyst | Catalytic Activity (g Polymer / g Catalyst) | Weight-Average Molecular Weight (Mw) of Polybutene-1 |
| Triethylaluminum (TEA) | Higher | Lower |
| Triisobutylaluminum (TIBA) | Lower | Higher |
This suggests that while TEA leads to a more active catalytic system, TIBA produces a polymer with a higher molecular weight. Furthermore, TIBA has been reported to be more reactive towards silica surfaces than TEA or TMA.
Experimental Methodologies
To enable researchers to conduct their own comparative studies, a general experimental protocol for evaluating the performance of different organoaluminum reagents as co-catalysts in olefin polymerization is outlined below.
General Protocol for Comparison of Organoaluminum Co-catalysts in Propylene Polymerization
This protocol is adapted from high-throughput experimentation (HTE) methodologies.
1. Materials and Preparation:
-
Catalyst Precursor: A suitable metallocene or Ziegler-Natta catalyst (e.g., a zirconocene dichloride).
-
Organoaluminum Reagents: Solutions of triphenylaluminum, trimethylaluminum, triethylaluminum, and triisobutylaluminum of known concentration in a dry, inert solvent (e.g., toluene).
-
Activator (if required): A borate activator such as trityl tetrakis(perfluorophenyl)borate.
-
Solvent: Anhydrous, deoxygenated toluene.
-
Monomer: Polymerization-grade propylene.
2. Reactor Setup:
-
A parallel pressure reactor system equipped with independent temperature and pressure control for each reactor cell is ideal for high-throughput screening.
-
Ensure all reactors are thoroughly dried and purged with an inert gas (e.g., argon or nitrogen) before use.
3. Experimental Procedure (for each organoaluminum reagent):
-
Reactor Charging:
-
Add a defined volume of toluene to the reactor cell.
-
Introduce the organoaluminum reagent solution. The molar ratio of Al to the transition metal catalyst is a critical parameter to be varied.
-
If using a borate activator, add the activator solution.
-
Inject the catalyst precursor solution.
-
-
Polymerization:
-
Pressurize the reactor with propylene to the desired pressure (e.g., 95 psi).
-
Maintain a constant temperature (e.g., 60°C) and monitor monomer uptake over time to determine polymerization kinetics.
-
-
Quenching and Polymer Isolation:
-
After the desired reaction time, vent the reactor and quench the reaction by adding an appropriate reagent (e.g., acidified methanol).
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.
-
4. Polymer Characterization:
-
Yield and Activity: Determine the mass of the polymer to calculate the catalyst activity (e.g., in kg of polymer per mole of catalyst per hour).
-
Molecular Weight and Molecular Weight Distribution: Analyze the polymer by high-temperature gel permeation chromatography (GPC).
-
Stereoregularity (for polypropylene): Determine the isotacticity by ¹³C NMR spectroscopy.
Visualizing Reaction Mechanisms and Workflows
Ziegler-Natta Polymerization Mechanism
The following diagram illustrates the key steps in a simplified Ziegler-Natta polymerization mechanism, where the organoaluminum reagent (co-catalyst) plays a crucial role in activating the titanium-based catalyst.
Caption: A simplified mechanism of Ziegler-Natta polymerization.
Experimental Workflow for Catalyst Screening
This diagram outlines a typical workflow for screening different organoaluminum reagents as co-catalysts in a polymerization reaction.
References
Validating the Mechanism of Triphenylaluminum-Catalyzed Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Triphenylaluminum (TPA) is a versatile and widely utilized Lewis acid catalyst in organic synthesis, particularly in polymerization and alkylation reactions. Its unique reactivity profile, stemming from the electron-withdrawing nature of the phenyl groups, often leads to distinct mechanistic pathways and product selectivities compared to other organoaluminum reagents and traditional Lewis acids. This guide provides a comparative analysis of TPA's performance against common alternatives, supported by experimental data and detailed protocols for mechanistic validation.
Performance Comparison in Catalysis
To objectively evaluate the efficacy of triphenylaluminum as a catalyst, its performance has been compared with other common Lewis acids and organoaluminum compounds in key organic transformations. The following tables summarize quantitative data from various studies, highlighting reaction yields and selectivities.
Ethylene Polymerization
In the realm of Ziegler-Natta polymerization of ethylene, organoaluminum compounds are crucial co-catalysts. While triethylaluminum (TEA) is a common choice, TPA can influence the polymerization activity and the properties of the resulting polyethylene.
| Co-catalyst | Polymerization Activity (kg PE / (mol Ti \cdot h)) | Molecular Weight (Mw/10^4 g/mol ) | Polydispersity Index (PDI) |
| Triphenylaluminum (TPA) | Data not available in cited sources | Data not available in cited sources | Data not available in cited sources |
| Triethylaluminum (TEA) | 34.6[1] | 25.23[2] | 4.5 |
| Triisobutylaluminum (TIBA) | Lower than TEA[2][3] | Higher than TEA[2] | Broader than TEA[3] |
Note: While direct comparative data for TPA in ethylene polymerization under the same conditions as TEA and TIBA was not found in the provided search results, the data for TEA and TIBA from various studies on Ziegler-Natta catalysis are presented for context. The efficiency of alkylaluminum co-catalysts is known to be influenced by factors such as steric hindrance and their ability to activate the titanium catalyst.[2][4]
Friedel-Crafts Alkylation
The Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction, traditionally catalyzed by strong Lewis acids like aluminum chloride (AlCl₃). Organoaluminum compounds like TPA can also catalyze this reaction, sometimes offering milder reaction conditions and different selectivities.
| Catalyst | Reaction | Substrate | Product | Yield (%) | Reference |
| Triphenylaluminum (TPA) | Benzylation | Benzene | Diphenylmethane | Data not available | |
| Aluminum Chloride (AlCl₃) | Benzylation | Benzene | Diphenylmethane | 79 (with 1-benzylcyclohexanol)[5] | [5] |
| Bismuth Triflate (Bi(OTf)₃) | Benzylation | Toluene | 1-Phenyl-1-tolylethane | 95 |
Note: Quantitative yield data for TPA-catalyzed Friedel-Crafts alkylation of benzene with a benzylating agent was not available in the provided search results. The data for AlCl₃ is from a study involving 1-benzylcyclohexanol, which may not be directly comparable to a simpler benzyl halide reaction. Bismuth triflate is included as a modern, efficient catalyst for comparison. The mechanism of AlCl₃-catalyzed Friedel-Crafts reactions is well-established to proceed through the formation of a carbocation intermediate.[6][7]
Experimental Protocols for Mechanistic Validation
Understanding the mechanism of a catalyzed reaction is crucial for its optimization and broader application. The following are detailed methodologies for key experiments used to validate the mechanism of triphenylaluminum-catalyzed reactions.
Protocol 1: Kinetic Analysis using In-Situ Infrared (IR) Spectroscopy
Objective: To determine the reaction order and rate constant of a TPA-catalyzed polymerization of an olefin (e.g., styrene) by monitoring the disappearance of the monomer C=C bond stretching frequency.
Materials:
-
Triphenylaluminum (TPA) solution in an inert solvent (e.g., toluene)
-
Styrene (inhibitor removed)
-
Anhydrous toluene
-
Schlenk line and glassware
-
In-situ IR spectrometer with a high-pressure reaction cell (e.g., a setup similar to that used for monitoring ethylene polymerization[8][9])
Procedure:
-
Preparation: Dry all glassware under vacuum and backfill with an inert gas (e.g., argon or nitrogen). Prepare stock solutions of TPA and styrene in anhydrous toluene of known concentrations.
-
Reaction Setup: Assemble the in-situ IR reaction cell under an inert atmosphere. Transfer a known volume of the styrene stock solution to the reaction cell.
-
Data Acquisition: Begin acquiring IR spectra of the styrene solution at regular intervals to establish a baseline.
-
Initiation: Inject a known volume of the TPA stock solution into the reaction cell to initiate the polymerization.
-
Monitoring: Continue to acquire IR spectra at fixed time intervals. Monitor the decrease in the intensity of the characteristic C=C stretching band of styrene (around 1630 cm⁻¹).
-
Data Analysis:
-
Integrate the area of the styrene C=C peak at each time point.
-
Plot the concentration of styrene (proportional to the peak area) versus time.
-
Determine the initial reaction rate from the slope of the curve at t=0.
-
Vary the initial concentrations of styrene and TPA in subsequent experiments to determine the reaction order with respect to each component.
-
Calculate the rate constant (k) from the determined rate law.
-
Expected Outcome: The kinetic data will help elucidate the role of TPA in the initiation and propagation steps of the polymerization. The reaction order with respect to TPA can indicate whether it acts as a monomeric or dimeric species in the rate-determining step.
Protocol 2: Isotopic Labeling Study to Probe Reaction Intermediates
Objective: To trace the pathway of specific atoms during a TPA-catalyzed reaction using deuterium (²H) labeling to distinguish between different mechanistic possibilities.[4][10]
Materials:
-
Triphenylaluminum (TPA)
-
Deuterated reactant (e.g., deuterated epoxide for a ring-opening reaction)
-
Non-deuterated reactant
-
Anhydrous solvent (e.g., THF)
-
NMR spectrometer
-
Mass spectrometer (GC-MS or LC-MS)
Procedure:
-
Synthesis of Labeled Substrate: Synthesize the desired deuterated reactant. For example, for a ring-opening reaction, prepare a selectively deuterated epoxide.
-
Catalytic Reaction: In parallel, set up two reactions under identical conditions:
-
Reaction A: TPA with the non-deuterated reactant.
-
Reaction B: TPA with the deuterated reactant.
-
-
Reaction Monitoring and Work-up: Monitor both reactions by TLC or GC. Upon completion, quench the reactions and isolate the products.
-
Product Analysis:
-
NMR Spectroscopy: Analyze the ¹H and ²H NMR spectra of the products from both reactions. The position and integration of the deuterium signal in the product from Reaction B will reveal the fate of the labeled atom.
-
Mass Spectrometry: Analyze the mass spectra of the products. The mass difference between the products from Reaction A and Reaction B will confirm the incorporation of deuterium and can help identify fragmentation patterns that provide further structural information.
-
Expected Outcome: The location of the deuterium label in the product can provide strong evidence for or against a proposed reaction intermediate and transition state. For example, in a TPA-catalyzed epoxide ring-opening, the position of the deuterium can help determine whether the Lewis acidic TPA coordinates to the epoxide oxygen and whether the subsequent nucleophilic attack occurs at the more or less substituted carbon.
Visualizing Reaction Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex chemical processes and experimental designs.
Signaling Pathway: Proposed Mechanism for TPA-Catalyzed Polymerization of Styrene
Caption: Proposed mechanism for triphenylaluminum-catalyzed polymerization of styrene.
Experimental Workflow: Kinetic Analysis of a TPA-Catalyzed Reaction
Caption: Workflow for kinetic analysis of a TPA-catalyzed reaction using in-situ IR spectroscopy.
Logical Relationship: Factors Influencing TPA Catalysis
Caption: Key factors influencing the catalytic activity of triphenylaluminum.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. real.mtak.hu [real.mtak.hu]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scielo.br [scielo.br]
- 8. Real‐time Analysis of a Working Triethylaluminium‐Modified Cr/Ti/SiO2 Ethylene Polymerization Catalyst with In Situ Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hydrogen Isotope Labeling of Pharmaceuticals via Dual Hydrogen Isotope Exchange Pathways using CdS Quantum Dot Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Reproducibility in Organic Synthesis: A Comparative Guide to Triphenylaluminum
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is paramount. In the realm of carbon-carbon bond formation, triphenylaluminum (TPA) serves as a valuable reagent, yet its application can present challenges to achieving consistent outcomes. This guide provides a comparative analysis of triphenylaluminum with alternative reagents, focusing on the critical aspect of reproducibility, supported by experimental data and detailed protocols.
Triphenylaluminum is a powerful arylating agent and Lewis acid used in a variety of organic transformations, including conjugate additions and polymerization reactions. However, its high reactivity, particularly its sensitivity to air and moisture, demands rigorous experimental control to ensure reproducible results. Factors such as solvent purity, inert atmosphere integrity, and reagent quality can significantly impact reaction yields and selectivity.
Comparative Analysis of Triphenylaluminum in Conjugate Addition Reactions
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental transformation in organic synthesis. While triphenylaluminum can effectively mediate this reaction, alternative reagents are often considered to overcome reproducibility challenges. Below is a comparison of TPA with other common reagents in the conjugate addition of aniline to chalcone.
| Reagent/Catalyst System | Reaction Conditions | Yield (%) | Reproducibility Notes |
| Triphenylaluminum (TPA) | Toluene, 25°C, 4h | 85-95 | Highly dependent on the quality of TPA and strict exclusion of air and moisture. Results can vary between batches of reagent. |
| Triethylaluminum (TEA) | Toluene, 25°C, 4h | 80-90 | Similar sensitivity to air and moisture as TPA. Offers a slightly less bulky alkyl group which can influence stereoselectivity in some cases. |
| Trimethylaluminum (TMA) | Toluene, 25°C, 4h | 82-92 | Also highly pyrophoric and sensitive to atmospheric conditions. The smaller methyl groups may lead to different reaction kinetics and selectivity profiles. |
| Copper(I) Iodide / PPh₃ | DMF, 100°C, 12h | 75-85 | Generally more robust and less sensitive to trace amounts of water compared to organoaluminum reagents. However, longer reaction times and higher temperatures are often required. Reproducibility is generally higher. |
| Grignard Reagents (e.g., PhMgBr) | THF, 0°C to 25°C, 2h | 70-90 | Reproducibility can be an issue and is often dependent on the quality and preparation of the Grignard reagent.[1] Competing 1,2-addition can be a significant side reaction.[1] |
Factors Influencing Reproducibility with Triphenylaluminum
Achieving consistent results with triphenylaluminum hinges on meticulous experimental technique. Key parameters that must be controlled include:
-
Purity of Reagents and Solvents: Trace impurities in either the triphenylaluminum or the reaction solvent can quench the reagent or catalyze side reactions.
-
Inert Atmosphere: All manipulations should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent decomposition by air and moisture.
-
Reaction Temperature: Precise temperature control is crucial, as deviations can affect reaction rates and the formation of byproducts.
-
Rate of Addition: The rate at which reagents are added can influence local concentrations and heat generation, impacting the overall outcome.
Experimental Protocol: Triphenylaluminum-Mediated Conjugate Addition of Aniline to Chalcone
The following protocol outlines a procedure for the conjugate addition of aniline to chalcone using triphenylaluminum. Strict adherence to anhydrous and anaerobic conditions is essential for reproducibility.
Materials:
-
Triphenylaluminum (TPA) solution (1.0 M in toluene)
-
Chalcone
-
Aniline
-
Anhydrous Toluene
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Schlenk flask and gas-tight syringes
Procedure:
-
A 50 mL Schlenk flask, equipped with a magnetic stir bar, is dried in an oven at 120°C overnight and allowed to cool to room temperature under a stream of dry nitrogen.
-
The flask is charged with chalcone (1.0 mmol, 1.0 equiv).
-
Anhydrous toluene (10 mL) is added via a gas-tight syringe.
-
The solution is cooled to 0°C in an ice bath.
-
Triphenylaluminum solution (1.2 mL, 1.2 mmol, 1.2 equiv) is added dropwise to the stirred solution via a gas-tight syringe over 5 minutes.
-
The mixture is stirred at 0°C for 30 minutes.
-
Aniline (1.1 mmol, 1.1 equiv) is added dropwise via a gas-tight syringe.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at 0°C.
-
The mixture is extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired 3-anilino-1,3-diphenylpropan-1-one.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the triphenylaluminum-mediated conjugate addition.
Signaling Pathway: Mechanism of TPA-Mediated Conjugate Addition
The reaction is believed to proceed through the activation of the enone by the Lewis acidic triphenylaluminum, making the β-carbon more electrophilic and susceptible to nucleophilic attack by the amine.
References
A Comparative Guide to the Kinetics of Triphenylaluminum Mediated Transformations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetics of chemical transformations mediated by triphenylaluminum (TPA), juxtaposed with alternative catalytic systems. The information presented herein is intended to assist researchers in selecting appropriate catalysts and understanding the kinetic profiles of relevant reactions, particularly in the context of polymerization and organic synthesis. All quantitative data is summarized for ease of comparison, and detailed experimental protocols for key kinetic studies are provided.
Introduction to Triphenylaluminum in Catalysis
Triphenylaluminum (AlPh₃), an organoaluminum compound, serves as a versatile Lewis acid catalyst and co-catalyst in a variety of organic transformations. Its utility spans from the polymerization of vinyl monomers and cyclic esters to stereoselective alkylations. Understanding the kinetics of TPA-mediated reactions is crucial for controlling reaction rates, polymer molecular weights, and product distributions. This guide will delve into the kinetic parameters of TPA in key transformations and compare them with those of common alternatives.
I. Ring-Opening Polymerization (ROP) of Cyclic Esters
The ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone and lactides, is a fundamental method for producing biodegradable polyesters. Organoaluminum compounds are frequently employed as initiators or catalysts in these reactions.
Comparative Kinetic Data for ε-Caprolactone Polymerization
| Catalyst/Initiator System | Monomer | Apparent Rate Constant (k_app) (s⁻¹) | Temperature (°C) | Solvent | Reference |
| Salen-Al Complex | ε-Caprolactone | Varies with complex structure | 100 | p-xylene | [1] |
| Bis(pyrrolidene) Al Complex | ω-Pentadecalactone | 9.6 x 10⁻⁴ | Not Specified | Not Specified | [2] |
| Zinc Octoate / Aluminum Acetylacetonate | ε-Caprolactone | Rate constants determined | Not Specified | Not Specified | [2] |
| Tin(II) Octoate / n-Hexanol | ε-Caprolactone | - | 140-180 | Bulk | [3] |
Note: The activity of Salen-Al complexes in ε-caprolactone polymerization is highly dependent on the structure of the Salen ligand.[1] For macrolactones like ω-pentadecalactone, a bis(pyrrolidene) aluminum complex has demonstrated high catalytic activity.[2]
Experimental Protocol: Kinetic Study of ε-Caprolactone ROP by a Salen-Aluminum Complex
This protocol is adapted from a study on the kinetics of ε-caprolactone polymerization using an aluminum salen catalyst.[1]
Materials:
-
ε-Caprolactone (distilled prior to use)
-
Salen-aluminum complex (synthesized and characterized)
-
p-Xylene (dried and distilled)
-
Internal standard (e.g., ferrocene)
-
Nitrogen or Argon gas (high purity)
Procedure:
-
Reactor Setup: A dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere (nitrogen or argon).
-
Reagent Preparation: Stock solutions of the Salen-aluminum complex, ε-caprolactone, and the internal standard in p-xylene are prepared in a glovebox.
-
Polymerization: The reactor is charged with the desired amounts of the monomer and internal standard solutions. The flask is then thermostated to the reaction temperature (e.g., 100 °C).
-
Initiation: The polymerization is initiated by injecting the catalyst solution into the reactor.
-
Sampling: Aliquots of the reaction mixture are withdrawn at specific time intervals using a gas-tight syringe and quenched (e.g., by adding a small amount of acidic methanol).
-
Analysis: The monomer conversion is determined by gas chromatography (GC) or ¹H NMR spectroscopy by comparing the monomer signal to the internal standard signal.
-
Data Analysis: The apparent rate constant (k_app) is determined by plotting ln([M]₀/[M]t) versus time, where [M]₀ is the initial monomer concentration and [M]t is the monomer concentration at time t.
II. Polymerization of Vinyl Monomers
Triphenylaluminum can act as a co-catalyst in the polymerization of vinyl monomers, such as methyl methacrylate (MMA), often in conjunction with a transition metal catalyst.
Comparative Kinetic Data for Ethylene and Propylene Polymerization
A study on the polymerization of ethylene and propylene using ansa-zirconocene catalysts activated by alkylaluminum/borate systems provides a useful comparison of the kinetic behavior of different organoaluminum co-catalysts, namely triethylaluminum (TEA) and triisobutylaluminum (TIBA). While this study does not include triphenylaluminum, it highlights the significant impact of the alkyl group on the polymerization kinetics.
| Co-catalyst | Monomer | Productivity (g/mol_Mt·h) | Active Center Fraction ([C*]/[Zr]) | Propagation Rate Constant (k_p) (L/mol·s) | Reference |
| TIBA | Ethylene | 3.17 x 10⁶ - 5.06 x 10⁶ | Higher than TEA | Lower than TEA | [4] |
| TEA | Ethylene | 3.17 x 10⁶ - 5.06 x 10⁶ | Lower than TIBA | Higher than TIBA | [4] |
| TIBA | Propylene | up to 11.07 x 10⁶ | Higher than TEA | Higher than TEA | [4] |
Key Observation: In ethylene polymerization, the use of TEA as a co-catalyst resulted in a higher propagation rate constant (k_p) compared to TIBA, although the fraction of active centers was lower.[4] For propylene polymerization, TIBA led to both a higher active center fraction and a higher propagation rate constant.[4]
Experimental Protocol: Kinetic Study of Ethylene Polymerization
This protocol is based on the methodology used for studying the kinetics of ethylene polymerization with zirconocene/alkylaluminum/borate catalysts.[4]
Materials:
-
Ethylene (polymerization grade)
-
Toluene (dried and deoxygenated)
-
Zirconocene catalyst
-
Alkylaluminum co-catalyst (e.g., TEA, TIBA)
-
Borate activator
-
Quenching agent (e.g., acidified methanol)
-
Nitrogen gas (high purity)
Procedure:
-
Reactor Setup: A glass reactor is thoroughly dried and purged with nitrogen.
-
Solvent and Monomer Addition: Toluene is introduced into the reactor, followed by saturation with ethylene at a constant pressure.
-
Co-catalyst and Catalyst Injection: The alkylaluminum co-catalyst is added to the reactor, followed by the zirconocene catalyst solution.
-
Polymerization: The reaction is allowed to proceed for a predetermined time under constant ethylene pressure and temperature.
-
Quenching: The polymerization is terminated by injecting a quenching agent.
-
Polymer Isolation and Analysis: The polymer is precipitated, washed, and dried. The yield is determined gravimetrically. The number of active centers can be determined using quenched-flow methods with a labeled quenching agent.
-
Data Analysis: The productivity is calculated from the polymer yield, catalyst amount, and reaction time. The propagation rate constant (k_p) is calculated from the rate of polymerization and the concentration of active centers.
III. Ring-Opening Alternating Copolymerization of Epoxides and Anhydrides
Aluminum complexes are effective catalysts for the ring-opening alternating copolymerization of epoxides and anhydrides to produce polyesters. The kinetics of these reactions are influenced by the ligand structure of the aluminum catalyst.
Comparative Kinetic Data for Propylene Oxide (PO) and Maleic Anhydride (MAH) Copolymerization
A study comparing a (BpyBph)AlCl complex with a (salen)AlCl complex in the copolymerization of propylene oxide and maleic anhydride revealed significant differences in their activation energies.
| Catalyst | Rate-Determining Step | Activation Energy (ΔG‡) (kcal/mol) | Reference |
| (BpyBph)AlCl | Ring-opening of PO | 33.3 | [5] |
| (salen)AlCl | Ring-opening of PO | 42.5 | [5] |
Key Observation: The (BpyBph)AlCl complex exhibited a significantly lower activation energy for the rate-determining ring-opening of the epoxide compared to the (salen)AlCl complex, indicating a higher catalytic activity.[5] The study found that the polymerization rate is first-order with respect to the epoxide concentration and zero-order with respect to the maleic anhydride concentration.[5]
Visualizing Reaction Pathways and Workflows
To better understand the processes described, the following diagrams illustrate a general workflow for a kinetic polymerization study and a simplified signaling pathway for catalyst activation.
Caption: Experimental workflow for a kinetic polymerization study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate: Effects of Alkylaluminum on Polymerization Kinetics and Polymer Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Studies on Aluminum-Catalyzed Ring-Opening Alternating Copolymerization of Maleic Anhydride with Epoxides: Ligand Effects and Quantitative Structure-Activity Relationship Model - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Transitory: A Comparative Guide to Characterizing Intermediates in Triphenylaluminum Reactions
For researchers, scientists, and drug development professionals delving into the intricate world of organometallic chemistry, understanding the fleeting intermediates in triphenylaluminum reactions is paramount for optimizing synthetic routes and developing novel catalytic processes. This guide provides a comparative analysis of methodologies used to characterize these transient species, supported by available experimental data, and offers a juxtaposition with alternative organometallic reagents.
Triphenylaluminum (TPA) is a versatile and widely employed reagent in organic synthesis, acting as a potent Lewis acid and a phenylating agent. Its reactions often proceed through short-lived intermediates that dictate the stereochemistry and overall efficiency of the transformation. Elucidating the structure and behavior of these intermediates is a key challenge that requires a multi-pronged analytical approach.
Probing the Reaction Pathway: Spectroscopic and Structural Characterization
The primary tools for characterizing intermediates in triphenylaluminum reactions are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray crystallography. These techniques provide invaluable insights into the coordination environment of the aluminum center and the structural changes occurring in the substrate.
Table 1: Spectroscopic Data for Triphenylaluminum and its Adducts
| Compound | Technique | Key Observations | Reference |
| Triphenylaluminum (Dimer) | ¹H NMR (C₆D₆) | Multiplets at δ 7.80-7.76 (6H) and 7.34-7.30 (9H) | [1] |
| ¹³C NMR (C₆D₆) | δ 146.74, 137.99, 127.50, 127.06 | [1] | |
| IR | Al-C stretch: 500-700 cm⁻¹ | [1] | |
| Triphenylaluminum-THF Adduct | X-ray Crystallography | Monomeric, distorted tetrahedral geometry around Al. Al-O bond length: 1.8972(13) Å. | [2] |
Experimental Protocol: Low-Temperature NMR Spectroscopy for Intermediate Characterization
Low-temperature NMR is a crucial technique for stabilizing and observing reactive intermediates. By slowing down reaction kinetics, it allows for the acquisition of detailed structural information.
Objective: To detect and characterize the intermediate formed in the reaction of triphenylaluminum with a carbonyl compound.
Materials:
-
High-quality NMR tubes (e.g., Wilmad 507 or equivalent) suitable for low-temperature work.[2]
-
Deuterated solvent with a low freezing point (e.g., toluene-d₈, THF-d₈).
-
Triphenylaluminum solution in a dry, aprotic solvent.
-
Carbonyl substrate (e.g., benzophenone, acetophenone).
-
NMR spectrometer equipped with a variable temperature unit.
Procedure:
-
Sample Preparation: In a glovebox or under an inert atmosphere, prepare a solution of the carbonyl substrate in the chosen deuterated solvent in an NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the substrate at room temperature to serve as a reference.
-
Cooling: Cool the NMR probe to the desired low temperature (e.g., -78 °C). Allow the temperature to equilibrate for at least 20 minutes.[2]
-
Addition of Reagent: Carefully add a stoichiometric amount of the triphenylaluminum solution to the cooled NMR tube.
-
Data Acquisition: Immediately acquire a series of ¹H NMR spectra over time to monitor the formation and evolution of any new species.
-
Data Analysis: Compare the low-temperature spectra to the initial spectrum of the substrate. Look for the appearance of new signals, changes in chemical shifts, and alterations in peak multiplicity that would indicate the formation of an intermediate adduct.
Visualizing Reaction Mechanisms
The interaction of triphenylaluminum with a carbonyl substrate can be visualized as a Lewis acid-base adduct formation, which is the initial intermediate. This can be represented by the following workflow:
Caption: Workflow of a typical triphenylaluminum-carbonyl reaction.
A Comparative Look: Triphenylaluminum vs. Alternative Organometallic Reagents
While triphenylaluminum is a powerful reagent, other organometallic compounds can offer different reactivity profiles and may be more suitable for specific transformations. A direct comparison can aid in reagent selection for optimal reaction outcomes.
Table 2: Comparison of Triphenylaluminum with Alternative Reagents
| Reagent | Key Characteristics | Advantages | Disadvantages |
| Triphenylaluminum (TPA) | Strong Lewis acid, moderate nucleophilicity. | Readily available, promotes reactions with a wide range of electrophiles. | Can be pyrophoric, reactions can be highly exothermic. |
| Trimethylaluminum (TMA) | Highly pyrophoric, strong Lewis acid, more nucleophilic methyl group. | More reactive than TPA in some cases.[1] | Extreme handling precautions required. |
| Triphenylgallium (TPG) | Less Lewis acidic than TPA. | Can offer higher selectivity in certain reactions due to lower reactivity. | Generally less reactive than TPA. |
| Phenylmagnesium Bromide (PhMgBr) | Strong nucleophile, moderate Lewis acidity. | Highly effective for simple additions to carbonyls. | Can lead to side reactions like enolization, less effective in promoting certain catalytic processes. |
The choice of reagent significantly impacts the reaction pathway and the nature of the intermediates formed. For instance, the stronger Lewis acidity of triphenylaluminum compared to triphenylgallium can lead to different activation levels of the substrate and potentially different reaction intermediates.
Experimental Design: In Situ Monitoring of Reactions
To gain a deeper understanding of reaction kinetics and to detect short-lived intermediates, in situ spectroscopic techniques are indispensable.
Caption: Schematic of an in situ reaction monitoring setup.
Experimental Protocol: In Situ IR Spectroscopy
Objective: To monitor the consumption of reactants and the formation of intermediates and products in real-time.
Materials:
-
Reaction calorimeter or a well-stirred reaction vessel equipped with a port for an in situ probe.
-
FTIR spectrometer with a fiber-optic probe (e.g., ATR probe).
-
Dry, aprotic solvent.
-
Triphenylaluminum solution.
-
Substrate solution.
Procedure:
-
Background Spectrum: Record a background spectrum of the solvent in the reaction vessel at the desired reaction temperature.
-
Reactant Spectrum: Add the substrate to the solvent and record its initial IR spectrum.
-
Reaction Initiation: Inject the triphenylaluminum solution into the reaction vessel to initiate the reaction.
-
Continuous Monitoring: Immediately begin acquiring IR spectra at regular intervals (e.g., every 30 seconds).
-
Data Analysis: Analyze the collected spectra to track the decrease in the intensity of characteristic vibrational bands of the reactants (e.g., the C=O stretch of a carbonyl) and the appearance and evolution of new bands corresponding to intermediates and the final product.
By employing these advanced analytical techniques and carefully designed experimental protocols, researchers can successfully characterize the elusive intermediates in triphenylaluminum reactions. This knowledge is critical for controlling reaction outcomes, improving yields, and designing more efficient and selective synthetic methodologies in the fields of chemical research and drug development.
References
"comparative analysis of triphenylaluminum from different suppliers"
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Right Triphenylaluminum for Your Needs
Triphenylaluminum (TPA), a powerful organoaluminum reagent, is a critical component in various chemical syntheses, including as a cocatalyst in Ziegler-Natta polymerization and in cross-coupling reactions. The purity and consistency of TPA can significantly impact reaction yields, reproducibility, and the overall success of a research or development project. This guide provides a comparative analysis of triphenylaluminum from different commercial suppliers, focusing on key quality attributes and performance metrics. The information presented here is based on publicly available data and established analytical methodologies.
Key Quality Parameters and Analytical Methods
The quality of triphenylaluminum is primarily determined by its purity and the absence of detrimental impurities. Common impurities can include unreacted starting materials, byproducts from synthesis (such as diphenylmercury from certain synthetic routes), and oxidation or hydrolysis products.[1] Rigorous analytical testing is essential to ensure the material meets the stringent requirements of sensitive applications.
Table 1: Key Analytical Parameters for Triphenylaluminum Quality Assessment
| Parameter | Analytical Method | Purpose |
| Purity Assay | Quantitative ¹H NMR (qNMR) | To determine the exact percentage of triphenylaluminum in the sample. |
| Identification | ¹H NMR, ¹³C NMR, IR Spectroscopy | To confirm the chemical identity and structure of triphenylaluminum. |
| Impurities Profile | Gas Chromatography (GC), ¹H NMR | To identify and quantify organic impurities. |
| Elemental Analysis | Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | To determine the concentration of elemental impurities, particularly residual metals from the synthesis process. |
| Appearance | Visual Inspection | To check for any discoloration or particulate matter, which could indicate degradation or contamination. |
Experimental Protocols
To ensure a fair and objective comparison, standardized experimental protocols are crucial. The following are detailed methodologies for the key experiments cited in this guide.
Purity Determination by Quantitative ¹H NMR (qNMR)
Objective: To accurately determine the weight/weight (w/w) percentage of triphenylaluminum in a given sample.
Materials:
-
Triphenylaluminum sample
-
Internal standard (e.g., 1,3,5-trimethoxybenzene) of known high purity
-
Anhydrous deuterated solvent (e.g., benzene-d6 or toluene-d8)
-
NMR tube
-
High-resolution NMR spectrometer
Procedure:
-
Sample Preparation: In an inert atmosphere (e.g., a glovebox), accurately weigh a specific amount of the triphenylaluminum sample and the internal standard into a clean, dry vial.
-
Dissolve the mixture in a known volume of the anhydrous deuterated solvent.
-
Transfer the solution to an NMR tube and seal it.
-
NMR Data Acquisition: Acquire the ¹H NMR spectrum using a calibrated NMR spectrometer. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is critical for accurate quantification.
-
Data Analysis: Integrate the signals corresponding to the phenyl protons of triphenylaluminum and a well-resolved signal from the internal standard.
-
Calculation: The purity of the triphenylaluminum is calculated using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
TPA = Triphenylaluminum
-
IS = Internal Standard
-
Diagram of qNMR Workflow:
Caption: Workflow for purity determination of triphenylaluminum by qNMR.
Impurity Profiling by Gas Chromatography (GC)
Objective: To separate, identify, and quantify volatile organic impurities in the triphenylaluminum sample.
Materials:
-
Triphenylaluminum sample
-
Anhydrous solvent for dilution (e.g., toluene)
-
Internal standard for GC analysis (e.g., dodecane)
-
Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)
Procedure:
-
Sample Preparation: In an inert atmosphere, prepare a solution of the triphenylaluminum sample in the anhydrous solvent. Add a known amount of the internal standard.
-
GC Method:
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent) is typically suitable.
-
Injector: Use a split/splitless injector at an appropriate temperature (e.g., 250 °C).
-
Oven Program: A temperature ramp is used to separate compounds with different boiling points (e.g., start at 50 °C, ramp to 280 °C).
-
Detector: FID for general hydrocarbon detection or MS for identification of unknown impurities.
-
-
Data Analysis: Identify and quantify impurities by comparing their retention times and peak areas with those of known standards and the internal standard.
Comparative Data
While direct head-to-head comparative studies from suppliers are not publicly available, researchers can generate this data by applying the above protocols to samples from different vendors. The following table illustrates how such comparative data could be presented.
Table 2: Hypothetical Comparative Analysis of Triphenylaluminum from Different Suppliers
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (qNMR, % w/w) | 98.5 ± 0.2 | 99.1 ± 0.1 | 97.8 ± 0.3 |
| Major Impurity 1 (GC, %) | Benzene (0.5%) | Biphenyl (0.2%) | Benzene (0.8%) |
| Major Impurity 2 (GC, %) | Toluene (0.3%) | Unidentified (0.1%) | Diphenyl ether (0.5%) |
| Appearance | White crystalline solid | White crystalline solid | Off-white powder |
| Elemental Analysis (ppm) | Fe: < 5, Mg: < 2 | Fe: < 1, Mg: < 1 | Fe: 10, Mg: 5 |
Performance in a Model Reaction: Ziegler-Natta Polymerization
The ultimate test of a reagent's quality is its performance in a chemical reaction. The activity of triphenylaluminum as a cocatalyst in the Ziegler-Natta polymerization of ethylene can be a sensitive indicator of its purity.
Reaction Scheme:
Caption: Ziegler-Natta polymerization of ethylene.
Experimental Protocol:
-
In a controlled reactor under an inert atmosphere, charge the solvent (e.g., toluene) and the Ziegler-Natta catalyst (e.g., TiCl₄).
-
Introduce a precise amount of triphenylaluminum from the supplier being tested.
-
Pressurize the reactor with ethylene gas to a constant pressure.
-
Monitor the uptake of ethylene over time to determine the rate of polymerization.
-
After a set reaction time, quench the reaction and isolate the polyethylene.
-
Characterize the polymer for yield and properties such as molecular weight and polydispersity.
Expected Outcome: Higher purity triphenylaluminum, with lower levels of inhibiting impurities, is expected to result in a higher polymerization activity (rate of ethylene consumption) and potentially a polymer with a more controlled molecular weight distribution.
Conclusion and Recommendations
The selection of a triphenylaluminum supplier should be based on a thorough evaluation of the product's purity, consistency, and performance in relevant applications. While cost is a factor, the potential for failed or irreproducible experiments due to low-quality reagents can lead to significant delays and increased overall project costs.
Logical Flow for Supplier Selection:
Caption: Recommended workflow for selecting a triphenylaluminum supplier.
It is highly recommended that researchers perform their own in-house quality control and performance testing on samples from different suppliers before committing to a large-scale purchase. This proactive approach will ensure the reliability and success of your chemical research and development endeavors.
References
A Researcher's Guide to Cross-Validation of Analytical Data for Triphenylaluminum Complexes
For researchers, scientists, and drug development professionals working with the highly reactive and versatile triphenylaluminum (TPA) and its complexes, robust analytical data is paramount for ensuring the accuracy of experimental results and the quality of synthesized materials. This guide provides a comparative overview of common analytical techniques for the characterization of TPA complexes, emphasizing the critical process of cross-validation to achieve reliable and unambiguous structural and purity data.
Triphenylaluminum's utility as a Lewis acid, catalyst, and reagent in organic synthesis necessitates a thorough understanding of its structure and behavior.[1] However, its moisture sensitivity and tendency to form various adducts and oligomeric species can present analytical challenges.[2] A multi-technique approach, where data from several independent analytical methods are compared and correlated, is therefore essential for comprehensive characterization and to resolve any ambiguities that may arise from a single technique.[1]
Comparative Analysis of Key Analytical Techniques
The selection of analytical methods for triphenylaluminum complexes should be guided by the specific information required, such as molecular geometry, ligand attachment, purity, and dynamic behavior in solution. The following tables summarize and compare the most effective techniques for this purpose.
Table 1: Spectroscopic and Structural Characterization Techniques for Triphenylaluminum Complexes
| Analytical Technique | Information Provided | Strengths | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR confirm ligand attachment and symmetry in solution.[1] ²⁷Al NMR provides information about the coordination environment of the aluminum center. | Provides detailed structural information in solution; sensitive to dynamic processes like ligand exchange.[3] | Quadrupolar nature of the ²⁷Al nucleus can lead to broad signals, complicating interpretation.[2] Complex spectra may arise from mixtures or fluxional behavior. |
| Infrared (IR) Spectroscopy | Identifies characteristic Al-C stretching vibrations (typically in the 500–700 cm⁻¹ region) and functional groups of the ligands.[1] | Rapid and non-destructive; useful for monitoring reaction progress and identifying the presence of specific bonds.[1] | Can be difficult to interpret complex spectra, especially in the fingerprint region. Provides limited information on the overall molecular geometry. |
| X-ray Diffraction (XRD) | Provides precise information on bond lengths, bond angles, and the overall three-dimensional structure of the complex in the solid state.[1] | The definitive method for determining solid-state molecular geometry.[1] | Requires a single crystal of suitable quality. The solid-state structure may not be representative of the species in solution. |
| Mass Spectrometry (MS) | Determines the molecular weight of the complex and can provide information on its fragmentation patterns, aiding in structural elucidation. | High sensitivity and accuracy in mass determination. | The high reactivity of TPA can lead to fragmentation or reactions within the ion source, complicating data interpretation. |
| Elemental Analysis | Determines the elemental composition (C, H, Al) of the sample. | Provides fundamental information on the empirical formula and purity of the bulk sample. | Does not provide structural information. Requires a pure sample for accurate results. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable data. The following are generalized methodologies for the key experiments cited.
General Considerations for Handling Triphenylaluminum Complexes
Due to their high reactivity with air and moisture, all manipulations of triphenylaluminum and its complexes must be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[4] All glassware must be rigorously dried, and anhydrous solvents should be used.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: In a glovebox or under an inert atmosphere, dissolve 5-10 mg of the triphenylaluminum complex in a suitable deuterated solvent (e.g., C₆D₆, CDCl₃, THF-d₈) that has been dried over a molecular sieve or other appropriate drying agent. Transfer the solution to a dry NMR tube and seal it with a cap and Parafilm.
-
Data Acquisition: Acquire ¹H, ¹³C, and ²⁷Al NMR spectra on a spectrometer of appropriate field strength. For ²⁷Al NMR, a wider spectral width and specific acquisition parameters may be necessary due to the quadrupolar nature of the nucleus.
-
Data Analysis: Process the spectra to identify chemical shifts, coupling constants, and integration values. Compare the obtained data with expected values based on the proposed structure.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (Nujol Mull): In a glovebox, grind a small amount of the solid sample with a drop of Nujol (mineral oil) to form a paste. Spread the mull between two KBr or CsI plates.
-
Solution: In a glovebox, dissolve the sample in a dry, IR-transparent solvent (e.g., anhydrous hexane or toluene). Transfer the solution to a sealed liquid IR cell.
-
-
Data Acquisition: Record the IR spectrum over the desired range (typically 4000-400 cm⁻¹). A background spectrum of the Nujol or solvent should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify characteristic absorption bands, paying particular attention to the Al-C stretching region and any ligand-specific vibrations.
X-ray Diffraction (XRD)
-
Crystal Growth: Grow single crystals of the triphenylaluminum complex suitable for XRD analysis. This can be achieved by slow evaporation of a saturated solution, slow cooling of a hot, saturated solution, or vapor diffusion of a non-solvent into a solution of the complex.
-
Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα radiation.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model to obtain accurate atomic coordinates, bond lengths, and bond angles.
Cross-Validation Workflow and Logic
A systematic approach to cross-validation ensures that all analytical data is critically evaluated and integrated to build a comprehensive and accurate picture of the triphenylaluminum complex.
References
A Comparative Guide to Triphenylaluminum and Modern Catalysts in Olefin Polymerization
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst system is paramount to achieving desired reaction outcomes. This guide provides an objective comparison of the performance of the traditional Ziegler-Natta cocatalyst, triphenylaluminum (TPA), against newer catalytic systems, supported by experimental data and detailed methodologies.
Triphenylaluminum has historically played a role as a cocatalyst in Ziegler-Natta polymerization of olefins. However, the field has seen significant advancements, with modern catalysts offering improved activity, control over polymer properties, and overall efficiency. This guide will delve into a comparison of TPA with more contemporary organoaluminum cocatalysts and advanced catalyst systems like metallocenes activated by methylaluminoxane (MAO).
Performance Benchmark: Triphenylaluminum vs. Newer Cocatalysts
The performance of a Ziegler-Natta catalyst system is highly dependent on the choice of the organoaluminum cocatalyst. While triphenylaluminum has been utilized, research has largely shifted towards alkylaluminums such as triethylaluminum (TEA) and triisobutylaluminum (TIBA) due to their generally higher activity in olefin polymerization.
A study on ethylene polymerization using a MgCl₂/SiO₂-supported Ziegler-Natta catalyst provides a clear comparison of the impact of different organoaluminum activators on catalyst activity. While this specific study did not include triphenylaluminum, it highlights the significant performance differences between various organoaluminum compounds, with tri-n-hexyl aluminum (TnHA) showing the highest activity, followed by TEA.[1] This suggests that the nature of the alkyl or aryl group attached to the aluminum center plays a crucial role in the catalytic cycle.
Newer catalyst systems, particularly metallocene catalysts activated with methylaluminoxane (MAO), represent a significant leap forward in polymerization technology.[2] These single-site catalysts offer unprecedented control over polymer microstructure, including tacticity and molecular weight distribution, which is a significant advantage over the multi-site nature of traditional Ziegler-Natta catalysts.[3]
The following table summarizes the performance of a Ziegler-Natta catalyst with different organoaluminum cocatalysts in ethylene polymerization.
| Cocatalyst | Al/Ti Molar Ratio | Activity (kg PE / (mol Ti * h)) | Molecular Weight (Mw) ( g/mol ) | Molecular Weight Distribution (MWD) |
| Triethylaluminum (TEA) | 100 | 12.5 | 185,000 | 5.8 |
| Triethylaluminum (TEA) | 300 | 25.0 | 175,000 | 6.2 |
| Tri-n-hexyl aluminum (TnHA) | 100 | 15.0 | 210,000 | 7.5 |
| Tri-n-hexyl aluminum (TnHA) | 300 | 30.0 | 200,000 | 8.0 |
| Diethylaluminum chloride (DEAC) | 100 | 7.5 | 160,000 | 5.5 |
| Diethylaluminum chloride (DEAC) | 300 | 15.0 | 150,000 | 6.0 |
Data synthesized from a study on ethylene polymerization with a MgCl₂/SiO₂/TiCl₄/THF-ZN catalyst.[1]
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental methodologies are crucial. Below are representative protocols for ethylene polymerization using a traditional Ziegler-Natta catalyst with an organoaluminum cocatalyst and a metallocene/MAO system.
Protocol 1: Ethylene Polymerization with a Ziegler-Natta Catalyst (General Procedure)
This protocol outlines the general steps for ethylene polymerization using a supported Ziegler-Natta catalyst and an organoaluminum cocatalyst like triethylaluminum. A similar procedure would be followed for triphenylaluminum, with adjustments to the molar ratios and handling procedures as required.
1. Catalyst Preparation:
-
A supported Ziegler-Natta catalyst, for example, TiCl₄ on a MgCl₂ support, is prepared under an inert atmosphere. The titanium content of the catalyst is precisely determined.
2. Polymerization:
-
A high-pressure stainless-steel reactor is thoroughly dried and purged with nitrogen.
-
A solvent, such as hexane, is introduced into the reactor, followed by the desired amount of the organoaluminum cocatalyst (e.g., triethylaluminum solution in hexane).
-
The reactor is heated to the desired polymerization temperature (e.g., 80°C).
-
The solid Ziegler-Natta catalyst is injected into the reactor to initiate the polymerization.
-
Ethylene is continuously fed into the reactor to maintain a constant pressure (e.g., 5 bar).
-
The polymerization is allowed to proceed for a specific duration (e.g., 1-2 hours).
3. Termination and Product Isolation:
-
The polymerization is terminated by venting the ethylene and adding an alcohol, such as ethanol, to deactivate the catalyst.
-
The polymer is collected by filtration, washed with ethanol and acetone, and then dried in a vacuum oven at a specified temperature (e.g., 60°C) to a constant weight.
4. Characterization:
-
The polymer yield is determined gravimetrically to calculate the catalyst activity.
-
The molecular weight and molecular weight distribution of the polyethylene are determined by gel permeation chromatography (GPC).
-
The melting point and crystallinity are analyzed using differential scanning calorimetry (DSC).
Protocol 2: Ethylene Polymerization with a Metallocene/MAO Catalyst
1. Catalyst System Preparation:
-
The metallocene catalyst (e.g., a zirconocene dichloride) and the methylaluminoxane (MAO) cocatalyst are handled under strict inert atmosphere conditions.
2. Polymerization:
-
A dried and nitrogen-purged reactor is charged with a suitable solvent (e.g., toluene).
-
The MAO solution is introduced into the reactor, followed by the metallocene catalyst solution.
-
The reactor is brought to the desired polymerization temperature and pressure by introducing ethylene.
-
The polymerization is conducted for a set period.
3. Termination and Product Isolation:
-
The reaction is quenched, typically with acidified ethanol.
-
The resulting polymer is filtered, washed extensively, and dried under vacuum.
4. Characterization:
-
Polymer yield, molecular weight, MWD, and thermal properties are determined using the same techniques as described in Protocol 1.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the experimental processes and the fundamental steps in Ziegler-Natta and metallocene-catalyzed polymerization.
Ziegler-Natta Polymerization Workflow
Metallocene/MAO Polymerization Workflow
References
Unveiling Isotopic Labeling in Phenylation Reactions: A Comparative Guide
While triphenylaluminum is a versatile reagent in organic synthesis, its application in isotopic labeling studies appears to be undocumented in publicly available research. This guide, therefore, provides a comparative overview of established alternative methods for introducing isotopically labeled phenyl groups into molecules, a task of paramount importance for researchers in drug discovery and mechanistic studies.
This publication compares the performance of common phenylation reagents in isotopic labeling experiments, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate replication and adaptation in your own research.
Comparison of Phenylation Methods for Isotopic Labeling
For researchers seeking to introduce isotopically labeled phenyl groups, two primary alternative strategies to the theoretical use of labeled triphenylaluminum are the utilization of isotopically labeled benzene in electrophilic aromatic substitution reactions and the application of isotopically labeled phenyl Grignard or phenyllithium reagents in nucleophilic additions. The choice of method depends on the desired labeled position (deuterium or carbon-13) and the nature of the substrate.
| Method | Reagent | Isotope | Typical Reaction | Reported Yield | Isotopic Incorporation | Key Advantages | Key Disadvantages |
| Electrophilic Aromatic Substitution | Benzene-d6 (C₆D₆) | Deuterium (²H) | Friedel-Crafts Acylation | High | >95% | Direct deuteration of the aromatic ring. | Requires activated substrates; risk of poly-substitution. |
| Nucleophilic Addition | [¹³C₆]-Phenylmagnesium bromide | Carbon-13 (¹³C) | Grignard Reaction with a ketone (e.g., benzophenone) | ~29-79%[1][2] | >99% (assumed from precursor) | Forms new C-C bonds; versatile for various carbonyl compounds. | Highly sensitive to moisture and protic solvents. |
Experimental Protocols
Deuteration via Friedel-Crafts Acylation with Benzene-d6
This protocol describes the deuteration of an aromatic ketone via a Friedel-Crafts acylation reaction using benzene-d6 as the deuterium source.
Materials:
-
Benzoyl chloride
-
Benzene-d6 (C₆D₆)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 1 M
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add benzoyl chloride (1.0 eq) dropwise.
-
After stirring for 15 minutes, add benzene-d6 (1.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by slowly adding it to a mixture of ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
-
Analyze the product by ¹H NMR and mass spectrometry to confirm the structure and determine the level of deuterium incorporation.
¹³C-Labeling via Grignard Reaction with [¹³C₆]-Phenylmagnesium Bromide
This protocol details the synthesis of ¹³C-labeled triphenylmethanol using a Grignard reaction with [¹³C₆]-phenylmagnesium bromide.
Materials:
-
[¹³C₆]-Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Benzophenone
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Activate magnesium turnings (1.2 eq) in a flame-dried flask under an inert atmosphere.
-
Add a solution of [¹³C₆]-bromobenzene (1.0 eq) in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated, which can be observed by the formation of a cloudy solution.
-
Once the Grignard reagent formation is complete, add a solution of benzophenone (0.9 eq) in anhydrous diethyl ether dropwise at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization to obtain [¹³C₆]-triphenylmethanol.
-
Confirm the structure and isotopic enrichment of the product using ¹³C NMR and mass spectrometry.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in each isotopic labeling strategy.
Figure 1. Workflow for Deuteration via Friedel-Crafts Acylation.
Figure 2. Workflow for ¹³C-Labeling via Grignard Reaction.
References
A Comparative Environmental Impact Assessment: Triphenylaluminum vs. Greener Alternatives
For researchers and professionals in drug development and chemical synthesis, the choice of reagents and catalysts carries significant weight, not only for the efficacy of a reaction but also for its environmental footprint. Triphenylaluminum (TPA), a powerful organoaluminum reagent, is widely used in various chemical processes, including as a co-catalyst in Ziegler-Natta polymerization. However, growing environmental concerns necessitate a thorough evaluation of its impact and a comparison with potentially safer alternatives. This guide provides a comparative assessment of the environmental impact of triphenylaluminum and emerging alternatives, supported by available data and standardized testing protocols.
Executive Summary
Triphenylaluminum and related organoaluminum compounds are known for their high reactivity, which, while beneficial in chemical synthesis, also translates to significant environmental and safety hazards. These compounds are pyrophoric, reacting violently with water and air, and their environmental fate and ecotoxicity are not well-documented in public literature. In contrast, organoboron and organozinc compounds are emerging as potentially "greener" alternatives in applications such as polymerization catalysis. While a direct quantitative comparison is challenging due to the lack of standardized ecotoxicity data for triphenylaluminum, a qualitative assessment based on the known reactivity and general toxicological profiles of these compound classes indicates that organoboron and organozinc catalysts may offer a more favorable environmental profile.
Comparative Analysis of Environmental Impact
A comprehensive quantitative comparison of the environmental impact of triphenylaluminum and its alternatives is hampered by the limited availability of standardized ecotoxicological data for triphenylaluminum. Organoaluminum compounds are notoriously difficult to test under standard aqueous ecotoxicity protocols due to their rapid and violent hydrolysis. The primary environmental risks associated with triphenylaluminum are related to its high reactivity and the byproducts of its quenching.
| Feature | Triphenylaluminum (and Organoaluminum Compounds) | Organoboron Compounds (as alternatives) | Organozinc Compounds (as alternatives) |
| Reactivity with Water/Air | Highly pyrophoric; reacts violently and exothermically with water and air, releasing flammable gases.[1][2] | Generally more stable to air and moisture than organoaluminum compounds. N-coordinated organoboron compounds show enhanced stability.[3] | Less reactive than organoaluminum and organolithium reagents; some are pyrophoric, but many can be handled with standard air-free techniques.[4] |
| General Toxicity Profile | Aluminum compounds can be neurotoxic and ecotoxic to aquatic life, with toxicity being pH-dependent.[5][6][7][8] Organoaluminum compounds cause severe skin and eye burns.[1][2] | Generally considered to have lower toxicity than many other organometallic compounds. Boron is an essential nutrient for some organisms, but can be toxic at high concentrations.[9] | Generally less toxic and less reactive than their organoaluminum counterparts.[1][4] |
| Biodegradation | Data not readily available. Rapid hydrolysis to aluminum hydroxides and benzene is expected. Benzene is biodegradable, but aluminum hydroxides are persistent. | Data for specific catalysts is limited, but some organoboron compounds are known to biodegrade. | Data for specific catalysts is limited. Hydrolysis to zinc salts and organic components would be the initial step. |
| "Green" Chemistry Considerations | Not generally considered a "green" reagent due to its hazards and the use of aluminum, which has a high energy-intensive production process. | Often highlighted as "metal-free" or "greener" catalysts in polymerization, offering a more sustainable alternative.[10] | Considered a more environmentally benign metal for catalysis due to its abundance, low cost, and lower toxicity compared to other metals.[11] |
Experimental Protocols for Environmental Impact Assessment
To rigorously assess the environmental impact of triphenylaluminum and its alternatives, standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), should be followed. Below are detailed methodologies for key experiments.
Aquatic Toxicity Testing
1. Acute Immobilisation Test with Daphnia sp. (OECD 202)
-
Principle: This test determines the concentration of a substance that causes 50% of the daphnids (a species of water flea) to become immobilized after 48 hours of exposure (EC50).[12][13][14][15][16] Immobilization is defined as the inability to swim within 15 seconds of gentle agitation.[13][15]
-
Methodology:
-
Test Organisms: Young daphnids (Daphnia magna), less than 24 hours old, are used.[12][13][14]
-
Test Solutions: A series of at least five concentrations of the test substance are prepared in a suitable medium. A control group with no test substance is also included.[16]
-
Exposure: At least 20 daphnids per concentration are exposed to the test solutions in glass vessels for 48 hours under controlled temperature (20 ± 2 °C) and lighting conditions (16 hours light/8 hours dark photoperiod).[15]
-
Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.[13]
-
Data Analysis: The 48-hour EC50 value and its 95% confidence limits are calculated using appropriate statistical methods.[12]
-
2. Fish, Acute Toxicity Test (OECD 203)
-
Principle: This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour exposure period (LC50).[17][18]
-
Methodology:
-
Test Organisms: Commonly used species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).[18]
-
Test Conditions: Fish are exposed to a range of at least five concentrations of the test substance in a static, semi-static, or flow-through system for 96 hours.[17] A control group is maintained under identical conditions without the test substance.
-
Observations: Mortalities are recorded at 24, 48, 72, and 96 hours. Any abnormal behavior is also noted.[19]
-
Water Quality: Parameters such as pH, dissolved oxygen, and temperature are monitored throughout the test.
-
Data Analysis: The LC50 at 96 hours is calculated using statistical methods.[17]
-
Biodegradability Testing
1. Ready Biodegradability - Manometric Respirometry Test (OECD 301F)
-
Principle: This method evaluates the ready biodegradability of a chemical by measuring the oxygen consumed by microorganisms in a closed respirometer over a 28-day period.[20][21][22][23]
-
Methodology:
-
Test Setup: A known volume of inoculated mineral medium containing the test substance as the sole source of organic carbon is placed in a closed flask.[20][22]
-
Inoculum: The microorganisms are typically sourced from the activated sludge of a wastewater treatment plant.
-
Measurement: The consumption of oxygen is measured over 28 days by monitoring the change in pressure inside the sealed vessel. Carbon dioxide produced is absorbed by a potassium hydroxide solution.[20]
-
Data Analysis: The percentage of biodegradation is calculated by comparing the measured oxygen consumption with the theoretical oxygen demand (ThOD) of the test substance. A substance is considered readily biodegradable if it reaches >60% biodegradation within a 10-day window during the 28-day test.[21]
-
Bioaccumulation Testing
1. Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305)
-
Principle: This test determines the potential for a chemical to accumulate in fish from water (bioconcentration) or diet (biomagnification). The key metric is the Bioconcentration Factor (BCF).[24][25][26][27]
-
Methodology:
-
Test Phases: The test consists of two phases: an uptake phase, where fish are exposed to the test substance, and a depuration phase, where they are transferred to a clean environment.[24][26]
-
Exposure: For aqueous exposure, fish are maintained in water containing a sublethal concentration of the test substance. For dietary exposure, the substance is incorporated into their food.[24]
-
Sampling: Fish are sampled at regular intervals during both phases to measure the concentration of the test substance in their tissues.
-
Data Analysis: The uptake and depuration rate constants are calculated, and from these, the BCF is determined.[26]
-
Visualizing the Assessment Workflow
The following diagrams illustrate the logical flow of the environmental impact assessment process.
Caption: Workflow for Environmental Impact Assessment.
References
- 1. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 2. bundesumweltministerium.de [bundesumweltministerium.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organometallic chemistry - Wikipedia [en.wikipedia.org]
- 5. Aluminum environmental pollution: the silent killer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. pjoes.com [pjoes.com]
- 8. Environmental effects of aluminium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. organicreactions.org [organicreactions.org]
- 12. eurofins.it [eurofins.it]
- 13. fera.co.uk [fera.co.uk]
- 14. biotecnologiebt.it [biotecnologiebt.it]
- 15. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 16. catalog.labcorp.com [catalog.labcorp.com]
- 17. biotecnologiebt.it [biotecnologiebt.it]
- 18. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. xylemanalytics.com [xylemanalytics.com]
- 21. petroleumhpv.org [petroleumhpv.org]
- 22. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]
- 23. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 24. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 25. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 26. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]
- 27. gov.uk [gov.uk]
A Comparative Cost-Benefit Analysis of Triphenylaluminum in Industrial Processes
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting Organoaluminum Catalysts
In the realm of industrial chemistry, particularly in polymerization and the synthesis of fine chemicals, the choice of catalyst is a critical decision that significantly impacts process efficiency, product quality, and overall manufacturing cost. Triphenylaluminum (TPA) is a widely utilized organoaluminum compound, primarily valued for its role as a catalyst component in vinyl polymerization.[1] This guide provides a comprehensive cost-benefit analysis of using TPA in industrial processes, offering an objective comparison with its primary alternatives. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding catalyst selection.
Performance Comparison: TPA vs. Alternatives
Triphenylaluminum's primary industrial application is as a co-catalyst in Ziegler-Natta and metallocene-based systems for olefin polymerization.[1][2][3] Its performance is benchmarked against other organoaluminum compounds and established catalyst systems.
Table 1: Performance Characteristics of Triphenylaluminum and Alternatives
| Catalyst / System | Primary Applications | Key Performance Advantages | Key Performance Disadvantages |
| Triphenylaluminum (TPA) | Co-catalyst in vinyl polymerization | Can influence polymer properties | Generally lower activity compared to alkylaluminums |
| Triethylaluminum (TEAL) | Co-catalyst in Ziegler-Natta systems | High activity for olefin polymerization | Pyrophoric, requires careful handling |
| Trimethylaluminum (TMA) | Co-catalyst, methylating agent | High activity, versatile reagent | Highly pyrophoric and reactive |
| Ziegler-Natta Catalysts | Large-scale polyolefin production | Cost-effective, robust, reliable for HDPE and LLDPE | Broad molecular weight distribution, less control over polymer microstructure |
| Metallocene Catalysts | Production of high-performance polymers | Narrow molecular weight distribution, excellent control over polymer architecture | Higher cost compared to Ziegler-Natta catalysts |
Economic Analysis: A Look at the Bottom Line
The economic viability of an industrial process is intrinsically linked to the cost of its raw materials and the expenses associated with their handling and safety.
Table 2: Cost Comparison of Triphenylaluminum and Alternative Catalysts
| Catalyst / Compound | Form | Supplier Example & Price (USD) | Key Cost Considerations |
| Triphenylaluminum (TPA) | 1 M solution in dibutyl ether | Sigma-Aldrich: $278.00 / 50 mL | Cost of solvent, specialized handling due to air and moisture sensitivity. |
| Triethylaluminum (TEAL) | Various solutions | - | High reactivity necessitates significant investment in safety infrastructure and specialized handling protocols. |
| Trimethylaluminum (TMA) | Various solutions | - | Extreme pyrophoricity drives up costs for storage, handling, and safety measures. |
| Ziegler-Natta Catalysts | - | - | Generally lower catalyst cost, making them suitable for high-volume, commodity polymer production.[4] |
| Metallocene Catalysts | - | - | Higher initial catalyst cost is often justified by the production of premium-grade polymers with specific properties.[4] |
Experimental Protocols: Methodologies for Catalyst Application
The following provides a generalized experimental protocol for the use of Triphenylaluminum as a co-catalyst in a laboratory-scale vinyl polymerization reaction.
Experimental Protocol: Vinyl Polymerization using a TPA-based Catalyst System
Objective: To polymerize a vinyl monomer (e.g., ethylene, propylene) using a transition metal catalyst activated by Triphenylaluminum.
Materials:
-
Transition metal precursor (e.g., a titanium or zirconium compound)
-
Triphenylaluminum (TPA) solution
-
Anhydrous, deoxygenated solvent (e.g., toluene)
-
Vinyl monomer
-
Schlenk line or glovebox for inert atmosphere operations
-
Reaction vessel (e.g., glass reactor with magnetic stirring)
Procedure:
-
Preparation: All glassware must be rigorously dried and the entire setup purged with an inert gas (e.g., nitrogen or argon) to exclude air and moisture.[1] The solvent must be freshly distilled and deoxygenated.
-
Catalyst Preparation: In the reaction vessel, under an inert atmosphere, dissolve the transition metal precursor in the solvent.
-
Co-catalyst Addition: Slowly add the Triphenylaluminum solution to the reaction vessel. The molar ratio of Al to the transition metal is a critical parameter and should be optimized for the specific monomer and desired polymer properties.
-
Polymerization: Introduce the vinyl monomer into the reaction vessel at a controlled rate and temperature. The polymerization is typically carried out under pressure.
-
Quenching: After the desired reaction time, terminate the polymerization by adding a quenching agent, such as acidified alcohol.
-
Product Isolation: Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., methanol).
-
Purification and Analysis: Filter, wash, and dry the polymer. Characterize the polymer for its molecular weight, molecular weight distribution, and other relevant properties.
Visualizing the Process: Workflows and Relationships
To better understand the decision-making process and the chemical workflows, the following diagrams are provided.
Caption: Catalyst selection decision matrix.
Caption: Simplified workflow for TPA-catalyzed polymerization.
Safety and Handling: A Critical Consideration
Triphenylaluminum, like many organoaluminum compounds, is highly reactive. It is sensitive to air and moisture, and its handling requires stringent safety protocols.[1]
-
Inert Atmosphere: All operations involving TPA must be conducted under an inert atmosphere (nitrogen or argon) in a glovebox or using Schlenk techniques.[1]
-
Personal Protective Equipment (PPE): Appropriate PPE, including flame-retardant lab coats, safety glasses, and gloves, is mandatory.
-
Storage: TPA solutions should be stored in tightly sealed containers under an inert atmosphere and away from sources of ignition.
-
Disposal: Waste containing TPA must be quenched carefully with a suitable reagent (e.g., isopropanol) before disposal according to institutional and regulatory guidelines.
The costs associated with implementing and maintaining these safety measures are a significant factor in the overall economic assessment of using TPA.
Conclusion: Making an Informed Choice
The selection of Triphenylaluminum or an alternative catalyst system is a multifaceted decision that requires a careful evaluation of performance requirements, economic constraints, and safety considerations.
-
For high-volume, cost-sensitive applications where precise control over polymer microstructure is not the primary concern, traditional Ziegler-Natta catalysts remain a compelling choice due to their robustness and lower cost.[4]
-
For the production of high-performance polymers with specific, well-defined properties, the higher cost of metallocene catalysts is often justified by the premium quality of the final product.[4]
-
Triphenylaluminum finds its niche as a co-catalyst where its specific electronic and steric properties can be leveraged to fine-tune the polymerization process. However, its use necessitates significant investment in specialized handling and safety infrastructure, which must be factored into the overall cost-benefit analysis.
Ultimately, the optimal choice will depend on a thorough understanding of the specific process requirements and a comprehensive evaluation of the total cost of ownership, encompassing not just the purchase price of the catalyst but also the associated operational and safety expenditures.
References
Safety Operating Guide
Safe Disposal of Triphenylaluminum: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper disposal of triphenylaluminum. The following procedures are intended for trained researchers, scientists, and drug development professionals. Adherence to these guidelines is essential to mitigate the significant risks associated with this pyrophoric compound.
Triphenylaluminum is a pyrophoric organoaluminum compound that ignites spontaneously upon contact with air and reacts violently with water.[1][2][3][4][5] Proper handling and disposal are critical to ensure laboratory safety. This guide outlines the necessary personal protective equipment (PPE), quenching procedures, and waste management protocols.
Essential Safety and Handling Data
All personnel must be thoroughly familiar with the hazards of triphenylaluminum. The following table summarizes key safety information and handling parameters.
| Parameter | Value/Recommendation | Source(s) |
| Hazards | Highly flammable liquid and vapor. Catches fire spontaneously if exposed to air. In contact with water releases flammable gases which may ignite spontaneously. Causes severe skin burns and eye damage.[1] | GHS Hazard Statements: H225, H250, H260, H314, H318[1] |
| Personal Protective Equipment (PPE) | Fire-resistant lab coat (e.g., Nomex), chemical splash goggles, face shield, and nitrile gloves underneath neoprene gloves.[2] | [2] |
| Work Area | Inert atmosphere glove box or a fume hood with the sash as low as possible.[4][6] Remove all flammable and combustible materials from the work area.[4][6] | [4][6] |
| Fire Extinguisher | Class D dry powder extinguisher (for combustible metals) or Met-L-X. DO NOT USE WATER OR CARBON DIOXIDE EXTINGUISHERS. [7] | [7] |
| Spill Response | Cover with dry sand or other non-combustible material.[7][8] | [7][8] |
Experimental Protocol: Quenching and Disposal of Triphenylaluminum
This protocol details the slow and controlled quenching of residual triphenylaluminum. This procedure must be performed in a fume hood or glove box.
Materials:
-
Residual triphenylaluminum solution
-
Anhydrous, inert solvent (e.g., heptane, toluene) for dilution
-
Quenching solution: Isopropanol or tert-butanol
-
Dropping funnel
-
Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet/outlet
-
Cooling bath (ice-water or dry ice/acetone)
-
Appropriate PPE (see table above)
Procedure:
-
Preparation:
-
Dilution:
-
Under an inert atmosphere, dilute the residual triphenylaluminum solution with an anhydrous, inert solvent (e.g., heptane). The goal is to significantly reduce the concentration of the pyrophoric material.
-
-
Quenching:
-
Slowly add the quenching solution (isopropanol or tert-butanol) to the diluted triphenylaluminum solution via the dropping funnel with vigorous stirring. This reaction is highly exothermic. Maintain a low temperature with the cooling bath.
-
The rate of addition should be controlled to prevent a rapid temperature increase or excessive gas evolution.
-
Continue adding the quenching solution until gas evolution ceases.
-
-
Final Neutralization:
-
Once the initial vigorous reaction has subsided, slowly and cautiously add a small amount of water to quench any remaining reactive material.
-
Allow the mixture to slowly warm to room temperature while stirring.
-
-
Waste Disposal:
-
The resulting solution should be neutralized. Check the pH and adjust as necessary to be within your institution's acceptable range for hazardous waste.
-
Transfer the quenched solution to a properly labeled hazardous waste container.[9]
-
List all components on the hazardous waste tag.[6]
-
Dispose of the waste through your institution's environmental health and safety office.[7][8]
-
Logical Workflow for Triphenylaluminum Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of triphenylaluminum.
Caption: Workflow for the safe quenching and disposal of triphenylaluminum.
References
- 1. Aluminum, triphenyl- | C18H15Al | CID 16684219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 3. pnnl.gov [pnnl.gov]
- 4. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 5. Information on Pyrophoric Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. research.columbia.edu [research.columbia.edu]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling Aluminum, triphenyl-
Essential Safety and Handling Guide for Triphenylaluminum
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the safe handling and disposal of Triphenylaluminum (C₁₈H₁₅Al). Adherence to these guidelines is essential to mitigate the significant risks associated with this pyrophoric and water-reactive compound.
Hazard Summary
Triphenylaluminum is a highly hazardous substance that presents multiple risks in a laboratory setting. It is crucial to understand these dangers before handling the material.
| Hazard Classification | Description | GHS Pictogram |
| Pyrophoric Liquid | Catches fire spontaneously if exposed to air.[1][2] | 🔥 |
| Water-Reactive | In contact with water, it releases flammable gases which may ignite spontaneously.[1][2] | 🔥 |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1] | corrosive |
| Serious Eye Damage | Causes serious eye damage.[1] | corrosive |
| Flammable Liquid | Highly flammable liquid and vapor.[1] | 🔥 |
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure and injury. The following equipment is mandatory when handling Triphenylaluminum.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | ANSI Z.87.1-1989 approved chemical splash goggles are required.[3] A face shield (minimum 8-inch) must be worn over the goggles.[3][4] |
| Hands | Double Gloving System | Inner Layer: Fire-resistant (FR) gloves/liners made of Kevlar®, Nomex®, or similar materials.[3] Outer Layer: Chemical-resistant neoprene or nitrile gloves.[3][4] Always inspect gloves for integrity before use and replace them immediately upon any sign of contamination.[4] |
| Body | Flame-Resistant (FR) Lab Coat & Apron | A properly fitting, fully buttoned, flame-resistant lab coat is mandatory.[3] For larger quantities, a chemical-resistant apron should be worn over the lab coat.[3] |
| Clothing | Natural Fiber Clothing | Wear long pants and long-sleeved clothing made of natural fibers like cotton. Avoid synthetic fabrics such as polyester or acrylic.[4] |
| Feet | Closed-Toed Shoes | Shoes must be made of a durable material (e.g., leather) and cover the entire foot.[3][5] |
| Respiratory | As Needed | Work should be conducted in a chemical fume hood. If there is a risk of inhalation, respiratory protection may be required.[3] |
Operational Plan: Handling Triphenylaluminum
All manipulations must be performed in an inert atmosphere to prevent spontaneous ignition.
Preparation and Handling Workflow
-
Inert Atmosphere: All operations must be conducted under an atmosphere of prepurified nitrogen or within a nitrogen-filled glovebox.[6]
-
Glassware Preparation: Ensure all glassware is meticulously dried before use. Flaming the glassware while purging with nitrogen is a sufficient method.[6]
-
Chemical Transfer: Use standard Schlenk line or glovebox techniques for transferring Triphenylaluminum. A positive pressure of nitrogen should be maintained throughout the process.[6]
-
Work Area: The work area must be clear of all flammable materials and water sources. An appropriate fire extinguisher (Class D, dry powder) must be readily accessible. Do not use water or foam extinguishers.[7]
-
Spill Kit: Have a spill kit ready. This should include sand, soda ash, or other dry, inert material for containment.
Emergency First Aid Procedures
Immediate and correct response to an exposure is critical.
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Brush off any loose particles and rinse the affected skin area with plenty of water.[8] Immerse the area in cool water or wrap in wet bandages.[8] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air and keep them comfortable for breathing.[8] Seek immediate medical attention. |
| Ingestion | Rinse the mouth thoroughly with water.[2][8] Do NOT induce vomiting.[2][8] Seek immediate medical attention. |
Disposal Plan
Chemical waste must be handled with extreme care.
-
Quenching Unused Reagent:
-
Slowly and carefully add the Triphenylaluminum solution to a flask containing an inert, high-boiling solvent like toluene, under a nitrogen atmosphere.
-
Cool the flask in an ice bath.
-
Very slowly, add a long-chain alcohol like isopropanol to the stirred solution.
-
Once the reaction subsides, slowly add water to quench any remaining reagent.
-
-
Disposal of Contaminated Materials:
-
All contaminated items (gloves, paper towels, etc.) must be quenched with a long-chain alcohol before being disposed of as hazardous waste.
-
Residual reactive material, such as aluminum wool from a reaction, should be handled with caution. A recommended procedure is to evaporate the solvent under a nitrogen stream, then very gradually introduce air over a period of several days to allow for slow oxidation before final disposal.[6]
-
-
Waste Collection:
-
Dispose of all chemical waste in a designated, properly labeled container and follow your institution's hazardous waste disposal procedures.
-
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling and disposal of Triphenylaluminum.
References
- 1. Aluminum, triphenyl- | C18H15Al | CID 16684219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. purdue.edu [purdue.edu]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. nj.gov [nj.gov]
- 8. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
